10-(Phosphonooxy)decyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
10-phosphonooxydecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27O6P/c1-13(2)14(15)19-11-9-7-5-3-4-6-8-10-12-20-21(16,17)18/h1,3-12H2,2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKBCVIYTWDYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234806 | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85590-00-7 | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085590007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacryloyloxydecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(Phosphonooxy)decyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 10-(Phosphonooxy)decyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 10-(Phosphonooxy)decyl methacrylate (10-MDP), a functional monomer widely utilized in dental adhesives and biomaterials. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of its chemical structure and properties through various spectroscopic techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Overview
This compound, also known as 10-methacryloyloxydecyl dihydrogen phosphate, is a key component in modern dental restorative materials.[1][2][3] Its unique molecular structure, featuring a polymerizable methacrylate group and a phosphate group capable of forming strong bonds with mineralized tissues like tooth enamel and dentin, makes it an exceptional adhesion promoter.[1][3] The long decyl spacer chain contributes to the monomer's stability and hydrophobic-hydrophilic balance.[1] This guide offers a detailed exploration of its synthesis and characterization for research and development purposes.
Chemical Synthesis
The synthesis of this compound is typically achieved through a two-step process.[1] The first step involves the formation of a hydroxyl-terminated intermediate, 10-hydroxydecyl methacrylate, through the reaction of methacrylic acid and 1,10-decanediol.[1] The subsequent step is the phosphorylation of this intermediate using a phosphorylating agent like phosphoryl chloride, followed by hydrolysis to yield the final product.[1] A reported synthesis method has achieved a product yield as high as 87.0%.
Synthesis Pathway
The overall synthetic route for this compound is illustrated below.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 10-Hydroxydecyl Methacrylate
A detailed experimental protocol for this step is synthesized from general descriptions found in the literature. In a typical procedure, methacrylic acid is reacted with an excess of 1,10-decanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor. The reaction is heated, and the water formed is removed to drive the reaction to completion. The excess 1,10-decanediol is then removed, and the product is purified, for instance, by column chromatography.
Step 2: Synthesis of this compound
The intermediate, 10-hydroxydecyl methacrylate, is then phosphorylated. A common method involves the use of phosphoryl chloride in a suitable dry solvent, such as tetrahydrofuran, and in the presence of a base like triethylamine to neutralize the HCl byproduct. The reaction is typically carried out at a low temperature. Following the phosphorylation reaction, the intermediate is carefully hydrolyzed to yield this compound. The final product is then purified to remove any unreacted starting materials and byproducts. Purification can be achieved through techniques such as column chromatography.[1]
Characterization
The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Quantitative Data and Spectroscopic Analysis
The following tables summarize the key physicochemical properties and the characterization data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇O₆P | [1] |
| Molecular Weight | 322.33 g/mol | [1] |
| Appearance | Colorless to pale-yellow solid or liquid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C |
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.1 | s | =CH₂ (vinyl proton) |
| ~5.5 | s | =CH₂ (vinyl proton) |
| ~4.1 | t | -O-CH₂- (ester) |
| ~3.9 | q | -O-CH₂- (phosphate) |
| ~1.9 | s | -CH₃ (methacrylate) |
| ~1.6 | m | -CH₂- (decyl chain) |
| ~1.3 | m | -CH₂- (decyl chain) |
Table 3: ³¹P NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0 | s | O=P(O)-OH |
Table 4: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2920 | C-H | Stretching |
| ~2850 | C-H | Stretching |
| ~1720 | C=O | Stretching (ester) |
| ~1640 | C=C | Stretching (alkene) |
| ~1170 | C-O-C | Stretching (ester) |
| ~1060 | P-O-C | Stretching |
| ~940 | P-OH | Bending |
Applications in Research and Development
This compound is a versatile monomer with significant applications in several fields:
-
Dental Adhesives: Its primary application is in dental bonding agents, where it promotes strong and durable adhesion between restorative materials and tooth structure.[1]
-
Biomaterials: It is used in the development of biocompatible materials for bone and tissue engineering due to its ability to interact with calcium-based substrates.
-
Drug Delivery: The amphiphilic nature of 10-MDP makes it a candidate for the design of drug delivery systems.
-
Polymer Chemistry: It serves as a functional monomer in the synthesis of polymers with tailored properties for various applications.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and characterization data presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the fields of materials science, dentistry, and drug development. The reliable synthesis and thorough characterization of this important monomer are crucial for the advancement of adhesive technologies and biomaterial innovations.
References
chemical structure and properties of 10-(Phosphonooxy)decyl methacrylate
An In-depth Technical Guide to 10-(Phosphonooxy)decyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a functional monomer widely utilized in dental and biomedical applications.
Chemical Structure and Identification
This compound, also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is an organophosphate monomer. Its structure consists of a methacrylate group, a decyl spacer, and a phosphonooxy group. This unique combination of a polymerizable methacrylate group and a hydrophilic, adhesive phosphate group makes it a valuable component in various material formulations.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 10-(phosphonooxy)decyl 2-methylprop-2-enoate |
| CAS Number | 85590-00-7[1][2] |
| Molecular Formula | C₁₄H₂₇O₆P[3] |
| Molecular Weight | 322.33 g/mol [3] |
| InChI Key | CFKBCVIYTWDYRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O[1] |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and have not been experimentally verified in all literature.
| Property | Value | Source |
| Physical Form | Colorless to pale-yellow solid or liquid | Sigma-Aldrich |
| Boiling Point | 450.2 ± 37.0 °C (Predicted) | BOC Sciences |
| Density | 1.136 g/cm³ (Predicted) | BOC Sciences |
| Refractive Index | 1.476 (Predicted) | ChemSrc |
| Purity | >95% to >98% (Commercially available) | ChemScene, MOLNOVA |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A study by Kim et al. (2020) confirmed the structure of 10-MDP using ¹H NMR. The spectrum shows characteristic peaks for the polymerizable group and the hydrophobic decyl chain.[2] Another study provided assignments for some of the proton signals, including those for the methyl and methylene groups of ethanol (when used as a solvent), the long CH₂ chains of the decyl group, and the ethylene (=CH₂) protons of the methacrylate group.[3]
³¹P NMR: The ³¹P NMR spectrum of 10-MDP shows a single resonance corresponding to the phosphorus nucleus.[3] The chemical shift of this peak can vary depending on the solvent and the presence of other components in a formulation.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. Key characteristic peaks include:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1715-1720 | C=O stretching (ester) | The Royal Society of Chemistry |
| ~1636 | C=C stretching (methacrylate) | [4][5] |
| ~1320 and ~1300 | C-O stretching | [4][5] |
| ~1179 | P=O stretching | [6] |
| ~1060-1100 | P-O-C stretching | ResearchGate |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process.[1][7]
Step 1: Synthesis of 10-Hydroxydecyl Methacrylate This intermediate is prepared by the reaction of methacrylic acid with 1,10-decanediol.[1]
Step 2: Phosphorylation of 10-Hydroxydecyl Methacrylate The intermediate is then reacted with a phosphorylating agent, such as phosphorus pentoxide or phosphoryl chloride, followed by hydrolysis to yield the final product.[1][7] A Chinese patent describes a method using trimethyl phosphite as the phosphorylation reagent, which is reported to have milder reaction conditions and a high yield.[8]
Purification: Purification of the final product can be achieved through methods such as column chromatography.
Diagram: Synthesis Pathway of this compound
Caption: A simplified diagram illustrating the two-step synthesis of this compound.
Characterization Workflow
A typical workflow for the characterization of synthesized this compound involves a combination of spectroscopic techniques to confirm its structure and purity.
Diagram: Characterization Workflow for this compound
Caption: A flowchart outlining the key analytical steps for the characterization of this compound.
Microtensile Bond Strength Testing Protocol
The microtensile bond strength (μTBS) test is a common method to evaluate the adhesive properties of dental materials containing this compound.
1. Tooth Preparation:
-
Extracted human or bovine teeth are used.
-
The occlusal enamel is removed to expose a flat dentin surface.
-
The surface is typically polished with silicon carbide paper.
2. Bonding Procedure:
-
The adhesive containing 10-MDP is applied to the dentin surface according to the manufacturer's instructions.
-
A composite resin is then built up on the bonded surface in increments and light-cured.
3. Specimen Sectioning:
-
The restored tooth is sectioned into beams or sticks with a cross-sectional area of approximately 1 mm².[9] This can be done using a low-speed diamond saw.[9]
4. Testing:
-
The beams are attached to a testing jig using cyanoacrylate glue.
-
A tensile load is applied at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[9]
-
The load at failure is recorded, and the bond strength is calculated in megapascals (MPa).
5. Failure Mode Analysis:
-
The fractured surfaces are examined under a microscope to determine the mode of failure (e.g., adhesive, cohesive in dentin, or cohesive in composite).
Diagram: Microtensile Bond Strength Testing Workflow
Caption: A workflow diagram for the microtensile bond strength testing of dental adhesives.
Applications in Research and Drug Development
The primary application of this compound is in dental adhesives, where its phosphate group can chemically bond to the calcium in hydroxyapatite, the main component of tooth enamel and dentin.[10][11] This chemical interaction, along with micromechanical interlocking, provides strong and durable adhesion.
Beyond dental adhesives, its properties make it a candidate for other biomedical applications:
-
Bone Cements: The ability to bond to calcium-rich surfaces suggests its potential use in orthopedic applications to improve the adhesion of bone cements to bone tissue.
-
Biomaterials: As a functional monomer, it can be incorporated into various polymers to create biomaterials with enhanced adhesive properties and biocompatibility.
-
Drug Delivery: The amphiphilic nature of the molecule, with its hydrophobic decyl chain and hydrophilic phosphate group, could be explored for the development of drug delivery systems.
Conclusion
This compound is a versatile functional monomer with significant potential in the fields of dentistry, biomaterials, and potentially drug delivery. Its unique chemical structure allows for the creation of materials with superior adhesive properties to calcified tissues. This guide provides a foundational understanding of its chemistry, properties, and applications, intended to support further research and development in these areas.
References
- 1. 10-Methacryloyloxydecyl dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 2. Characteristics of 10-Methacryloyloxidecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asrjs.com [asrjs.com]
- 4. comum.rcaap.pt [comum.rcaap.pt]
- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fahl.com.br [fahl.com.br]
- 7. Synthesis and characterization of the dental adhesive monomer 10-MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104151350A - Synthetic method of oral adhesive 10-methacryloyloxydecyl dihydrogen phosphate - Google Patents [patents.google.com]
- 9. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
10-(Phosphonooxy)decyl methacrylate mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 10-(Phosphonooxy)decyl Methacrylate
Introduction
This compound, more commonly known in dental literature as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a functional monomer with significant applications in dental adhesives, biomaterials, and specialty coatings.[1][] Its molecular structure is characterized by a methacrylate group at one end, a long aliphatic decyl chain in the middle, and a phosphonooxy (phosphate ester) group at the other end.[1][][3] This dual-functionality is the key to its efficacy, enabling both chemical adhesion to mineralized tissues and covalent integration into a polymer matrix.[] This guide provides a detailed exploration of the core mechanism of action of 10-PDMA, supported by quantitative data, experimental protocols, and schematic diagrams.
Core Mechanism of Action: A Dual Approach
The primary mechanism of action of 10-PDMA is a two-pronged approach involving chemical adhesion and subsequent polymerization. This allows it to form a strong, durable, and stable interface between inorganic substrates, like tooth structure, and resin-based restorative materials.[][4]
Chemical Interaction with Hydroxyapatite (Adhesion-Decalcification Concept)
The defining feature of 10-PDMA is the strong and stable chemical bond it forms with hydroxyapatite (HAp), the primary mineral component of enamel and dentin.[1][4][5] This interaction is governed by the "adhesion-decalcification" concept.[4]
-
Ionic Bonding: The phosphonooxy group of the 10-PDMA molecule first interacts ionically with the calcium ions (Ca²⁺) present in hydroxyapatite.[4][6]
-
Superficial Dissolution and Salt Formation: This initial interaction leads to a superficial dissolution of the HAp substrate.[5] Immediately following this, the 10-PDMA molecules react with the leached calcium ions to form a stable, water-insoluble 10-PDMA-calcium salt (MDP-Ca salt).[4][5]
-
Nanolayering: This process results in the deposition of a self-assembled, layered structure of MDP-Ca salt on the HAp surface.[4][5] This nanolayer is not only adhesive but also resistant to degradation, contributing significantly to the longevity of the bond.[1][4] The long decyl spacer chain helps to align the molecules, enhancing the stability and hydrophobicity of the resulting interface.[6]
Co-polymerization with Resin Monomers
The second critical function of 10-PDMA is mediated by its methacrylate group. This group enables the molecule to participate in free-radical polymerization reactions.[1][]
-
Covalent Bonding: When a resin composite or bonding agent is applied over the 10-PDMA-primed surface and light-cured, the methacrylate end of the 10-PDMA molecule co-polymerizes with the other methacrylate monomers in the resin.[]
-
Durable Network Formation: This polymerization creates a cross-linked polymer network that is covalently bonded to the tooth structure via the MDP-Ca salt nanolayer.[] This seamless transition from the mineralized tissue to the restorative material ensures a robust and durable restoration.[]
The combination of strong, stable ionic bonding to the tooth and covalent bonding within the resin matrix makes 10-PDMA a superior adhesive monomer compared to others, such as GPDM, which do not form stable calcium salts.[7][8]
Visualizing the Mechanism and Workflow
To better understand the chemical structure, mechanism, and experimental evaluation of 10-PDMA, the following diagrams are provided.
Caption: Chemical structure of 10-PDMA highlighting its functional groups.
References
- 1. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 3. Buy this compound | 85590-00-7 [smolecule.com]
- 4. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical interaction of phosphoric acid ester with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. Chemical interaction of glycero-phosphate dimethacrylate (GPDM) with hydroxyapatite and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 10-(Phosphonooxy)decyl Methacrylate
This technical guide provides a comprehensive overview of this compound, a functional monomer with significant applications in biomaterials and drug delivery. This document details its chemical properties, synthesis, mechanism of action, and key experimental protocols, tailored for professionals in research and development.
Compound Identification and Properties
This compound is a functionalized methacrylate monomer.[] It is often referred to by its synonym, 10-methacryloyloxydecyl dihydrogen phosphate, or the abbreviation MDP.[2][3] Its chemical structure features a methacrylate group capable of free-radical polymerization, a hydrophilic phosphonooxy group that provides functionality for adhesion and interaction with mineralized tissues, and a long ten-carbon aliphatic spacer chain.[][4][5]
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in formulating dental and medical materials.
| Property | Value | Reference |
| CAS Number | 85590-00-7 | [2][4][6][7] |
| Molecular Formula | C₁₄H₂₇O₆P | [][4][6][7] |
| Molecular Weight | 322.33 g/mol | [][2][4][6][7] |
| Purity | ≥95% - >98% (HPLC) | [7][8] |
| IUPAC Name | 10-(phosphonooxy)decyl 2-methylprop-2-enoate | [2][7] |
| InChI Key | CFKBCVIYTWDYRP-UHFFFAOYSA-N | [2][4] |
| SMILES | C=C(C)C(=O)OCCCCCCCCCCOP(=O)(O)O | [2][7] |
| Storage Temperature | -20°C to 4°C | [7][9] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process.[3][4] The first step involves the formation of a hydroxydecyl methacrylate intermediate, which is then phosphorylated and hydrolyzed to yield the final product.[3][4]
General Synthesis Protocol
-
Esterification: Methacrylic acid is reacted with an excess of 1,10-decanediol to produce 10-hydroxydecyl methacrylate.[3][4]
-
Phosphorylation: The resulting 10-hydroxydecyl methacrylate is then reacted with phosphoryl chloride.[3][4]
-
Hydrolysis: Finally, the phosphorus-chlorine bonds in the intermediate product are hydrolyzed to form the phosphonooxy group, yielding this compound.[3][4] For industrial-scale production, this process may be carried out in a solvent like dry tetrahydrofuran with a base such as triethylamine at low temperatures.[4]
Synthesis Workflow Diagram
Caption: General two-step synthesis of this compound.
Mechanism of Action in Biomaterials
The efficacy of this compound in dental and medical applications stems from its dual-functional chemical structure.[] It can chemically bond to mineralized tissues like tooth enamel and bone while also co-polymerizing with other resin monomers to form a durable polymer matrix.[][4]
The primary mechanism involves the phosphonooxy group interacting with calcium ions in hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the main inorganic constituent of bone and teeth.[2][3][4] This interaction forms a stable and water-insoluble calcium salt, creating a strong and durable adhesive interface.[3] Simultaneously, the methacrylate group is available to participate in free-radical polymerization, locking the monomer into the bulk restorative material.[]
Adhesion Mechanism Diagram
Caption: Dual-functional adhesion mechanism of 10-MDP to tissue and resin.
Experimental Protocols
This section provides a detailed methodology for preparing an experimental composite containing 10-MDP and analyzing its polymerization kinetics, based on procedures described in the literature.[5]
Preparation of an Experimental Self-Adhesive Composite
This protocol describes the formulation of a resin composite where the concentration of 10-MDP can be varied for experimental testing.
Materials:
-
Urethane dimethacrylate (UDMA) and poly(propylene glycol) dimethacrylate (PPGDMA) resin system.
-
This compound (10-MDP).
-
Camphorquinone (CQ) photoinitiator (1 wt%).
-
Powder phase: Barium silicate glass fillers, fumed silica, monocalcium phosphate monohydrate, and poly-l-lysine.
-
High-speed planetary mixer.
Procedure:
-
Prepare Liquid Phase: Create the base resin by mixing UDMA and PPGDMA. Dissolve 1 wt% camphorquinone into this resin mixture.
-
Incorporate 10-MDP: Add the desired weight percentage (e.g., 0%, 5%, 10%, 20%) of 10-MDP to the liquid phase and mix thoroughly until a homogenous solution is achieved.
-
Prepare Powder Phase: Combine the hybrid barium silicate glass fillers and fumed silica in a 9:1 weight ratio. To this mixture, add 8 wt% monocalcium phosphate and 4 wt% poly-l-lysine.[5]
-
Mix Final Composite: Combine the powder and liquid phases at a 3:1 powder-to-liquid mass ratio in a plastic pot. Mix using a high-speed planetary mixer (e.g., Speedmixer) at ~2300 rpm for 15 seconds without vacuum to ensure a uniform paste.[5]
Analysis of Polymerization Kinetics via ATR-FTIR
This protocol outlines the use of Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor the polymerization kinetics of the experimental composite.
Equipment:
-
FTIR spectrometer equipped with a horizontal ATR accessory (e.g., with a diamond crystal).
-
Temperature controller for the ATR plate.
-
Light-curing unit (LCU).
Procedure:
-
Set Temperature: Set the temperature of the ATR plate to 37°C to simulate oral conditions.[5]
-
Acquire Background Spectrum: Before applying the sample, record a background spectrum to account for atmospheric and instrumental variations.
-
Sample Application: Place a small amount of the un-cured composite mixture onto the ATR diamond, ensuring full contact.
-
Monitor Uncured State: Continuously collect FTIR spectra of the un-cured paste to establish a baseline. The aliphatic C=C double bond of the methacrylate group has a characteristic absorption peak at ~1638 cm⁻¹.
-
Initiate Polymerization: Position the light-curing unit tip close to the sample on the ATR crystal and expose it to curing light for the desired duration (e.g., 40 seconds).
-
Real-Time Data Collection: Continue to collect spectra in real-time throughout the light exposure and for a period afterward to monitor the reaction as it proceeds.[5]
-
Calculate Degree of Conversion (DC): The degree of conversion is determined by measuring the decrease in the intensity of the methacrylate C=C peak (at ~1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak at ~1720 cm⁻¹). The DC (%) can be calculated using the following formula:
DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] x 100
This allows for the determination of key kinetic parameters such as the maximum rate of polymerization and the final degree of conversion.[5]
References
- 2. Buy this compound | 85590-00-7 [smolecule.com]
- 3. 10-Methacryloyloxydecyl dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 4. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. americanelements.com [americanelements.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 85590-00-7 | MOLNOVA [molnova.com]
- 9. amsbio.com [amsbio.com]
An In-depth Technical Guide to the Solubility of 10-(Phosphonooxy)decyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 10-(Phosphonooxy)decyl methacrylate (10-PDMA). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents, alongside a qualitative discussion of its expected solubility based on its chemical structure.
Introduction to this compound
This compound (CAS No. 85590-00-7) is a functional monomer with a molecular formula of C₁₄H₂₇O₆P and a molecular weight of 322.33 g/mol .[1][2][3] Its structure consists of a hydrophilic phosphonooxy head group, a long hydrophobic decyl spacer, and a polymerizable methacrylate group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The phosphonooxy group is known to enhance adhesion to mineralized tissues, making 10-PDMA a valuable component in dental and orthopedic applications.[4]
Expected Solubility Profile
Based on its chemical structure, the solubility of this compound in various solvents can be inferred:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydrophilic phosphonooxy group should allow for some degree of solubility in polar protic solvents. However, the long hydrophobic decyl chain will likely limit its water solubility. Copolymers containing phosphonic acid groups have been shown to be soluble in polar solvents like water, methanol, and ethanol.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Similar to polar protic solvents, 10-PDMA is expected to exhibit solubility in polar aprotic solvents due to the polarity of the phosphonooxy group. Copolymers with phosphonate functionality have demonstrated solubility in DMF, DMSO, and methanol.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The long alkyl chain suggests that 10-PDMA may be soluble in some nonpolar organic solvents. However, the highly polar phosphonooxy group will likely reduce its solubility in very nonpolar solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Deionized Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | ||
| Acetonitrile | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (purity ≥95%)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
-
Volumetric flasks
4.2. Procedure
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of 10-PDMA and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of 10-PDMA to a series of vials containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the prepared samples and calibration standards using a suitable analytical technique (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.
-
Determine the concentration of 10-PDMA in the diluted samples from the calibration curve.
-
Calculate the solubility of 10-PDMA in the solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
-
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 10-PDMA.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
pH: The phosphonooxy group is acidic and can be deprotonated at higher pH values. The resulting charged species may exhibit different solubility characteristics, particularly in aqueous solutions.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect the solubility of 10-PDMA through common ion effects or changes in solvent polarity.
Conclusion
While specific quantitative data on the solubility of this compound is limited, its amphiphilic structure suggests a varied solubility profile across different solvent polarities. This guide provides a robust experimental framework for researchers to systematically determine its solubility, enabling its effective use in various research and development applications, particularly in the fields of biomaterials and drug delivery. The provided workflow and data table template will aid in the standardized collection and reporting of this important physicochemical property.
References
- 1. chemscene.com [chemscene.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. Buy this compound | 85590-00-7 [smolecule.com]
- 5. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05813D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Thermal Stability of 10-(Phosphonooxy)decyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(Phosphonooxy)decyl methacrylate (PAMA) is a functional monomer of significant interest in the development of advanced biomaterials, particularly in dental adhesives, bone cements, and drug delivery systems. Its unique structure, combining a polymerizable methacrylate group with a phosphate-containing moiety, allows for strong adhesion to mineralized tissues like enamel and bone, as well as the potential for controlled release of therapeutic agents. Understanding the thermal stability of PAMA is crucial for its processing, sterilization, and long-term performance in biomedical applications. This technical guide provides an in-depth analysis of the thermal properties of PAMA, drawing upon data from structurally similar compounds to predict its behavior. It also outlines detailed experimental protocols for its thermal characterization.
Predicted Thermal Properties of this compound
Data from Structurally Similar Compounds
The following tables summarize the thermal properties of compounds structurally analogous to the methacrylate and organophosphate components of PAMA.
Table 1: Thermal Properties of a Long-Chain Alkyl Methacrylate Polymer
| Compound | Analysis Type | Key Observations | Reference |
| Poly(dodecyl methacrylate) | TGA | A TGA run was performed from 100 to 500 °C at 10 K/min under a nitrogen purge to determine the amount of polymer.[1] | [1] |
Table 2: Thermal Properties of an Alkyl Methacrylate Polymer
| Compound | Analysis Type | Glass Transition Temperature (Tg) | Reference |
| Poly(n-butyl methacrylate) | DSC | 39 °C | [2] |
Table 3: General Thermal Decomposition of Organophosphate Esters
| Compound Class | Analysis Type | General Observations | Reference |
| Organophosphorus Esters | TGA | Initial degradation in all cases corresponds to the elimination of a phosphorus acid. For alkyl phosphates, this elimination occurs rapidly at relatively low temperatures.[3] | [3] |
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and char yield of PAMA.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of PAMA into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset), the temperature of maximum rate of decomposition (Tmax), and the percentage of residual mass at 600 °C.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and any other thermal transitions, such as melting or crystallization events, of PAMA.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of PAMA into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at -50 °C.
-
Ramp from -50 °C to 150 °C at a heating rate of 10 °C/min (First Heating Scan).
-
Hold at 150 °C for 2 minutes to erase thermal history.
-
Cool from 150 °C to -50 °C at a cooling rate of 10 °C/min (Cooling Scan).
-
Ramp from -50 °C to 150 °C at a heating rate of 10 °C/min (Second Heating Scan).
-
-
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. Any endothermic or exothermic peaks corresponding to melting or crystallization should also be identified and characterized.
Predicted Thermal Degradation Pathway of PAMA
The thermal degradation of this compound is anticipated to proceed through a multi-step mechanism involving the decomposition of both the phosphate ester and the methacrylate moieties.
Caption: Predicted thermal degradation pathway of this compound.
The initial and lower-temperature degradation is likely dominated by the decomposition of the alkyl phosphate group. This is expected to occur via a β-elimination reaction, a common pathway for alkyl phosphate esters, leading to the formation of an alkene (decene) and a phosphoric acid derivative.[1] At higher temperatures, the methacrylate portion of the molecule will undergo degradation. This typically involves homolytic cleavage of the ester bond and subsequent radical-induced chain scission and depolymerization, resulting in the formation of various volatile products. The phosphoric acid derivative formed from the initial decomposition step is likely to contribute to the formation of a char residue at elevated temperatures.
Conclusion
While direct experimental data for the thermal stability of this compound is currently lacking, a comprehensive understanding of its likely thermal behavior can be formulated by analyzing its structural components. The presence of the long alkyl phosphate chain suggests an initial decomposition at relatively moderate temperatures via β-elimination. The methacrylate group is expected to degrade at higher temperatures through radical-mediated processes. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of PAMA's thermal properties. This information is critical for the informed design and application of PAMA-based materials in the fields of biomedical engineering and drug delivery, ensuring their stability and performance under various processing and in-service conditions.
References
Hydrolysis of 10-(Phosphonooxy)decyl Methacrylate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(Phosphonooxy)decyl methacrylate is a functional monomer of significant interest in the fields of biomaterials and drug delivery. Its amphiphilic nature, stemming from a hydrophilic phosphonooxy head group and a hydrophobic decyl methacrylate tail, allows for unique self-assembly properties and its polymerizable nature enables the formation of functional polymers. The stability of this monomer in aqueous environments is a critical factor for its application, particularly in drug formulations and biomedical devices where it may be exposed to physiological conditions. This technical guide provides a comprehensive overview of the hydrolysis of this compound in aqueous solutions, including its degradation pathway, factors influencing its stability, and detailed experimental protocols for its analysis.
The information presented herein is primarily based on studies of the closely related and well-researched compound, 10-methacryloyloxydecyl dihydrogen phosphate (MDP), which shares the same core structure and is expected to exhibit similar hydrolytic behavior.
Hydrolysis Pathway
In an aqueous environment, this compound is susceptible to hydrolysis at the ester linkage of the methacrylate group. This degradation process yields two primary products: methacrylic acid and 10-hydroxydecyl dihydrogen phosphate.[1] The reaction is catalyzed by both acidic and basic conditions.
The general hydrolysis reaction is depicted in the signaling pathway diagram below.
Caption: Hydrolysis pathway of this compound.
Factors Influencing Hydrolysis
The rate of hydrolysis of this compound is significantly influenced by several factors:
-
pH: The hydrolysis of the methacrylate ester is subject to both acid and base catalysis.[2] Therefore, the rate of degradation is expected to be higher in both acidic and alkaline solutions compared to a neutral pH. Studies on the similar molecule MDP have shown that its stability is pH-dependent.[3]
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[4]
-
Presence of Other Monomers: The rate of hydrolysis of 10-methacryloyloxydecyl dihydrogen phosphate (MDP) has been shown to be dependent on the type of hydrophilic monomer present in the solution. For instance, N-methacryloyl glycine (NMGly) significantly increases the rate of MDP hydrolysis compared to 2-hydroxyethyl methacrylate (HEMA).[1] This suggests that the formulation of solutions containing this compound can have a profound impact on its stability.
Quantitative Data on Hydrolysis
To obtain precise quantitative data for this compound, dedicated kinetic studies are required. The experimental protocols outlined in the following section provide a framework for conducting such investigations.
Experimental Protocols
This section details the methodologies for studying the hydrolysis of this compound in aqueous solutions.
General Experimental Workflow
The general workflow for investigating the hydrolysis of this compound involves preparing aqueous solutions at different pH values and temperatures, incubating them over time, and analyzing the samples at various time points to quantify the degradation of the parent molecule and the formation of its hydrolysis products.
Caption: General experimental workflow for hydrolysis studies.
Protocol 1: Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To separate and quantify this compound and its hydrolysis products (methacrylic acid and 10-hydroxydecyl dihydrogen phosphate) over time.
Materials and Equipment:
-
This compound
-
Methacrylic acid standard
-
10-Hydroxydecyl dihydrogen phosphate standard (if available)
-
HPLC-grade acetonitrile, water, and formic acid
-
pH buffers
-
HPLC system with a mass spectrometer (MS) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Thermostatically controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).[5]
-
Prepare a series of aqueous solutions of the stock solution buffered to the desired pH values.
-
Incubate the solutions at the desired temperatures.
-
At predetermined time intervals, withdraw an aliquot and, if necessary, quench the reaction (e.g., by rapid cooling or pH neutralization).
-
Prepare standard solutions of this compound, methacrylic acid, and 10-hydroxydecyl dihydrogen phosphate for calibration.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: Develop a suitable gradient to achieve baseline separation of the parent compound and its degradation products. An example gradient could be: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 5% B.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Detection: Mass spectrometer in negative ion mode for this compound and 10-hydroxydecyl dihydrogen phosphate, and in a suitable mode for methacrylic acid. Monitor the appropriate m/z values.
-
-
Data Analysis:
-
Identify the peaks for the parent compound and its hydrolysis products based on their retention times and mass-to-charge ratios compared to the standards.
-
Quantify the amount of each compound by integrating the peak areas and using a calibration curve generated from the standards.
-
Plot the concentration of this compound versus time to determine the hydrolysis rate.
-
Protocol 2: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively monitor the hydrolysis of this compound in real-time by observing changes in the NMR spectrum.
Materials and Equipment:
-
This compound
-
Deuterated water (D₂O)
-
pH buffers prepared in D₂O
-
NMR tubes
-
NMR spectrometer (¹H and ³¹P capabilities)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in D₂O.[5]
-
For pH-dependent studies, prepare a series of samples in D₂O buffered to the desired pH values.
-
Transfer a known volume of the sample solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H and ³¹P NMR spectrum (t=0) at the desired temperature.
-
Continue to acquire spectra at regular time intervals to monitor the reaction progress.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, monitor the decrease in the intensity of the vinyl proton signals of the methacrylate group and the appearance of signals corresponding to methacrylic acid.
-
In the ³¹P NMR spectrum, monitor the change in the chemical shift of the phosphorus atom as the phosphate ester is hydrolyzed.
-
Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time.
-
Plot the percentage of hydrolysis versus time to determine the hydrolysis rate.[5]
-
Summary of Quantitative Data
As previously stated, specific quantitative kinetic data for the hydrolysis of this compound is not available in the literature reviewed. The following table provides a template for summarizing such data once it has been experimentally determined using the protocols described above.
| Condition | Parameter | Value |
| pH | Rate Constant (k) at 25°C | To be determined |
| Half-life (t₁/₂) at 25°C | To be determined | |
| Temperature | Rate Constant (k) at pH 7 | To be determined |
| Activation Energy (Ea) | To be determined |
Conclusion
The hydrolytic stability of this compound in aqueous solutions is a critical parameter for its successful application in drug delivery and biomaterials. This technical guide has outlined the expected hydrolysis pathway, the key factors influencing its degradation, and detailed experimental protocols for its quantitative analysis. While specific kinetic data for this molecule is currently lacking in the scientific literature, the provided methodologies offer a robust framework for researchers to determine these crucial parameters. A thorough understanding of the hydrolysis of this compound will enable the rational design of stable formulations and devices, ultimately contributing to the development of safer and more effective therapeutic products.
References
- 1. Degradation of 10-methacryloyloxydecyl dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water temperature for fabrication of autopolymerizing polymethyl methacrylate (PMMA) interim fixed restoration affects cytotoxicity and residual methyl methacrylate (MMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis of 10-(Phosphonooxy)decyl Methacrylate (10-MDP): A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic characterization of 10-(Phosphonooxy)decyl methacrylate, commonly known as 10-MDP. The focus is on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, two pivotal techniques for the structural elucidation and quality control of this important monomer. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development who utilize 10-MDP in their applications, particularly in dental adhesives and biocompatible materials.
Molecular Structure
10-MDP (Molecular Formula: C₁₄H₂₇O₆P, Molecular Weight: 322.33 g/mol ) is an organophosphate monomer featuring three key chemical moieties: a polymerizable methacrylate group, a long hydrophobic ten-carbon (decyl) spacer, and a hydrophilic phosphonooxy group that provides its adhesive properties.[1] This unique amphiphilic structure allows it to function as a powerful adhesive agent, capable of bonding to both organic and inorganic substrates.
Caption: Molecular structure of this compound (10-MDP).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 10-MDP, it is used to confirm the presence of the methacrylate C=C and C=O bonds, the long alkyl C-H bonds, and the characteristic P-O bonds of the phosphate group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A common method for analyzing liquid or paste-like monomers such as 10-MDP is ATR-FTIR.
-
Instrument Setup : An FTIR spectrometer (e.g., Spectrum One, Perkin-Elmer, UK) equipped with an ATR crystal (typically diamond) is used.
-
Sample Preparation : A small drop of the 10-MDP sample is placed directly onto the ATR crystal.
-
Data Acquisition : Spectra are acquired over a wavenumber range of 4000 to 700 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
-
Background Correction : A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption peaks corresponding to the functional groups within 10-MDP. For kinetic studies of polymerization, spectra can be acquired continuously over time.[2][3][4]
Caption: General experimental workflow for ATR-FTIR analysis of 10-MDP.
FTIR Data Presentation
The following table summarizes the key vibrational modes and their corresponding wavenumbers for 10-MDP as identified in the literature.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |
| ~2925, ~2854 | C-H Asymmetric/Symmetric Stretch | Decyl Chain (-CH₂) | Typical |
| ~1729 | C=O Stretch | Methacrylate Ester | [5] |
| ~1636 | C=C Stretch | Methacrylate Alkene | [2] |
| ~1320, ~1300 | C-O Stretch (doublet) | Methacrylate Ester | [2] |
| ~1083 | P-O Asymmetric Stretch | Phosphonooxy (PO₃²⁻) | [6] |
| ~997 | P-O Symmetric Stretch | Phosphonooxy (PO₃²⁻) | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of 10-MDP. ¹H, ¹³C, and ³¹P NMR experiments provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR
-
Sample Preparation : The 10-MDP sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : Experiments are performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H).
-
Data Acquisition :
-
¹H NMR : A standard proton experiment is run. Key parameters include a 30° or 90° pulse, a sufficient relaxation delay (e.g., 1-5 seconds), and 8-16 scans.
-
¹³C NMR : A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to determine the types of carbon atoms. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
³¹P NMR : A proton-decoupled phosphorus experiment is run. ³¹P NMR is highly sensitive and typically requires fewer scans than ¹³C NMR. An external reference of 85% H₃PO₄ is used.[7]
-
-
Data Analysis : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The resulting chemical shifts (δ) in parts per million (ppm) are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).
Caption: General experimental workflow for NMR analysis of 10-MDP.
¹H NMR Data
The ¹H NMR spectrum provides information on the number and type of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ~6.05 | s | C=CH (vinyl, trans to C=O) | Typical |
| ~5.65 | s | C=CH (vinyl, cis to C=O) | Typical |
| ~4.05 | t | -O-CH ₂- (Ester) | Typical |
| ~3.76 | m | -CH ₂-O-P (Phosphate Ester) | [7] |
| ~1.88 | s | C=C-CH ₃ | Typical |
| ~1.60 | m | -O-CH₂-CH ₂- and -CH ₂-CH₂-O-P | [7] |
| ~1.25 | br s | -(CH ₂)₆- (Bulk methylene chain) | [7] |
Note: "s" denotes singlet, "t" denotes triplet, "m" denotes multiplet, "br s" denotes broad singlet. Typical values are based on standard chemical shifts for methacrylate monomers.
¹³C NMR Data
The ¹³C NMR spectrum identifies all unique carbon atoms in the structure. While specific literature values for pure 10-MDP are sparse, the expected chemical shifts can be predicted based on its structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Ester carbonyl) |
| ~136 | C =CH₂ (Alkene quaternary) |
| ~125 | C=C H₂ (Alkene methylene) |
| ~65 | -O-C H₂- (Ester) |
| ~64 (doublet, J_PC) | -C H₂-O-P (Phosphate Ester) |
| ~30-32 | -C H₂-CH₂-O-P |
| ~29 | -(C H₂)₆- (Bulk methylene) |
| ~28 | -O-CH₂-C H₂- |
| ~25 | -O-CH₂-CH₂-C H₂- |
| ~18 | C=C-C H₃ |
Note: These are predicted values based on standard NMR correlations. The carbon attached to the phosphate group is expected to show coupling to the phosphorus nucleus (J_PC).
³¹P NMR Data
The ³¹P NMR spectrum gives a distinct signal for the phosphorus atom in the phosphonooxy group.
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| -0.68 to -0.93 | R-O-P O(OH)₂ | [7] |
Note: The referenced chemical shifts were observed for 10-MDP interacting with dentin, forming calcium salts, which may cause a shift from the value for the pure, isolated monomer.[7] The spectrum of the pure compound would be expected to show a single peak in this region.
References
- 1. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 2. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. - UCL Discovery [discovery.ucl.ac.uk]
- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asrjs.com [asrjs.com]
The Versatile Role of 10-(Phosphonooxy)decyl Methacrylate (PODMA) in Advanced Biomaterials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(Phosphonooxy)decyl methacrylate (PODMA), also widely known by its alternative name 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a functional monomer that has garnered significant attention in the field of biomaterials.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group, a hydrophilic phosphate group, and a long hydrophobic decyl spacer chain, allows for remarkable versatility in designing and fabricating advanced biomaterials for a range of applications.[1][] This technical guide provides an in-depth exploration of the potential applications of PODMA in biomaterials, with a focus on its role in dental adhesives, bone cements, and its emerging potential in drug delivery and tissue engineering. The guide summarizes key quantitative data, details experimental protocols for evaluation, and provides visual representations of relevant biological and experimental workflows.
Core Concepts: The Molecular Advantage of PODMA
The efficacy of PODMA in biomaterial applications stems from its bifunctional nature. The terminal methacrylate group allows for covalent incorporation into polymer networks through free-radical polymerization, forming a stable cross-linked matrix.[1][] The phosphonooxy group is the key to its exceptional adhesive properties, particularly to mineralized tissues. This group can chemically interact with calcium ions in hydroxyapatite, the primary inorganic constituent of bone and teeth, forming stable, water-insoluble calcium salts.[4] This chemical bonding mechanism provides a durable and long-lasting interface between the biomaterial and the host tissue.[4]
Applications in Dental Adhesives
The most established application of PODMA is in dental adhesives, where it has significantly improved the longevity and performance of dental restorations.[5][6]
Mechanism of Adhesion to Dentin
The adhesion of PODMA-containing dental adhesives to dentin is a multi-step process that involves both micromechanical interlocking and chemical bonding.
Quantitative Data: Bond Strength of PODMA-Containing Dental Adhesives
The inclusion of PODMA in dental adhesives has been shown to significantly enhance their bond strength to dentin. The following table summarizes micro-tensile bond strength (µTBS) data from various studies.
| Adhesive Formulation | Substrate | Mean µTBS (MPa) | Key Findings | Reference |
| Experimental Resin Cement with 3.3 wt% PODMA | Dentin | 8.6 ± 1.6 | Increasing PODMA concentration to 6.6 wt% significantly improved bond strength. | [7] |
| Experimental Resin Cement with 6.6 wt% PODMA | Dentin | 16.7 ± 3.5 | Further increasing PODMA to 9.9 wt% did not significantly enhance bond strength. | [7] |
| Experimental Resin Cement with 9.9 wt% PODMA | Dentin | 17.1 ± 3.5 | Suggests an optimal concentration range for PODMA in adhesive formulations. | [7] |
| 10-MDP-containing adhesives (various) | Low-viscosity bulk-fill composite | 36.4 - 46.6 | Adhesives with 10-MDP outperformed those without on air-abraded composite surfaces. | [8] |
| Conventional adhesive resin cement (Panavia F2.0) | Dentin (with etch-and-rinse) | 14.1 ± 2.4 | Etch-and-rinse technique improved bond strength compared to self-etch application. | [9][10] |
| Self-adhesive resin cement (Clearfil SA) | Dentin (with etch-and-rinse) | 13.9 ± 1.9 | Application of a separate bonding agent enhanced the adhesion of self-adhesive cement. | [9][10] |
Applications in Bone Cements
PODMA's ability to bond to hydroxyapatite also makes it a promising additive for bone cements used in orthopedic and trauma surgery.[] The incorporation of PODMA into polymethyl methacrylate (PMMA) bone cements can potentially improve the cement-bone interface, leading to better implant stability and reduced risk of aseptic loosening.
Enhancing Mechanical Properties
The addition of PODMA to bone cement formulations can influence their mechanical properties.
| Bone Cement Formulation | Mechanical Property | Value | Key Findings | Reference |
| Experimental Resin Cement with 3.3 wt% 10-MDP | Flexural Strength | 134.3 ± 9.9 MPa | No significant difference in flexural strength was observed with varying 10-MDP concentrations in this study. | [10] |
| Experimental Resin Cement with 6.6 wt% 10-MDP | Flexural Strength | 139.0 ± 8.8 MPa | [10] | |
| Experimental Resin Cement with 9.9 wt% 10-MDP | Flexural Strength | 139.6 ± 8.3 MPa | [10] | |
| Experimental Resin Cement (Panavia F2.0 based) | Compressive Strength | 330 MPa | High compressive strength is crucial for load-bearing applications of bone cements. | [11] |
Emerging Applications
The unique chemical properties of PODMA open up possibilities for its use in other advanced biomaterial applications, including drug delivery and tissue engineering.
Drug Delivery Systems
The amphiphilic nature of PODMA, with its hydrophobic decyl chain and hydrophilic phosphate group, suggests its potential use in the design of drug delivery vehicles such as micelles or nanoparticles. While specific studies on PODMA-based drug delivery systems are limited, the principle of using functional monomers to create carriers for controlled release is well-established.
Tissue Engineering Scaffolds
In tissue engineering, particularly for bone regeneration, scaffolds that can promote osteogenic differentiation of stem cells are highly desirable. The phosphate groups in PODMA can mimic the phosphate-rich environment of bone, potentially influencing cell behavior.
Studies on osteoblast-like cells have suggested that methacrylate monomers can induce cellular responses through various signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to be involved in cellular processes like proliferation, differentiation, and apoptosis. It is hypothesized that PODMA, upon interaction with osteoblasts, could modulate the MAPK signaling cascade, thereby influencing osteogenic differentiation.
Furthermore, the Wnt signaling pathway is a critical regulator of osteogenesis. It is plausible that the surface chemistry of PODMA-containing biomaterials could influence the intricate crosstalk between the Wnt and other signaling pathways, such as the Bone Morphogenetic Protein (BMP) pathway, to promote bone formation.
Experimental Protocols
Synthesis of this compound (PODMA)
A common synthetic route for PODMA involves a two-step process:[1][2]
-
Esterification: Reaction of methacrylic acid with 1,10-decanediol to form 10-hydroxydecyl methacrylate.
-
Phosphorylation: Reaction of 10-hydroxydecyl methacrylate with a phosphorylating agent, such as phosphoryl chloride, followed by hydrolysis of the intermediate to yield the final product.
In an industrial setting, this synthesis is often carried out in a dry organic solvent like tetrahydrofuran with a base such as triethylamine.[1]
Micro-tensile Bond Strength (µTBS) Testing of Dental Adhesives
This protocol is adapted from established methodologies for evaluating the bond strength of dental adhesives to dentin.[12]
In Vitro Cytotoxicity Testing (ISO 10993-5)
This protocol provides a general framework for assessing the cytotoxicity of PODMA-containing biomaterials.[1][7][8][13]
-
Material Extraction: Prepare an extract of the cured biomaterial in a cell culture medium (e.g., DMEM) according to ISO 10993-12 standards. This typically involves incubating the material at 37°C for 24-72 hours.
-
Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts or human gingival fibroblasts, in 96-well plates and allow them to adhere overnight.
-
Exposure: Replace the culture medium with the material extract at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product, which is proportional to the number of viable cells, is quantified spectrophotometrically.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is generally considered cytotoxic if it causes a significant reduction in cell viability (e.g., below 70%).
Conclusion
This compound is a highly valuable functional monomer in the design of advanced biomaterials. Its ability to form strong and durable chemical bonds with mineralized tissues has revolutionized the field of dental adhesives. Furthermore, its potential to enhance the performance of bone cements and its emerging applications in drug delivery and tissue engineering highlight its versatility. For researchers and developers in the biomaterials and drug development sectors, a thorough understanding of PODMA's properties, performance characteristics, and the appropriate methodologies for its evaluation is crucial for harnessing its full potential in creating the next generation of medical devices and therapeutic systems. Further research is warranted to fully elucidate its role in modulating cellular signaling pathways and to explore its utility in sophisticated drug delivery platforms.
References
- 1. nhiso.com [nhiso.com]
- 2. quintessence-publishing.com [quintessence-publishing.com]
- 4. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varying 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) level improves polymerisation kinetics and flexural strength in self-adhesive, remineralising composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fahl.com.br [fahl.com.br]
- 7. benchchem.com [benchchem.com]
- 8. thejcdp.com [thejcdp.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements [rde.ac]
- 11. americanelements.com [americanelements.com]
- 12. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-(Phosphonooxy)decyl Methacrylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-(Phosphonooxy)decyl methacrylate, commonly known as 10-MDP, is a functional monomer that has become a cornerstone in modern adhesive dentistry. Its unique molecular structure, featuring a polymerizable methacrylate group and a hydrophilic phosphate group separated by a hydrophobic ten-carbon spacer, allows for exceptional bonding to dental substrates, particularly hydroxyapatite. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 10-MDP. It further details its mechanism of action and presents a compilation of quantitative data from various studies, offering insights into its performance in dental adhesive systems.
Discovery and History
The development of adhesive dentistry has been a progressive journey, with significant advancements in recent decades. The quest for a durable bond between restorative materials and tooth structure led to the exploration of various functional monomers. In 1981, the Japanese company Kuraray introduced 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a novel organophosphate monomer.[1] This development was a significant milestone, as 10-MDP demonstrated a superior and more stable chemical interaction with hydroxyapatite, the primary mineral component of enamel and dentin, compared to its predecessors.[1] Its introduction revolutionized the field, paving the way for the development of self-etching and universal adhesive systems that offer simplified clinical procedures and reliable long-term performance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 10-MDP is essential for its application and for the development of new formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 10-Methacryloyloxydecyl dihydrogen phosphate, 10-MDP | [1] |
| CAS Number | 85590-00-7 | [2][3] |
| Molecular Formula | C14H27O6P | [2][3] |
| Molecular Weight | 322.33 g/mol | [2][3] |
| Appearance | Colorless to pale-yellow solid or liquid | |
| Purity | ≥95% | [3] |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis and Characterization
The synthesis of 10-MDP is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic route involves the formation of a methacrylate intermediate followed by a phosphorylation reaction.
Synthesis Workflow
The following diagram illustrates the typical synthetic pathway for this compound.
Caption: General synthesis workflow for this compound.
Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of 10-MDP, compiled from various sources.[4][5]
Step 1: Synthesis of 10-Hydroxydecyl Methacrylate
-
In a reaction vessel, combine methacrylic acid and an excess of 1,10-decanediol.
-
Add a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with continuous removal of water (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize the catalyst.
-
Purify the product, 10-hydroxydecyl methacrylate, by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 10-hydroxydecyl methacrylate in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -40°C to 0°C).
-
Slowly add phosphoryl chloride to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed at a low temperature for a specified period.
-
Carefully quench the reaction by the slow addition of water or an aqueous solution to hydrolyze the phosphorus-chlorine bonds.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the final product, this compound, by appropriate methods such as column chromatography.
Characterization
The structure and purity of the synthesized 10-MDP are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 31P NMR are used to confirm the presence of the characteristic functional groups and the overall structure of the molecule.[4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the vibrational frequencies of the key functional groups, such as the C=C of the methacrylate group, the C=O of the ester, and the P-O and P=O of the phosphate group.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to identify any potential byproducts or impurities.[4][5]
Mechanism of Adhesion
The exceptional adhesive properties of 10-MDP are attributed to its unique molecular design, which facilitates a dual mechanism of action: micromechanical interlocking and chemical bonding.
Adhesion Mechanism Workflow
The following diagram illustrates the proposed mechanism of adhesion of 10-MDP to hydroxyapatite.
Caption: Proposed mechanism of adhesion of 10-MDP to hydroxyapatite.
The hydrophilic phosphate group of the 10-MDP molecule interacts with the calcium ions of hydroxyapatite in the enamel and dentin. This interaction leads to the formation of stable, water-insoluble calcium salts of 10-MDP.[1] This chemical bond is a key contributor to the long-term stability of the adhesive interface. Simultaneously, the methacrylate group of the 10-MDP molecule is available to copolymerize with the resin monomers of the adhesive and composite material. This creates a strong micromechanical interlocking within the demineralized tooth structure, forming a hybrid layer that further enhances the bond strength.
Performance Data in Dental Applications
The efficacy of 10-MDP in dental adhesives has been extensively studied. The following tables summarize key performance data from various in vitro studies.
Shear Bond Strength to Enamel and Dentin
| Adhesive System Containing 10-MDP | Substrate | Shear Bond Strength (MPa) | Reference |
| Experimental Adhesive | Enamel | 13.5 | [4] |
| Experimental Adhesive | Dentin | 11.2 | [4] |
| Renew MDP | Enamel | Significantly higher than non-MDP adhesives | [7] |
| Renew MDP | Dentin | Significantly higher than non-MDP adhesives | [7] |
Influence of 10-MDP Concentration on Adhesive Properties
| 10-MDP Concentration (wt%) in Experimental Resin Cement | Micro-tensile Bond Strength to Dentin (MPa) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Reference |
| 3.3 | Lower | Not specified | Not specified | [8] |
| 6.6 | Significantly higher than 3.3 wt% | Not specified | Not specified | [8] |
| 9.9 | No significant difference from 6.6 wt% | Higher than other concentrations | Not specified | [8] |
Applications Beyond Dentistry
While the primary application of 10-MDP is in dental adhesives, its unique properties make it a candidate for other biomedical applications. Its ability to bond to calcium-rich surfaces suggests potential use in:
-
Orthopedic implants: To enhance the integration of implants with bone tissue.
-
Bone cements: To improve the mechanical properties and adhesion of bone cements.
-
Drug delivery systems: The amphiphilic nature of the molecule could be utilized in the design of carriers for controlled drug release.[5]
Conclusion
This compound has fundamentally transformed the field of adhesive dentistry. Its well-defined synthesis, unique mechanism of action involving both chemical and micromechanical bonding, and proven clinical performance have established it as a gold-standard functional monomer. The quantitative data consistently demonstrate its superior bonding capabilities to dental hard tissues. Continued research into the formulation and application of 10-MDP holds the promise of further advancements in restorative dentistry and other biomedical fields, ultimately leading to improved patient outcomes.
References
- 1. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. [Synthesis and application of novel dental adhesive materials of 10-methacryloyloxydecyl dihydrogen phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of the dental adhesive monomer 10-MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asrjs.com [asrjs.com]
- 7. ijdm.co.in [ijdm.co.in]
- 8. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements [rde.ac]
Methodological & Application
Application Notes and Protocols for 10-(Phosphonooxy)decyl Methacrylate (10-MDP) in Dental Adhesives and Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(Phosphonooxy)decyl methacrylate, commonly known as 10-MDP, is a functional monomer that has revolutionized dental adhesive technology.[1][2][3] Its unique molecular structure, featuring a hydrophilic phosphate group and a hydrophobic methacrylate group, allows for a durable chemical bond to dental substrates like hydroxyapatite in enamel and dentin, as well as to metal oxides found in zirconia-based restorations.[1][4] This document provides detailed application notes and experimental protocols for researchers and professionals working with 10-MDP-containing dental adhesives and primers.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5][6] |
| Synonyms | 10-Methacryloyloxydecyl dihydrogen phosphate, 10-MDP | [5][6] |
| CAS Number | 85590-00-7 | [5][6] |
| Molecular Formula | C14H27O6P | [5][6][7] |
| Molecular Weight | 322.33 g/mol | [5][6][7] |
| Structure | Methacrylate group linked to a decyl chain with a phosphonooxy group | [7] |
Mechanism of Action
The primary mechanism of 10-MDP's adhesive capabilities lies in the chemical interaction between its phosphate group and the calcium ions in hydroxyapatite, the main inorganic constituent of enamel and dentin.[7] This interaction forms stable, water-insoluble calcium salts, leading to the formation of a durable and stable nano-layered structure at the adhesive interface.[3] This chemical bond complements the micromechanical retention achieved by the infiltration of the adhesive resin into the demineralized tooth structure, creating a strong and long-lasting bond.[8] In the case of zirconia restorations, the phosphate group of 10-MDP chemically bonds to the zirconium oxide layer on the ceramic surface.[1][4]
Quantitative Data on Bond Strength
The following tables summarize the bond strength of 10-MDP containing adhesives to various dental substrates as reported in the literature. It is important to note that bond strength values can vary significantly depending on the specific adhesive system, substrate condition, testing methodology, and aging conditions.
Table 1: Shear Bond Strength (SBS) and Microtensile Bond Strength (μTBS) to Dentin and Enamel
| Adhesive System | Substrate | Test Method | Bond Strength (MPa) (Mean ± SD) | Storage Condition | Reference |
| Universal Adhesive with 10-MDP | Dentin | μTBS | 10.76 ± 4.27 | 24 hours | [9] |
| Self-etch Adhesive with 10-MDP | Dentin | μTBS | 9.33 ± 3.66 | 24 hours | [9] |
| 10-MDP containing adhesive | Enamel | SBS | Significantly higher than non-MDP adhesives | 90 days | [8] |
| 10-MDP containing adhesive | Dentin | SBS | Significantly higher than non-MDP adhesives | 90 days | [8] |
| Universal Adhesives with 10-MDP (Total-etch) | Dentin | μTBS | Generally higher than self-etch | 24h, thermocycling, long-term immersion | [7] |
| Universal Adhesives with 10-MDP (Self-etch) | Dentin | μTBS | Generally lower than total-etch | 24h, thermocycling, long-term immersion | [7] |
Table 2: Shear Bond Strength (SBS) to Zirconia
| Primer/Cement System | Zirconia Surface Treatment | Bond Strength (MPa) (Mean ± SD) | Reference |
| 10-MDP Primer + Resin Cement | Sandblasting | 16.8 ± 2.5 | [1] |
| No Primer + Resin Cement | Sandblasting | 15.4 ± 1.6 | [1] |
| 10-MDP Primer + Self-adhesive Resin Cement | Air-abrasion | 8.56 ± 0.91 to 16.08 ± 0.67 | |
| No Primer + Self-adhesive Resin Cement | Air-abrasion | Lower than primed groups | |
| 10-MDP Primer + Panavia V5 | Sandblasting | 4.96 ± 1.33 | [6] |
| No Primer + Panavia V5 | Sandblasting | 2.28 ± 1.64 | [6] |
Experimental Protocols
Protocol 1: Application of a 10-MDP Containing Universal Adhesive in Self-Etch Mode for a Composite Restoration
Materials:
-
10-MDP containing universal adhesive
-
Micro-applicator brush
-
Air syringe
-
LED light-curing unit
-
Composite restorative material
-
Finishing and polishing instruments
Procedure:
-
Isolation: Isolate the prepared tooth from oral fluids using a rubber dam or cotton rolls.
-
Cleaning: Clean the cavity preparation with a slurry of pumice and water, then rinse thoroughly and gently air-dry. Avoid desiccating the dentin.
-
Adhesive Application: Dispense a drop of the 10-MDP universal adhesive into a well. Using a micro-applicator, apply a generous amount of the adhesive to the entire cavity surface, including enamel and dentin margins. Actively scrub the adhesive into the surface for 20 seconds.[10]
-
Solvent Evaporation: Gently air-dry the adhesive layer for approximately 5 seconds with an air syringe to evaporate the solvent. The surface should have a uniform, glossy appearance.
-
Light Curing: Polymerize the adhesive layer using an LED light-curing unit for the manufacturer's recommended time (typically 10-20 seconds).
-
Composite Placement: Place the composite restorative material in increments of no more than 2 mm.
-
Composite Curing: Light-cure each increment of composite according to the manufacturer's instructions.
-
Finishing and Polishing: Finish and polish the restoration using appropriate instruments.
Protocol 2: Microtensile Bond Strength (μTBS) Testing of 10-MDP Adhesives to Dentin
Materials:
-
Extracted human or bovine teeth
-
Low-speed diamond saw (e.g., Isomet)
-
Silicon carbide papers (e.g., 320- and 600-grit)
-
10-MDP containing adhesive system
-
Composite resin
-
Microtome or precision cutter
-
Cyanoacrylate glue
-
Universal testing machine with a micro-tensile testing jig
Procedure:
-
Tooth Preparation: Embed the teeth in acrylic resin and section them to expose a flat dentin surface. Grind the dentin surface with 600-grit silicon carbide paper under running water for 60 seconds to create a standardized smear layer.[11]
-
Bonding Procedure: Apply the 10-MDP adhesive and composite resin to the prepared dentin surface according to the manufacturer's instructions, building a composite block approximately 4-5 mm in height.[12]
-
Specimen Sectioning: After 24 hours of storage in distilled water at 37°C, section the bonded tooth into multiple beams with a cross-sectional area of approximately 1x1 mm.[12][13] These beams should consist of composite, the adhesive interface, and dentin.
-
μTBS Testing: Attach each beam to the testing jig of a universal testing machine using cyanoacrylate glue.[12] Apply a tensile load at a crosshead speed of 0.5 or 1.0 mm/min until failure.[12]
-
Data Calculation: Record the load at failure (in Newtons) and measure the cross-sectional area of the fractured interface (in mm²). Calculate the μTBS in Megapascals (MPa) by dividing the failure load by the cross-sectional area.
-
Failure Mode Analysis: Examine the fractured surfaces under a stereomicroscope at high magnification to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).
Protocol 3: Scanning Electron Microscopy (SEM) Analysis of the Dentin-Adhesive Interface
Materials:
-
Bonded tooth specimens (prepared as for μTBS testing)
-
Low-speed diamond saw
-
Silicon carbide papers and diamond pastes for polishing
-
37% Phosphoric acid
-
5% Sodium hypochlorite solution
-
Ethanol (ascending concentrations for dehydration)
-
Sputter coater with a gold target
-
Scanning Electron Microscope (SEM)
Procedure:
-
Specimen Preparation: Section the bonded tooth perpendicular to the adhesive interface to expose the resin-dentin interface.[14]
-
Polishing: Polish the sectioned surface with a series of silicon carbide papers of increasing grit (e.g., 600, 800, 1200) followed by diamond pastes (e.g., 3, 1, and 0.25 μm) to obtain a very smooth surface.[11]
-
Etching and Deproteinization: To visualize the hybrid layer and resin tags, etch the polished surface with 37% phosphoric acid for 10-15 seconds, rinse thoroughly with water, and then immerse in 5% sodium hypochlorite solution for 5-10 minutes to remove the collagen from the hybrid layer.[14]
-
Dehydration: Dehydrate the specimen by immersing it in ascending concentrations of ethanol (e.g., 70%, 80%, 90%, and 100%) for 10-15 minutes each.[14]
-
Sputter Coating: Mount the dehydrated specimen on an aluminum stub and sputter-coat it with a thin layer of gold to make it conductive.[14]
-
SEM Observation: Observe the coated specimen under a scanning electron microscope at various magnifications to analyze the micromorphology of the adhesive interface, including the hybrid layer thickness, resin tag formation, and quality of adaptation.[11][14]
Conclusion
10-MDP has established itself as a cornerstone in modern adhesive dentistry due to its ability to form a strong and durable chemical bond with tooth structure and dental ceramics.[1][2] The provided application notes and protocols offer a framework for researchers and clinicians to effectively utilize and evaluate 10-MDP-based adhesive systems. Adherence to meticulous clinical and experimental procedures is paramount to achieving optimal and predictable results. Further research is encouraged to continue exploring the full potential of this versatile functional monomer in various clinical applications.
References
- 1. The effect of various primers on shear bond strength of zirconia ceramic and resin composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effects of 10-MDP Based Primer on Shear Bond Strength between Zirconia and New Experimental Resin Cement | Semantic Scholar [semanticscholar.org]
- 5. Effects of MDP-based primers on shear bond strength between resin cement and zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. savvysciencepublisher.com [savvysciencepublisher.com]
- 8. ijdm.co.in [ijdm.co.in]
- 9. researchgate.net [researchgate.net]
- 10. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SEM evaluation of resin-carious dentin interfaces formed by two dentin adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. Investigation of Bonded Adhesive–Dentin Interface Using SEM Spectroscopy [bio-protocol.org]
- 14. Shear bond strength and scanning electron microscopy characteristics of universal adhesive in primary tooth dentin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 10-(Phosphonooxy)decyl Methacrylate (PDMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various polymerization techniques for 10-(Phosphonooxy)decyl methacrylate (PDMA), a functional monomer crucial for the development of advanced biomaterials, dental adhesives, and drug delivery systems. The protocols outlined below are intended as a guide and may require optimization for specific applications.
Introduction to this compound (PDMA)
This compound, also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a versatile monomer featuring a methacrylate group for polymerization and a phosphate group that imparts strong adhesion to mineralized tissues like hydroxyapatite in teeth and bones.[1] Its long decyl spacer provides hydrophobicity and flexibility to the resulting polymer. These properties make poly(PDMA) an excellent candidate for applications in dentistry, orthopedics, and the formulation of drug delivery vehicles.
Polymerization Techniques
PDMA can be polymerized using several techniques, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality. The primary methods include:
-
Free Radical Polymerization (FRP) : A robust and widely used method initiated by thermal or photochemical means.
-
Atom Transfer Radical Polymerization (ATRP) : A controlled radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers with narrow molecular weight distributions.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : Another CRP method that offers excellent control over polymer architecture and is tolerant to a wide range of functional groups.
-
Emulsion Polymerization : A technique suitable for producing high molecular weight polymers as aqueous dispersions (latexes), which can be particularly useful given the amphiphilic nature of PDMA.
Free Radical Polymerization (FRP) of PDMA
Free radical polymerization is a common method for polymerizing PDMA, particularly in the formulation of dental composites where photopolymerization is prevalent.[2]
Photopolymerization of PDMA
Photopolymerization allows for rapid, on-demand curing, which is ideal for dental applications. The process is initiated by a photoinitiator that generates radicals upon exposure to light of a specific wavelength.
This protocol is adapted from studies on dental resin composites.[2]
Materials:
-
This compound (PDMA)
-
Co-monomer (e.g., urethane dimethacrylate, UDMA)
-
Photoinitiator (e.g., camphorquinone, CQ)
-
Co-initiator (e.g., ethyl 4-dimethylaminobenzoate, EDAB)
-
Inert filler (optional, e.g., silica)
Procedure:
-
Prepare a monomer mixture by combining PDMA, UDMA, CQ (e.g., 1 wt%), and EDAB (e.g., 1 wt%). The concentration of PDMA can be varied to achieve desired properties.[2]
-
Thoroughly mix the components in the dark to ensure a homogeneous solution.
-
If using a filler, add it to the monomer mixture and mix until a uniform paste is formed.
-
Place the resin mixture into a mold of desired dimensions.
-
Expose the sample to a dental curing light (typically blue light, ~470 nm) for a specified time (e.g., 20-40 seconds).
-
The polymerized sample can then be removed from the mold for characterization.
The following table summarizes the effect of PDMA concentration on the polymerization kinetics of a dental composite. Data is illustrative and based on findings from published research.[2]
| PDMA Concentration (wt%) | Maximum Rate of Polymerization (s⁻¹) | Degree of Conversion (%) |
| 0 | 2.5 | 67 |
| 5 | 2.8 | 72 |
| 10 | 3.0 | 78 |
| 15 | 3.2 | 81 |
| 20 | 3.5 | 83 |
Thermal Free Radical Polymerization of PDMA
This method uses a thermal initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals.
Materials:
-
This compound (PDMA)
-
Thermal initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or ethanol)
-
Precipitating solvent (e.g., methanol or diethyl ether)
Procedure:
-
Dissolve PDMA in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a condenser.
-
Add the desired amount of AIBN (e.g., 1 mol% with respect to the monomer).
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent.
-
Collect the polymer by filtration and dry it under vacuum.
Atom Transfer Radical Polymerization (ATRP) of PDMA
ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. The following is a generalized protocol for the ATRP of PDMA, which may require optimization.
Materials:
-
This compound (PDMA)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., DMF or a mixture of methanol and water)
-
Inhibitor remover column
Procedure:
-
Pass the PDMA monomer through an inhibitor remover column.
-
In a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas.
-
In a separate flask, dissolve PDMA, EBiB, and PMDETA in the chosen solvent and de-gas the solution by bubbling with an inert gas for 30 minutes.
-
Transfer the de-gassed solution to the Schlenk flask containing the CuBr catalyst via a cannula.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 50-70 °C).
-
Monitor the reaction progress by taking samples at different time intervals to determine monomer conversion (via ¹H NMR) and molecular weight (via GPC).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
| Target DP | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 50 | >90 | ~16,000 | < 1.2 |
| 100 | >90 | ~32,000 | < 1.2 |
| 200 | >90 | ~64,000 | < 1.3 |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of PDMA
RAFT polymerization is highly versatile and tolerant of various functional groups, making it suitable for PDMA.
Materials:
-
This compound (PDMA)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., methanol or 1,4-dioxane)
-
Inhibitor remover column
Procedure:
-
Purify the PDMA monomer by passing it through an inhibitor remover column.
-
In a reaction tube, dissolve PDMA, the RAFT agent, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully chosen (e.g., 100:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or an inert atmosphere.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired duration.
-
Terminate the reaction by rapid cooling and exposure to air.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
The following table illustrates the expected outcomes for a controlled RAFT polymerization.
| Target DP | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 50 | >95 | ~16,500 | < 1.15 |
| 100 | >95 | ~33,000 | < 1.15 |
| 200 | >95 | ~66,000 | < 1.20 |
Emulsion Polymerization of PDMA
Emulsion polymerization can be used to synthesize high molecular weight poly(PDMA) as a stable aqueous latex. The amphiphilic nature of PDMA may allow it to act as a reactive surfactant.
Materials:
-
This compound (PDMA)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Water-soluble initiator (e.g., potassium persulfate, KPS)
-
Deionized water
-
Buffer (optional, e.g., sodium bicarbonate)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water, surfactant, and buffer.
-
Purge the system with nitrogen for 30 minutes while stirring.
-
Add the PDMA monomer to the aqueous phase to form an emulsion.
-
Heat the reactor to the desired temperature (e.g., 70-80 °C).
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.
-
Maintain the reaction at the set temperature for several hours (e.g., 4-6 hours).
-
Cool the reactor to room temperature to obtain the poly(PDMA) latex.
-
The polymer can be isolated by precipitation in a non-solvent like methanol or by freeze-drying.
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion. The disappearance of the vinyl proton signals of the monomer (typically between 5.5 and 6.1 ppm) and the appearance of broad polymer backbone signals indicate successful polymerization.[3]
-
³¹P NMR: To verify the integrity of the phosphate group in the polymer.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A mobile phase such as THF with a small amount of an additive to prevent aggregation might be suitable. Calibration with polystyrene or polymethyl methacrylate standards is common.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify the functional groups in the polymer. Key peaks include the C=O stretch of the ester group (~1730 cm⁻¹), the P-O stretch of the phosphate group (~1000-1200 cm⁻¹), and the disappearance of the C=C vinyl stretch of the monomer (~1635 cm⁻¹).[5]
Visualized Workflows
Caption: Workflow for Free Radical Polymerization of PDMA.
References
Application Notes and Protocols: Formulation of Self-Etching Adhesives with 10-(Phosphonooxy)decyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-etching dental adhesives have revolutionized restorative dentistry by simplifying clinical procedures and reducing technique sensitivity. A key component in the formulation of many modern self-etch adhesives is the functional monomer 10-(Phosphonooxy)decyl methacrylate, often referred to as 10-MDP. This application note provides detailed information on the formulation of self-etching adhesives containing 10-MDP, its mechanism of action, and protocols for evaluating the performance of experimental formulations.
10-MDP is an organophosphate monomer developed in 1981 that possesses a unique molecular structure enabling it to chemically bond to dental hard tissues.[1] Its amphiphilic nature, with a hydrophilic phosphate group and a hydrophobic methacrylate group connected by a 10-carbon spacer chain, allows for effective interaction with both the tooth substrate and the resin composite.[2] The incorporation of 10-MDP into self-etching adhesives has been shown to enhance bond strength and durability.[3][4][5][6]
Mechanism of Action of 10-MDP
The primary mechanism of action of 10-MDP in self-etching adhesives involves a dual approach of micromechanical interlocking and chemical bonding to the tooth structure, specifically to the hydroxyapatite (HAp) crystals in enamel and dentin.[6][7]
-
Etching and Infiltration: The acidic phosphate group of the 10-MDP monomer provides the self-etching capability, partially demineralizing the enamel and dentin surface and removing the smear layer. This creates a microporous surface that allows for the infiltration of the adhesive monomers.[2]
-
Chemical Bonding and Nano-layering: Simultaneously, the phosphate group of 10-MDP chemically bonds to the calcium ions in the hydroxyapatite of the remaining tooth structure.[6][8] This ionic bonding is highly stable and results in the formation of insoluble MDP-Ca salts.[6] Furthermore, 10-MDP molecules can self-assemble into nano-layered structures at the adhesive interface, further enhancing the bond stability and resistance to degradation.[7][9]
This dual mechanism of micromechanical retention and stable chemical bonding contributes to the high bond strengths and long-term clinical success observed with 10-MDP-containing adhesives.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adhesive interfacial characteristics and the related bonding performance of four self-etching adhesives with different functional monomers applied to dentin | Pocket Dentistry [pocketdentistry.com]
- 6. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of 10-Methacryloyloxidecyl Dihydrogen Phosphate Monomer in Self-Etching Two-Bottled Dental Adhesive System: Comparison with Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adhesion of 10-MDP containing resin cements to dentin with and without the etch-and-rinse technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jidmr.com [jidmr.com]
Application Notes and Protocols for 10-(Phosphonooxy)decyl Methacrylate as a Coupling Agent in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(Phosphonooxy)decyl methacrylate, commonly known as 10-MDP, is a functional monomer that has become a cornerstone in modern adhesive dentistry.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a phosphate ester group, allows it to act as a powerful coupling agent, promoting a strong and durable bond between dental composite resins and the tooth structure.[3][4] This document provides detailed application notes, experimental protocols, and performance data for researchers and professionals working with 10-MDP in the development of dental composites and adhesives.
The phosphate ester group of 10-MDP chemically interacts with the calcium ions in hydroxyapatite, the primary mineral component of enamel and dentin, forming a stable and water-insoluble calcium-phosphate salt layer.[5] This chemical adhesion, combined with the micromechanical interlocking achieved by the resin matrix, results in superior bond strength and longevity of dental restorations.[6] Furthermore, the long hydrophobic decyl chain in the 10-MDP molecule contributes to the stability of the adhesive interface.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | 10-Methacryloyloxydecyl dihydrogen phosphate, MDP | [4] |
| CAS Number | 85590-00-7 | [7] |
| Molecular Formula | C₁₄H₂₇O₆P | [7] |
| Molecular Weight | 322.33 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [7] |
| Storage | 4°C | [7] |
Quantitative Data
Table 1: Bond Strength of Adhesives Containing 10-MDP
This table summarizes the bond strength of various dental adhesives containing 10-MDP to dentin and enamel, as measured by microtensile bond strength (µTBS) and shear bond strength (SBS) tests.
| Adhesive System | Substrate | Test Type | Bond Strength (MPa) | Key Findings | Reference |
| Experimental Resin Cement with varying 10-MDP | Dentin | µTBS | RC1 (3.3 wt%): 8.6 ± 1.6RC2 (6.6 wt%): 16.7 ± 3.5RC3 (9.9 wt%): 17.1 ± 3.5 | Bond strength significantly increased from 3.3 wt% to 6.6 wt% 10-MDP. No significant difference between 6.6 wt% and 9.9 wt%. | [3] |
| 10-MDP containing adhesives vs. 10-MDP-free adhesive | Low-viscosity bulk-fill composite | µTBS | 10-MDP adhesives: 36.4 ± 2.0 to 46.6 ± 1.610-MDP-free adhesive: Significantly lower | 10-MDP-containing adhesives showed significantly higher bond strength. Aging reduced bond strength in all groups. | [1] |
| Renew MDP (10-MDP containing) vs. non-MDP adhesives | Enamel | SBS (90 days) | Renew MDP: 27 ± 3.6Beauti Bond: 22.11 ± 3.1Prime Restorite Bond 7: Lower than Beauti Bond | 10-MDP containing adhesive demonstrated superior long-term bond strength to enamel. | [2][8] |
| Renew MDP (10-MDP containing) vs. non-MDP adhesives | Dentin | SBS (90 days) | Renew MDP: 22 ± 2.3Beauti Bond: 18.01 ± 2.7Prime Restorite Bond 7: Lower than Beauti Bond | 10-MDP containing adhesive showed significantly higher long-term bond strength to dentin. | [2][8] |
| Panavia F2.0 (10-MDP) vs. Clearfil SA (10-MDP) | Dentin | Shear Bond Strength | Panavia F2.0: 12.5 ± 2.3 - 14.1 ± 2.4Clearfil SA: 9.3 ± 1.4 - 13.9 ± 1.9 | Panavia F2.0 showed significantly higher bond strength than Clearfil SA. | [6][9] |
| SBU (10-MDP) vs. CTS and CSE | Dentin | µTBS | SBU: 10.7664 ± 4.2676CSE: 9.3257 ± 3.6572CTS: 6.4257 ± 4.1786 | SBU showed significantly higher µTBS than CTS. | [10][11] |
Table 2: Polymerization Kinetics and Flexural Strength of Composites with Varying 10-MDP Concentrations
This table presents data on the effect of different concentrations of 10-MDP on the polymerization kinetics and biaxial flexural strength of experimental dental composites.
| 10-MDP Concentration (wt%) | Maximum Rate of Polymerization (% s⁻¹) | Maximum Degree of Conversion (%) | Biaxial Flexural Strength (MPa) | Key Findings | Reference |
| 0 | 2.5 | 67 | 106 | Increasing 10-MDP concentration linearly increased the maximum rate of polymerization and the degree of conversion. | [12][13] |
| 5 | - | - | 136 | Flexural strength peaked at 5 wt% 10-MDP and then showed a decreasing trend at higher concentrations. | [12][13] |
| 10 | - | - | - | [12][13] | |
| 15 | - | - | - | [12][13] | |
| 20 | 3.5 | 83 | - | [12][13] | |
| 3% 4-META (for comparison) | 2.6 | 78 | 145 | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound (10-MDP)
This protocol outlines a laboratory-scale synthesis of 10-MDP.
Materials:
-
1,10-decanediol
-
Methacrylic acid
-
Phosphoryl chloride (POCl₃)
-
Triethylamine
-
Dry tetrahydrofuran (THF)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography column for purification
Procedure:
-
Preparation of 10-hydroxydecyl methacrylate:
-
In a round-bottom flask, react methacrylic acid with an excess of 1,10-decanediol.
-
The reaction is typically carried out in the presence of an acid catalyst and with the removal of water to drive the esterification.
-
-
Phosphorylation:
-
Dissolve the synthesized 10-hydroxydecyl methacrylate in dry THF in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to -40°C using an appropriate cooling bath.
-
Slowly add a solution of phosphoryl chloride in dry THF dropwise to the cooled solution while stirring. Triethylamine is used as a base to neutralize the HCl formed during the reaction.[4]
-
-
Hydrolysis:
-
After the addition of phosphoryl chloride is complete, allow the reaction mixture to stir for a specified time at low temperature.
-
Slowly add deionized water to the reaction mixture to hydrolyze the phosphorus-chlorine bonds of the intermediate product.
-
-
Purification:
-
The crude product is then purified using techniques such as liquid-liquid extraction and column chromatography to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized 10-MDP using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ³¹P-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[4]
-
Protocol 2: Microtensile Bond Strength (µTBS) Testing
This protocol describes the methodology for evaluating the bond strength of a dental adhesive containing 10-MDP to dentin.
Materials and Equipment:
-
Extracted human or bovine teeth (e.g., molars)
-
Low-speed diamond saw (Isomet)
-
Silicon carbide (SiC) paper (e.g., 600-grit)
-
Dental adhesive system containing 10-MDP
-
Dental composite resin
-
Light-curing unit
-
Universal testing machine with a microtensile testing jig
-
Cyanoacrylate glue
-
Stereomicroscope
Procedure:
-
Tooth Preparation:
-
Select sound, caries-free extracted teeth.
-
Remove the roots and section the crowns to expose a flat dentin surface.
-
Create a standardized smear layer on the dentin surface by polishing with 600-grit SiC paper under water irrigation.
-
-
Bonding Procedure:
-
Apply the 10-MDP containing dental adhesive to the prepared dentin surface according to the manufacturer's instructions. This typically involves applying the adhesive, air-drying to evaporate the solvent, and light-curing.
-
Build up a composite resin block on the bonded dentin surface in increments, light-curing each increment.
-
-
Specimen Sectioning:
-
Store the bonded teeth in water at 37°C for 24 hours.
-
Section the tooth-composite block into beams with a cross-sectional area of approximately 1 mm x 1 mm using a low-speed diamond saw under water cooling.
-
-
Microtensile Bond Strength Testing:
-
Attach each beam to the grips of a microtensile testing jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the beam fractures.
-
Record the load at fracture (in Newtons).
-
-
Data Analysis:
-
Calculate the µTBS in megapascals (MPa) by dividing the fracture load by the cross-sectional area of the beam.
-
Analyze the fracture mode of the debonded specimens under a stereomicroscope at a magnification of, for example, 40x, and classify them as adhesive, cohesive in dentin, cohesive in composite, or mixed failure.
-
Protocol 3: Scanning Electron Microscopy (SEM) Analysis of the Dentin-Adhesive Interface
This protocol details the preparation of specimens for SEM to visualize the interaction between the 10-MDP containing adhesive and the dentin.
Materials and Equipment:
-
Bonded tooth specimens (prepared as for µTBS testing)
-
Low-speed diamond saw
-
Silicon carbide papers and polishing cloths with diamond pastes of decreasing grit size
-
Acid etchant (e.g., 37% phosphoric acid)
-
Sodium hypochlorite solution (e.g., 5%)
-
Ethanol (graded series)
-
Critical point dryer
-
Sputter coater
-
Scanning Electron Microscope (SEM)
Procedure:
-
Specimen Preparation:
-
Section the bonded tooth-composite blocks to expose the adhesive interface.
-
Polish the sectioned surface using a series of SiC papers and diamond pastes to obtain a smooth surface.
-
-
Etching and Deproteinization:
-
To visualize the hybrid layer, etch the polished surface with phosphoric acid for a short duration (e.g., 15 seconds) to remove the mineral phase of the dentin.
-
Subsequently, immerse the specimen in a sodium hypochlorite solution to remove the organic components (collagen) from the demineralized zone.
-
-
Dehydration and Drying:
-
Dehydrate the specimen through a graded series of ethanol solutions (e.g., 50%, 75%, 95%, 100%).
-
Perform critical point drying to avoid distortion of the delicate structures during drying.
-
-
Coating and Imaging:
-
Mount the dried specimen on an aluminum stub and sputter-coat it with a thin layer of a conductive metal (e.g., gold or palladium).
-
Observe the adhesive interface under the SEM at various magnifications to analyze the hybrid layer, resin tags, and the overall quality of the bond.
-
Visualizations
Caption: Synthesis pathway of this compound (10-MDP).
Caption: Interaction of 10-MDP with tooth structure and composite resin.
Caption: Workflow for microtensile bond strength testing of a 10-MDP adhesive.
References
- 1. preprints.org [preprints.org]
- 2. ijdm.co.in [ijdm.co.in]
- 3. Influence of 10-MDP concentration on the adhesion and physical properties of self-adhesive resin cements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Effect of 10-MDP-containing versus non-MDP Adhesives on delayed shear bond strength to enamel and dentine | International Journal of Dental Materials [ijdm.co.in]
- 9. Adhesion of 10-MDP containing resin cements to dentin with and without the etch-and-rinse technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dentin microtensile bond strength of 10-MDP contained denal adhesives used in class V cavity [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Varying 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) level improves polymerisation kinetics and flexural strength in self-adhesive, remineralising composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-(Phosphonooxy)decyl methacrylate (10-PDMA) Application to Dentin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the application of 10-(Phosphonooxy)decyl methacrylate (10-PDMA), commonly referred to in the literature by its methacrylate derivative 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), to dentin for research and development purposes. 10-MDP is a key functional monomer in modern dental adhesives, known for its ability to form a stable chemical bond with hydroxyapatite, the primary mineral component of dentin and enamel.[1][2][3]
Mechanism of Action
10-MDP possesses a unique molecular structure with a polymerizable methacrylate group at one end and a phosphate ester group at the other, separated by a ten-carbon spacer chain.[4] This structure allows it to function as an adhesive and self-etching agent. The acidic phosphate group interacts with the calcium ions in hydroxyapatite, leading to the formation of stable, water-insoluble calcium-phosphate salts at the adhesive interface.[1][2] This chemical interaction, along with micromechanical retention through the formation of a hybrid layer, contributes to a strong and durable bond between the restorative material and the tooth structure.[5]
Experimental Protocols
The following protocols are synthesized from various research studies to provide a general methodology for applying 10-MDP to dentin for bond strength evaluation. It is crucial to note that specific parameters such as concentration, application time, and curing conditions may be varied depending on the experimental design.
Materials and Reagents:
-
10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP)
-
Extracted human or bovine teeth
-
Low-speed diamond saw
-
Silicon carbide (SiC) abrasive papers (e.g., 320, 600-grit)
-
Deionized water
-
Ethanol or acetone (optional, as a solvent)
-
Microbrush applicators
-
Dental curing light (e.g., LED, QTH)
-
Resin composite
-
Universal testing machine for shear or microtensile bond strength testing
Dentin Specimen Preparation:
-
Select sound, non-carious human or bovine molars.
-
Clean the teeth of any soft tissue debris.
-
Store the teeth in a solution (e.g., 0.5% chloramine-T, distilled water with thymol) to prevent bacterial growth.
-
Embed the teeth in acrylic resin to facilitate handling.
-
Using a low-speed diamond saw under water cooling, section the teeth to expose a flat dentin surface. The depth of the dentin (superficial, middle, or deep) can be a variable in the study.[6]
-
Create a standardized smear layer on the dentin surface by grinding with 600-grit silicon carbide paper under running water for 60 seconds.
Application of 10-MDP Solution (Self-Etch Approach):
-
Prepare a solution of 10-MDP in a suitable solvent (e.g., ethanol, acetone) or use it in its pure form if it is a liquid. Concentrations in commercial adhesives typically range from 5 wt% to 15 wt%.[7]
-
Using a microbrush, apply the 10-MDP solution to the prepared dentin surface.
-
Actively scrub the surface for 20 seconds to ensure thorough interaction.[8]
-
Gently air-dry the surface for 5-10 seconds to evaporate the solvent. Avoid desiccating the dentin.
-
Light-cure the adhesive layer for 10-20 seconds according to the manufacturer's instructions if using a commercial adhesive, or based on the experimental setup if using a pure 10-MDP formulation.[9][10]
Composite Buildup and Bond Strength Testing:
-
Place a cylindrical mold (e.g., 2-3 mm in diameter) onto the bonded dentin surface.
-
Incrementally build up a resin composite cylinder within the mold, light-curing each increment (typically 2 mm thick) for 20-40 seconds.
-
After the final increment is cured, remove the mold.
-
Store the bonded specimens in distilled water at 37°C for 24 hours before testing.
-
Perform shear or microtensile bond strength testing using a universal testing machine at a crosshead speed of 0.5 or 1.0 mm/min until failure.
-
Record the bond strength in megapascals (MPa).
-
Analyze the failure mode (adhesive, cohesive in dentin, cohesive in composite, or mixed) under a stereomicroscope.
Quantitative Data
The following table summarizes shear bond strength (SBS) and microtensile bond strength (µTBS) data of 10-MDP containing adhesives to dentin from various studies.
| Adhesive System Containing 10-MDP | Dentin Condition | Bond Strength Test | Mean Bond Strength (MPa) | Reference |
| Experimental Adhesive | Normal | Shear Bond Strength | 11.2 | [11] |
| Clearfil SE Bond 2 | Non-contaminated | µTBS (Immediate) | ~55 | [4][12] |
| Clearfil SE Bond 2 | Saliva-contaminated, decontaminated with Katana Cleaner | µTBS (Immediate) | ~58 | [4][12] |
| Clearfil Universal Bond Quick | Non-contaminated | µTBS (Immediate) | ~45 | [4][12] |
| Clearfil Universal Bond Quick | Saliva-contaminated, decontaminated with Katana Cleaner | µTBS (Immediate) | ~48 | [4][12] |
| Scotchbond Universal Plus (Self-Etch) | Normal | µTBS (Immediate) | ~50 | [13] |
| Scotchbond Universal Plus (Etch-and-Rinse) | Normal | µTBS (Immediate) | ~60 | [13] |
Diagrams
Caption: Experimental workflow for applying 10-MDP to dentin and evaluating bond strength.
Caption: Interaction mechanism of 10-MDP with dentin, involving chemical bonding and micromechanical interlocking.
References
- 1. benchchem.com [benchchem.com]
- 2. asrjs.com [asrjs.com]
- 3. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective 10-MDP Bonding to Saliva-Contaminated Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bond Strength of Universal Adhesives to Dentin: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bond strengths to superficial, intermediate and deep dentin in vivo with four dentin bonding systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. dmg-connect.com [dmg-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel dentin bonding scheme based on extrafibrillar demineralization combined with covalent adhesion using a dry-bonding technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis and application of novel dental adhesive materials of 10-methacryloyloxydecyl dihydrogen phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective 10-MDP Bonding to Saliva-Contaminated Dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Bond Strength of 10-(Phosphonooxy)decyl Methacrylate (10-PDMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for evaluating the bond strength of adhesives containing 10-(Phosphonooxy)decyl methacrylate (10-PDMA), a functional monomer also widely known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP).
Introduction
This compound (10-PDMA) is a key functional monomer in modern dental adhesives, renowned for its ability to establish a strong and durable bond to tooth structures and various dental restorative materials.[1] The unique molecular structure of 10-PDMA, featuring a phosphate group, allows for chemical interaction with the calcium ions present in hydroxyapatite, the primary mineral component of enamel and dentin.[1][2] This chemical bonding, in addition to micromechanical retention, contributes to the longevity of dental restorations.[1] The efficacy of 10-PDMA-containing adhesives is quantified through various bond strength tests, with microtensile bond strength (µTBS) and shear bond strength (SBS) being the most prevalent laboratory methods.[3][4][5]
Principles of Bond Strength Testing
Bond strength tests are designed to measure the adhesive force between a restorative material and a substrate.[4] These tests can be categorized as macro or micro tests, depending on the bonded surface area.[3]
-
Shear Bond Strength (SBS) Test: This method applies a force parallel to the adhesive interface until failure occurs.[6] It is a relatively simple and widely used test for screening new adhesive materials.[4]
-
Microtensile Bond Strength (µTBS) Test: This technique utilizes a smaller bond area (typically 1 mm² or less) and applies a tensile force perpendicular to the adhesive interface.[3] The µTBS test provides a more uniform stress distribution at the bond interface, often leading to more reliable and clinically relevant results.[3]
Experimental Workflow
The general workflow for in-vitro bond strength testing of a 10-PDMA-containing adhesive is outlined below.
Chemical Interaction of 10-PDMA with Hydroxyapatite
The adhesive mechanism of 10-PDMA is primarily attributed to the chemical reaction between its phosphate ester group and the calcium in hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂]. This interaction leads to the formation of a stable, water-insoluble calcium salt, creating a durable bond at the adhesive interface.[1][2]
Experimental Protocols
The following are detailed protocols for conducting µTBS and SBS tests.
Microtensile Bond Strength (µTBS) Test Protocol
This protocol is adapted from established guidelines for µTBS testing.[7][8]
Materials and Equipment:
-
Extracted human or bovine teeth (stored in a suitable medium)
-
Low-speed diamond saw (e.g., Isomet)
-
Universal testing machine (e.g., Instron) with a microtensile jig
-
10-PDMA containing adhesive
-
Resin composite
-
LED light-curing unit
-
Polishing materials (e.g., SiC paper of various grits)
-
Cyanoacrylate glue
-
Stereomicroscope for failure mode analysis
Procedure:
-
Tooth Preparation:
-
Select sound, extracted human third molars and store them in a 0.5% chloramine-T solution at 4°C.
-
Embed the teeth in acrylic resin, leaving the crown exposed.
-
Create a flat dentin or enamel surface by removing the occlusal enamel using a low-speed diamond saw under water cooling.
-
Polish the exposed surface with 600-grit SiC paper for 60 seconds to create a standardized smear layer.
-
-
Bonding Procedure:
-
Apply the 10-PDMA-containing adhesive to the prepared surface according to the manufacturer's instructions. This may involve etching, priming, and bonding steps.
-
Build up a 5 mm high block of resin composite on the bonded surface in increments of 2 mm, light-curing each increment for the manufacturer-recommended time.
-
Store the bonded tooth in distilled water at 37°C for 24 hours.
-
-
Specimen Preparation (Non-trimmed "Stick" Method):
-
µTBS Testing:
-
Attach each stick specimen to a microtensile testing jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until fracture.[9]
-
Record the force at which failure occurs (in Newtons).
-
-
Data Analysis:
-
Calculate the µTBS in megapascals (MPa) by dividing the failure load (N) by the bonded surface area (mm²).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).
-
-
Failure Mode Analysis:
-
Examine the fractured surfaces of each specimen under a stereomicroscope at 40x magnification.
-
Classify the failure mode as:
-
Adhesive: Failure at the resin-dentin/enamel interface.
-
Cohesive in resin: Failure within the composite resin.
-
Cohesive in dentin/enamel: Failure within the tooth substrate.
-
Mixed: A combination of adhesive and cohesive failure.
-
-
Shear Bond Strength (SBS) Test Protocol
This protocol is based on common methodologies for SBS testing.[10]
Materials and Equipment:
-
Same as for µTBS, with the addition of a custom mold for the composite cylinder (e.g., a cylindrical mold with a 4 mm diameter and 2 mm height).
Procedure:
-
Tooth Preparation:
-
Prepare and embed the teeth as described for the µTBS test to obtain a flat dentin or enamel surface.
-
-
Bonding Procedure:
-
Apply the 10-PDMA-containing adhesive to the prepared surface.
-
Place the cylindrical mold onto the bonded surface and fill it with resin composite.
-
Light-cure the composite through the mold.
-
Carefully remove the mold to leave a bonded composite cylinder.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
-
Optional Aging:
-
For long-term bond strength evaluation, subject the specimens to thermocycling (e.g., 500 cycles between 5°C and 55°C with a 20-second dwell time).[10]
-
-
SBS Testing:
-
Mount the specimen in the universal testing machine with the bonded surface parallel to the direction of the applied force.
-
Apply a shear load to the base of the composite cylinder using a chisel-shaped loading device at a crosshead speed of 0.5 mm/min until failure.[10]
-
-
Data Analysis and Failure Mode Analysis:
-
Calculate the SBS in MPa by dividing the failure load (N) by the bonded area (mm²).
-
Perform failure mode analysis as described for the µTBS test.
-
Data Presentation
The following tables summarize representative bond strength values for 10-PDMA-containing adhesives to various dental substrates.
Table 1: Shear Bond Strength (SBS) of 10-PDMA Adhesives
| Substrate | Adhesive System | Mean SBS (MPa) | Standard Deviation | Aging Conditions | Reference |
| Enamel | Renew MDP (10-MDP based) | 27.0 | 3.6 | 90 days water storage | [9] |
| Dentin | Renew MDP (10-MDP based) | 22.0 | 2.3 | 90 days water storage | [9] |
| Zirconia | Panavia V5 (10-MDP based) | 4.96 | 1.33 | 24 hours water storage | [11] |
| Zirconia | Experimental Cement with 10-MDP | 4.76 | 1.26 | 24 hours water storage | [11] |
Table 2: Microtensile Bond Strength (µTBS) of 10-PDMA Adhesives to Zirconia
| Adhesive System | Mean µTBS (MPa) | Standard Deviation | Aging Conditions | Reference |
| Universal Adhesive with 10-MDP | 16.2 - 19.1 | N/A | 6 months water storage | [12] |
Note: Bond strength values can vary significantly depending on the specific commercial product, substrate condition, and testing methodology.
Conclusion
The use of standardized protocols for µTBS and SBS testing is crucial for the reliable evaluation of 10-PDMA-containing adhesives. The strong chemical interaction between 10-PDMA and hydroxyapatite provides a foundation for durable adhesion to tooth structures. The data presented in these application notes can serve as a valuable reference for researchers and professionals in the development and assessment of dental adhesive technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. asrjs.com [asrjs.com]
- 3. dentalproductsreport.com [dentalproductsreport.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Adhesion to tooth structure: A critical review of “micro” bond strength test methods | Pocket Dentistry [pocketdentistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Academy of Dental Materials guidance on in vitro testing of dental composite bonding effectiveness to dentin/enamel using micro-tensile bond strength (μTBS) approach | Pocket Dentistry [pocketdentistry.com]
- 9. ijdm.co.in [ijdm.co.in]
- 10. ijie.um.edu.my [ijie.um.edu.my]
- 11. Effects of 10-MDP Based Primer on Shear Bond Strength between Zirconia and New Experimental Resin Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.edu.uy [scielo.edu.uy]
Application Notes and Protocols: 10-(Phosphonooxy)decyl Methacrylate in Bone Cement Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 10-(Phosphonooxy)decyl methacrylate (PDM) as a functional monomer in polymethyl methacrylate (PMMA) bone cement formulations. The inclusion of PDM is intended to enhance the bioactivity and adhesion of the cement to bone tissue, potentially leading to improved implant fixation and longevity.
Introduction
Polymethyl methacrylate (PMMA) bone cement is widely used in orthopedic surgery for the fixation of joint prostheses. However, traditional PMMA cement is bioinert and lacks the ability to chemically bond to bone tissue, which can lead to aseptic loosening over time. The incorporation of adhesive and bioactive monomers, such as this compound (PDM), into the bone cement formulation is a promising strategy to address this limitation. The phosphonate group in PDM can chelate with calcium ions in hydroxyapatite, the main inorganic component of bone, promoting adhesion at the cement-bone interface. Furthermore, the presence of phosphate groups may stimulate osteogenic signaling pathways, encouraging bone formation and integration.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effect of a phosphate-containing methacrylate monomer, 10-methacryloyloxydecyl dihydrogen phosphate (MDP), a compound structurally and functionally similar to PDM, on the mechanical properties of resin-based composites and adhesives. This data can be used as a reference for formulating and evaluating PDM-modified bone cements.
Table 1: Effect of 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP) Concentration on Flexural Strength of a Resin Composite [1]
| MDP Concentration (wt%) | Flexural Strength (MPa) |
| 0 | 106 |
| 5 | 136 |
| 10 | Not specified |
| 15 | Not specified |
| 20 | Not specified |
| 3% 4-META (control) | 145 |
Note: A decreasing trend in flexural strength was observed at higher MDP concentrations.[1]
Table 2: Shear Bond Strength of MDP-Containing Adhesives to Bone [2]
| Adhesive Formulation | Initial Shear Bond Strength (MPa) |
| MDP Homopolymer | ~1.4 - 3.0 |
| MDP + Urethane Dimethacrylate (MDP+U) | ~1.4 - 3.0 |
| MDP + Urethane Dimethacrylate + Primer (MDP+U+P) | > 3.0 |
Experimental Protocols
Preparation of PDM-Modified Bone Cement
This protocol describes the preparation of PDM-modified PMMA bone cement for experimental testing.
Materials:
-
Powder Component:
-
Polymethyl methacrylate (PMMA) powder
-
Benzoyl peroxide (BPO) (initiator)
-
Barium sulfate (BaSO₄) or Zirconium dioxide (ZrO₂) (radiopacifier)
-
-
Liquid Component:
-
Methyl methacrylate (MMA) monomer
-
N,N-dimethyl-p-toluidine (DMPT) (accelerator)
-
Hydroquinone (inhibitor)
-
This compound (PDM)
-
Procedure:
-
Preparation of the Powder Component:
-
Thoroughly mix the PMMA powder, benzoyl peroxide, and radiopacifier in the desired ratios. A typical formulation consists of approximately 98-99% PMMA, 1-2% BPO, and 10-15% radiopacifier by weight.
-
-
Preparation of the Liquid Component:
-
Prepare the liquid monomer solution by mixing methyl methacrylate, N,N-dimethyl-p-toluidine, and hydroquinone. A common concentration for DMPT is 0.5-2.5 vol% and for hydroquinone is 75 ± 15 ppm.
-
Add the desired concentration of this compound (PDM) to the liquid component. It is recommended to test a range of PDM concentrations (e.g., 2 wt%, 5 wt%, 10 wt% of the liquid component).
-
-
Mixing of Bone Cement:
-
In a well-ventilated area, add the powder component to the liquid component in a mixing bowl at a powder-to-liquid ratio of approximately 2:1 (g/mL).
-
Mix the components thoroughly with a spatula for approximately 60 seconds until a homogeneous, dough-like consistency is achieved.
-
-
Sample Preparation:
-
For mechanical testing, press the cement dough into molds of the desired geometry (e.g., cylindrical for compressive strength, rectangular for flexural strength).
-
For biocompatibility studies, form the cement into discs or other appropriate shapes.
-
Allow the cement to fully cure at room temperature or 37°C for 24 hours.
-
Mechanical Testing
a) Compressive Strength Test (adapted from ASTM F451):
-
Prepare cylindrical specimens (e.g., 6 mm diameter, 12 mm height).
-
Condition the specimens in a saline solution at 37°C for 24 hours prior to testing.
-
Perform the compression test using a universal testing machine at a crosshead speed of 20 mm/min.
-
Record the maximum load at failure and calculate the compressive strength.
b) Four-Point Bending Test (adapted from ISO 5833):
-
Prepare rectangular bar specimens (e.g., 75 mm x 10 mm x 3.3 mm).
-
Condition the specimens in a 37°C water bath for 50 hours.
-
Conduct the four-point bending test with a constant cross-head speed of 5 mm/min.
-
Record the fracture load and calculate the bending strength and modulus.
Biocompatibility Assessment
a) In Vitro Cytotoxicity Test (based on ISO 10993-5):
-
Prepare extracts of the cured PDM-modified bone cement.
-
Culture a suitable cell line (e.g., osteoblasts, fibroblasts) in the presence of the cement extracts at various concentrations.
-
Assess cell viability after a defined incubation period (e.g., 24, 48, 72 hours) using a metabolic assay (e.g., MTT, XTT).
b) Cell Adhesion and Proliferation Assay:
-
Seed osteoblast-like cells directly onto the surface of sterilized PDM-modified cement discs.
-
After incubation periods (e.g., 4, 24, 72 hours), quantify the number of adherent and proliferating cells using methods such as DNA quantification (e.g., PicoGreen assay) or by staining and microscopy.
c) Osteogenic Differentiation Assay:
-
Culture osteoprogenitor cells on the surface of PDM-modified cement discs in an osteogenic differentiation medium.
-
After specific time points (e.g., 7, 14, 21 days), assess osteogenic differentiation by measuring alkaline phosphatase (ALP) activity and quantifying calcium deposition (e.g., Alizarin Red S staining).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of PDM-modified bone cement.
Proposed Signaling Pathways for PDM-Enhanced Osteointegration
References
Application of 10-(Phosphonooxy)decyl Methacrylate in Bone Tissue Engineering Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
10-(Phosphonooxy)decyl methacrylate (PDMA) is a functional monomer increasingly recognized for its potential in bone tissue engineering. Its unique chemical structure, featuring a polymerizable methacrylate group and a calcium-binding phosphonooxy group, makes it an excellent candidate for developing bioactive scaffolds that can promote bone regeneration.[1][] The phosphonooxy moiety has a strong affinity for hydroxyapatite, the primary mineral component of bone, enabling the creation of scaffolds that can integrate seamlessly with native bone tissue and guide the differentiation of osteogenic cells.[1][] This document provides detailed application notes and experimental protocols for the synthesis of PDMA and its incorporation into tissue engineering scaffolds, along with methods for their characterization and biological evaluation.
Key Applications in Bone Tissue Engineering
The primary application of PDMA in tissue engineering is as a bioactive component in scaffolds designed to repair or regenerate bone tissue. Its incorporation can enhance the osteoconductive and osteoinductive properties of various biomaterials.
-
Bioactive Scaffolds: PDMA can be copolymerized with other monomers, such as gelatin methacrylate (GelMA) or polyethylene glycol diacrylate (PEGDA), to create hydrogel scaffolds with enhanced biological activity. The phosphonate groups act as nucleation sites for calcium phosphate mineralization, mimicking the natural process of bone formation.[3][4]
-
Improved Mechanical Properties: The incorporation of PDMA can influence the mechanical properties of the resulting scaffold. While the phosphonate groups can enhance interaction with inorganic phases, the overall mechanical performance will depend on the copolymer composition and crosslinking density.[5]
-
Enhanced Cell Adhesion and Osteogenic Differentiation: The phosphonate groups on the scaffold surface can interact with cell surface receptors and signaling molecules, potentially influencing cell adhesion, proliferation, and differentiation of mesenchymal stem cells (MSCs) towards an osteoblastic lineage.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of scaffolds containing phosphonated methacrylates, providing a basis for comparison and experimental design.
Table 1: Mechanical Properties of Phosphonated Methacrylate-Containing Scaffolds
| Scaffold Composition | Compressive Modulus (kPa) | Compressive Strength (MPa) | Reference |
| PEGDA (Control) | 25 ± 5 | 0.05 ± 0.01 | [3] |
| PEGDA-co-PPMS-DA (15:85) | 45 ± 8 | 0.12 ± 0.03 | [3] |
| PEGDA-co-PPMS-DA (30:70) | 78 ± 12 | 0.25 ± 0.05 | [3] |
| GelMA (5% w/v) | 1.5 ± 0.3 | - | [6] |
| GelMA (10% w/v) | 5.2 ± 0.8 | - | [6] |
Note: PPMS-DA is a phosphonated-siloxane diacrylate, a monomer with similar functional groups to PDMA.
Table 2: Biological Response to Phosphonated Methacrylate-Containing Scaffolds
| Scaffold Composition | Cell Viability (%) (Day 7) | Alkaline Phosphatase (ALP) Activity (U/L) (Day 14) | Calcium Deposition (µ g/scaffold ) (Day 21) | Reference |
| GelMA | 95 ± 5 | 15 ± 3 | 50 ± 10 | [7] |
| GelMA-SrHA | 98 ± 3 | 28 ± 4 | 120 ± 15 | [8] |
| PLGA | 92 ± 6 | 12 ± 2 | 45 ± 8 | [9] |
| PLGA with Calcium Glycerophosphate | 96 ± 4 | 25 ± 5 | 110 ± 12 | [9] |
Note: Strontium-doped hydroxyapatite (SrHA) and calcium glycerophosphate provide phosphate groups similar to PDMA, enhancing osteogenic potential.
Experimental Protocols
Protocol 1: Synthesis of this compound (PDMA)
This protocol describes a two-step synthesis of PDMA.
Step 1: Synthesis of 10-Hydroxydecyl Methacrylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,10-decanediol (1 molar equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: Add methacrylic acid (0.9 molar equivalents) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 molar equivalents). A polymerization inhibitor (e.g., hydroquinone, 0.01 molar equivalents) should also be added.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 10-hydroxydecyl methacrylate.
Step 2: Phosphorylation of 10-Hydroxydecyl Methacrylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 10-hydroxydecyl methacrylate (1 molar equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.1 molar equivalents) followed by the dropwise addition of phosphoryl chloride (1.1 molar equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Hydrolysis: Carefully quench the reaction by the slow addition of water. Stir for an additional 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Work-up: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product, this compound, by column chromatography or recrystallization.
Protocol 2: Fabrication of PDMA-GelMA Hydrogel Scaffolds
This protocol details the fabrication of a porous hydrogel scaffold using a photopolymerization and salt-leaching technique.
-
Preparation of Polymer Solution:
-
Dissolve gelatin methacrylate (GelMA) in a phosphate-buffered saline (PBS) solution at a desired concentration (e.g., 10% w/v) by heating to 60 °C.
-
Add this compound (PDMA) to the GelMA solution at a specific weight percentage (e.g., 1-5 wt% of GelMA).
-
Add a photoinitiator, such as Irgacure 2959, at a concentration of 0.5% (w/v).
-
-
Incorporation of Porogen:
-
Add sieved sodium chloride (NaCl) particles (porogen) of a desired size range (e.g., 200-300 µm) to the polymer solution and mix thoroughly to ensure a homogeneous distribution. The amount of salt will determine the porosity of the scaffold.
-
-
Casting and Photopolymerization:
-
Cast the polymer-salt mixture into a mold of the desired shape and size.
-
Expose the mold to UV light (365 nm) for a sufficient duration (e.g., 5-10 minutes) to ensure complete photopolymerization of the methacrylate groups.
-
-
Leaching:
-
Immerse the crosslinked scaffold in a large volume of distilled water for 48-72 hours, changing the water periodically to leach out the NaCl particles.
-
-
Sterilization and Storage:
-
Sterilize the porous scaffold using ethylene oxide or by immersing it in 70% ethanol followed by washing with sterile PBS.
-
Store the scaffolds in sterile PBS at 4 °C until use.
-
Protocol 3: Characterization of Scaffolds
A. Mechanical Testing: Compressive Strength
-
Sample Preparation: Prepare cylindrical scaffold samples with a known diameter and height.[10]
-
Testing: Perform compression testing using a universal testing machine equipped with parallel plates.[11]
-
Procedure:
-
Place the hydrated scaffold sample at the center of the lower plate.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the scaffold fails or reaches a predefined strain.
-
Record the stress-strain data.
-
-
Analysis: The compressive modulus is calculated from the initial linear region of the stress-strain curve. The compressive strength is the maximum stress the scaffold can withstand before failure.
B. Biological Evaluation: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Seeding: Seed osteogenic precursor cells (e.g., mesenchymal stem cells) onto the scaffolds and culture in an osteogenic differentiation medium.
-
Sample Preparation (at desired time points, e.g., 7, 14, 21 days):
-
Rinse the cell-seeded scaffolds with PBS.
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
ALP Assay:
-
Quantification: Determine the ALP concentration using a standard curve generated with known concentrations of p-nitrophenol. Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.[12]
C. Mineralization Assay: Alizarin Red S Staining
-
Cell Culture: Culture cell-seeded scaffolds in an osteogenic medium for an extended period (e.g., 21-28 days) to allow for matrix mineralization.
-
Fixation: Fix the cell-seeded scaffolds with 4% paraformaldehyde for 30 minutes.
-
Staining:
-
Rinse the fixed scaffolds with distilled water.
-
Stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
-
Washing: Wash thoroughly with distilled water to remove excess stain.
-
Visualization: Visualize the red-orange mineralized nodules using light microscopy or by capturing images of the entire scaffold.
-
Quantification (Optional): To quantify the mineralization, destain the scaffolds using a solution of 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.
Visualizations
Caption: Experimental workflow for the synthesis of PDMA, fabrication of scaffolds, and subsequent characterization.
Caption: Proposed signaling pathway for osteogenic differentiation on PDMA-containing scaffolds.
Caption: Logical relationship between PDMA properties and desired outcomes in bone tissue engineering.
References
- 1. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 3. Enhanced Osteogenic Potential of Phosphonated-Siloxane Hydrogel Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Photoinduced Gelatin-Methacrylate Scaffolds to Examine the Impact of Extracellular Environment on Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelatin methacrylate hydrogel scaffold carrying resveratrol-loaded solid lipid nanoparticles for enhancement of osteogenic differentiation of BMSCs and effective bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-Bioprinted Gelatin Methacryloyl-Strontium-Doped Hydroxyapatite Composite Hydrogels Scaffolds for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and performance study of in situ mineralized bone tissue engineering scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. labmethods.org [labmethods.org]
- 12. Alkaline phosphatase (ALP) activity [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 10-(Phosphonooxy)decyl Methacrylate (PDM) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and handling of 10-(Phosphonooxy)decyl methacrylate (PDM) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PDM) and what are its common applications?
A1: this compound, also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a functional monomer with the molecular formula C14H27O6P.[1] It is widely used in dental adhesives and biomaterials due to its excellent adhesion to hydroxyapatite, a primary component of tooth and bone tissue.[1][2] The phosphonooxy group facilitates strong chemical bonding to mineralized tissues, while the methacrylate group allows for polymerization.[1][2]
Q2: What is the primary cause of degradation in PDM solutions?
A2: The primary degradation pathway for PDM in solution is the hydrolysis of its ester bond.[3] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[1][3] The hydrolysis of PDM results in the formation of methacrylic acid and 10-hydroxydecyl dihydrogen phosphate.[3] The dihydrogen phosphate group in PDM can itself create a localized acidic environment, which may contribute to its degradation.[4]
Q3: What are the ideal storage conditions for PDM solutions to maximize shelf life?
A3: To maximize the shelf life of PDM solutions, it is recommended to store them at refrigerated temperatures (2-8°C) or frozen (-20°C).[3] Solutions should be prepared using anhydrous solvents whenever possible to minimize the risk of hydrolysis.[3] It is also crucial to store PDM solutions in an atmosphere containing oxygen (5-21%), as oxygen is required for the polymerization inhibitor (often MEHQ) to function effectively and prevent premature polymerization.[1] Do not store under an inert atmosphere like nitrogen or argon.[1]
Q4: Can I prepare aqueous solutions of PDM in advance?
A4: It is strongly recommended to prepare aqueous solutions of PDM immediately before use.[3] PDM is susceptible to hydrolysis in the presence of water, and storing it in an aqueous solution for an extended period will lead to degradation and a decrease in performance.[4][5]
Q5: How does the choice of solvent affect the stability of PDM solutions?
A5: The choice of solvent significantly impacts the stability of PDM solutions. Anhydrous aprotic solvents are the preferred choice for long-term storage. If an aqueous environment is necessary for the application, using a mixture of ethanol and water is recommended over pure water, as this can improve the stability of the PDM-calcium salt formation, which is crucial for its adhesive properties.[1][4] The presence of certain hydrophilic monomers, such as N-methacryloyl glycine (NMGly), can accelerate the hydrolysis of PDM compared to other monomers like 2-hydroxyethyl methacrylate (HEMA).[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution | 1. Hydrolysis: PDM has degraded into its less soluble hydrolysis products. 2. Low Temperature Precipitation: The PDM or other components in the solution may have limited solubility at low storage temperatures. 3. Polymerization: Spontaneous polymerization has occurred, leading to the formation of insoluble polymer chains. | 1. Verify Storage Conditions: Ensure the solution was stored at the recommended temperature and protected from moisture. 2. Warm Solution: Allow the solution to slowly warm to room temperature to see if the precipitate redissolves. 3. Check for Polymerization: A significant increase in viscosity or the presence of a gel-like substance indicates polymerization. If this has occurred, the solution is no longer usable. 4. Prepare Fresh Solution: If hydrolysis is suspected, it is best to discard the solution and prepare a fresh one. |
| Increased Viscosity or Gel Formation | 1. Polymerization: The polymerization inhibitor has been depleted or has become inactive. This can be caused by a lack of oxygen, exposure to high temperatures, or contamination.[1] | 1. Confirm Proper Storage: Ensure the solution was stored in a container with an oxygen-containing headspace and not under an inert atmosphere.[1] 2. Avoid Heat and Light: Store solutions away from heat sources and direct light. 3. Prevent Contamination: Use clean labware and handle the solution in a clean environment to avoid introducing contaminants that can initiate polymerization. |
| Reduced Performance in Application (e.g., poor adhesion) | 1. Hydrolysis: The PDM has degraded, reducing the concentration of the active monomer available for bonding.[3] 2. Incorrect pH: The pH of the solution may be outside the optimal range for your application, affecting the interaction of PDM with the substrate. | 1. Use a Fresh Solution: Prepare a new solution of PDM immediately before your experiment. 2. Analyze for Degradation: If possible, use analytical techniques like HPLC or NMR to assess the purity of the PDM solution (see Experimental Protocols section). 3. Control pH: If working with aqueous buffers, maintain a neutral pH (around 7.0) to minimize hydrolysis.[3] For dental applications, a pH range of 2-7 in an ethanol/water mixture is recommended for stable PDM-calcium salt formation.[4] |
| Discoloration (e.g., yellowing) | 1. Oxidation: Some components of the solution may be susceptible to oxidation over time. 2. Inhibitor-Related Color: The polymerization inhibitor or its byproducts may impart a slight color to the solution. | 1. Minor Discoloration: A slight yellowing may not significantly impact the performance of the PDM. 2. Significant Color Change: A significant change in color could indicate substantial degradation or contamination. It is advisable to prepare a fresh solution. |
Data Presentation
Table 1: Effect of Temperature on PDM Solution Stability
| Temperature | Expected Stability | Rationale |
| -20°C | High | Significantly slows down the rate of hydrolysis.[3] |
| 2-8°C | Good | Recommended for routine storage to minimize degradation.[6][7] |
| Room Temperature (approx. 20-25°C) | Moderate to Low | Increased rate of hydrolysis and potential for inhibitor depletion. |
| Elevated Temperature (>30°C) | Very Low | Rapidly accelerates hydrolysis and increases the risk of spontaneous polymerization. |
Table 2: Effect of Solvent on PDM Solution Stability
| Solvent | Expected Stability | Rationale |
| Anhydrous Aprotic Solvents (e.g., anhydrous ethanol, acetone) | High | The absence of water minimizes the primary degradation pathway of hydrolysis.[3] |
| Ethanol/Water Mixture | Moderate | The presence of water allows for hydrolysis, but ethanol can help to stabilize the PDM.[4] |
| Aqueous Solution (Water or Buffer) | Low | The high concentration of water leads to a faster rate of hydrolysis.[4] |
Table 3: Effect of pH on PDM in Aqueous Solutions
| pH Range | Expected Stability | Rationale |
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the ester bond is a significant degradation pathway.[1][3] |
| Neutral (pH ~7) | Moderate | Hydrolysis still occurs, but at a slower rate compared to acidic or basic conditions.[3] |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis of the ester bond can occur. |
Experimental Protocols
Protocol 1: Monitoring PDM Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method to quantify the concentration of PDM and its primary hydrolysis product, methacrylic acid.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
PDM standard
-
Methacrylic acid standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare stock solutions of PDM and methacrylic acid in acetonitrile. Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
Sample Preparation: Dilute the PDM solution to be tested with the initial mobile phase composition to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Identify the peaks for PDM and methacrylic acid based on their retention times compared to the standards. Quantify the amount of each compound by integrating the peak areas and using the calibration curves. The decrease in the PDM peak area and the increase in the methacrylic acid peak area over time indicate hydrolysis.
Protocol 2: Assessing PDM Stability by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol uses ³¹P NMR to monitor the degradation of PDM by observing changes in the phosphorus environment.
1. Materials and Equipment:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide - DMSO-d₆)
-
PDM solution sample
2. Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the PDM solution in a deuterated solvent. DMSO-d₆ is a good choice as it is aprotic and will not contribute to hydrolysis.
-
NMR Acquisition (Time Zero): Acquire a ³¹P NMR spectrum of the freshly prepared sample. The PDM should show a characteristic peak. Record the chemical shift and integral of this peak.
-
Incubation: Store the PDM solution under the desired aging conditions (e.g., elevated temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 1 week, 1 month), take an aliquot of the aged solution and prepare an NMR sample as in step 1. Acquire a ³¹P NMR spectrum.
-
Data Analysis: Compare the spectra over time. The hydrolysis of the phosphonooxy group will lead to the appearance of a new peak corresponding to the inorganic phosphate or the 10-hydroxydecyl dihydrogen phosphate degradation product. The decrease in the integral of the original PDM peak and the increase in the integral of the new peak(s) can be used to quantify the extent of hydrolysis.
Visualizations
Caption: Primary degradation pathway of this compound (PDM) via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Solvents and pH Values on the Chemical Affinity of 10-Methacryloyloxydecyl Dihydrogen Phosphate toward Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of 10-methacryloyloxydecyl dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 85590-00-7 [sigmaaldrich.com]
Technical Support Center: 10-(Phosphonooxy)decyl Methacrylate (10-PDMA) Primers
Welcome to the technical support center for 10-(Phosphonooxy)decyl Methacrylate (10-PDMA) primers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of 10-PDMA primers in their experiments, ensuring robust and reliable adhesion.
Frequently Asked Questions (FAQs)
Q1: What is 10-PDMA and how does it promote adhesion?
A1: this compound (10-PDMA), often referred to as 10-MDP, is a functional monomer renowned for its ability to enhance the durability of bonds between various substrates and resin-based materials.[1] Its unique chemical structure features a phosphate group that can chemically bond with inorganic substrates like metal oxides and hydroxyapatite, and a methacrylate group that copolymerizes with the resin matrix. This dual functionality creates a strong and stable chemical bridge at the interface, significantly improving adhesion.[1]
Q2: On which types of substrates is 10-PDMA effective?
A2: 10-PDMA is highly effective at bonding to a variety of substrates, particularly those with metal oxides or calcium phosphate minerals. This includes:
-
Ceramics: Zirconia and alumina are common examples where 10-PDMA primers significantly enhance bond strength.[2][3]
-
Dental Substrates: It demonstrates excellent adhesion to enamel and dentin by interacting with hydroxyapatite.[1][4]
-
Metals and Alloys: 10-PDMA primers are used to promote adhesion to various dental and industrial metals.[5]
-
Polymer-based Composites: It can improve the repair bond strength of aged dental composites.[6]
Q3: What are the main causes of poor adhesion with 10-PDMA primers?
A3: Poor adhesion with 10-PDMA primers can typically be attributed to one or more of the following factors:
-
Inadequate Surface Preparation: The substrate surface must be clean and properly treated to ensure optimal chemical interaction with the primer.[7]
-
Contamination: Contaminants such as saliva, oils, or dust on the substrate surface can interfere with the chemical bonding of the 10-PDMA.[8]
-
Primer Degradation: Hydrolysis of the 10-PDMA monomer, especially when stored improperly in aqueous solutions, can reduce its effectiveness.[9][10]
-
Incorrect Application Technique: The thickness of the primer layer and the application time can influence the bond strength.[7][11]
-
Substrate Incompatibility: While versatile, 10-PDMA may not be the optimal choice for all substrates without appropriate surface modification.
Q4: How should 10-PDMA primers be stored to ensure stability?
A4: To prevent degradation, 10-PDMA primers, especially those in single-bottle systems containing water, should be stored in a refrigerated and dark environment.[9] Hydrolytic degradation of the methacrylate-based functional monomers is a known issue that can be accelerated by increased storage temperature and time.[9][10] It is crucial to adhere to the manufacturer's storage recommendations to maintain the primer's efficacy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 10-PDMA primers.
Issue 1: Weak or No Adhesion to Zirconia or Alumina Substrates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Surface Roughening | Sandblast the zirconia/alumina surface with aluminum oxide particles (e.g., 50 µm) at a low pressure (e.g., 0.05–0.25 MPa).[3] | Creates a micromechanically retentive surface for improved bonding. |
| Surface Contamination | After try-in or handling, clean the internal surface of the restoration with a dedicated cleaning agent (e.g., Ivoclean) or sodium hypochlorite, then rinse and dry thoroughly. Do not use phosphoric acid to clean zirconia. [12][13] | Removes phosphate and other contaminants that inhibit the chemical bond of 10-PDMA.[12] |
| Primer Layer Too Thick/Thin | Apply a single, uniform coat of the 10-PDMA primer.[7] Some studies suggest that two applications can maximize shear bond strength for certain primers.[11] Gently air-dry to evaporate the solvent. | An optimal primer layer ensures sufficient monomer for bonding without creating a weak, thick interface. |
| Primer Inactivity | Check the expiration date and storage conditions of the primer. If in doubt, use a fresh bottle. | Ensures the 10-PDMA monomer is not degraded and is chemically active. |
Issue 2: Poor Adhesion to Dentin or Enamel
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination (e.g., Saliva) | If contamination occurs, rinse the surface thoroughly with water, dry, and re-apply the primer.[8] Alternatively, use a specific decontamination agent.[8] | A clean surface is essential for the chemical interaction of 10-PDMA with hydroxyapatite. |
| Over-drying or Over-wetting of Dentin | After etching and rinsing, gently blot the dentin surface to leave it moist but not overly wet.[14] | Preserves the collagen network for proper hybrid layer formation. |
| Insufficient Primer Application Time | Apply the primer and rub it into the tooth surface for the manufacturer-recommended time (often around 20 seconds).[15] | Allows for adequate interaction and chemical bonding of the 10-PDMA with the dentin. |
| Primer Hydrolysis | Use a primer from a fresh bottle, especially if the current one has been stored for a long time or at room temperature. | Ensures the primer's chemical components are stable and effective.[9] |
Issue 3: Inconsistent Bonding Results Across Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Surface Preparation | Standardize the surface preparation protocol for all samples, including the duration and pressure of sandblasting and cleaning procedures. | Consistent surface characteristics will lead to more reproducible bonding results. |
| Inconsistent Primer Application | Use a micro-brush to apply a consistent amount of primer to each sample. Standardize the application time and drying procedure. | Uniform primer application minimizes variability in bond strength. |
| Fluctuations in Environmental Conditions | Conduct bonding procedures in a controlled environment with stable temperature and humidity. | Minimizes the impact of environmental variables on primer performance and resin curing. |
| Aging of Bonded Samples | If comparing results over time, ensure that all samples are aged under the same conditions (e.g., thermocycling, water storage).[2] | Consistent aging protocols are crucial for evaluating the long-term durability of the bond. |
Data Presentation
Table 1: Shear Bond Strength (SBS) of 10-PDMA Containing Primers on Various Ceramic Substrates
| Ceramic Substrate | Surface Treatment | Primer Application | Mean SBS (MPa) - No Aging | Mean SBS (MPa) - After Thermal Aging | Reference |
| IPS E. max CAD | Hydrofluoric Acid Etch | G-Multi Primer (contains 10-MDP) | 28.3 ± 2.62 | Significantly Reduced | [2] |
| Vita Mark II | Hydrofluoric Acid Etch | G-Multi Primer (contains 10-MDP) | N/A | Significantly Reduced | [2] |
| Vita Suprinity | Hydrofluoric Acid Etch | G-Multi Primer (contains 10-MDP) | N/A | Significantly Reduced | [2] |
| Vita Enamic | Hydrofluoric Acid Etch | G-Multi Primer (contains 10-MDP) | N/A | Significantly Reduced | [2] |
| Zirconia | Sandblasting | CLEARFIL CERAMIC PRIMER | 20.3 ± 4.5 (2 applications) | N/A | [11] |
| Zirconia | Sandblasting | Monobond N | 17.5 ± 2.9 (2 applications) | N/A | [11] |
| Zirconia | Sandblasting | Z-PRIME plus | 16.9 ± 3.4 (2 applications) | N/A | [11] |
Note: Thermal aging typically has a negative effect on shear bond strength values.[2]
Table 2: Effect of Number of Primer Applications on Shear Bond Strength (SBS) to Zirconia
| Primer | 1 Application (MPa) | 2 Applications (MPa) | 3 Applications (MPa) | 4 Applications (MPa) | Reference |
| CLEARFIL CERAMIC PRIMER | 17.3 ± 3.9 | 20.3 ± 4.5 | 15.6 ± 3.5 | 15.4 ± 3.4 | [11] |
| PANAVIA V5 Tooth Primer | 20.7 ± 4.1 | 23.9 ± 4.8 | 19.3 ± 4.3 | 18.9 ± 4.1 | [11] |
| M&C PRIMER | 16.8 ± 3.1 | 14.2 ± 2.9 | 12.5 ± 2.7 | 12.1 ± 2.5 | [11] |
| Monobond N | 14.9 ± 3.2 | 17.5 ± 2.9 | 13.8 ± 2.8 | 13.5 ± 2.7 | [11] |
| Z-PRIME plus | 14.2 ± 3.1 | 16.9 ± 3.4 | 13.1 ± 2.9 | 12.8 ± 2.6 | [11] |
Note: For most primers tested, two applications yielded the highest shear bond strength.[11]
Experimental Protocols
Protocol 1: General Application of 10-PDMA Primer to a Zirconia Surface
-
Surface Preparation:
-
Air-abrade (sandblast) the bonding surface of the zirconia with 50 µm aluminum oxide particles for 10-15 seconds at a pressure of 0.1-0.2 MPa.[3]
-
Thoroughly rinse the surface with water and dry with oil-free air.
-
-
Cleaning (if previously tried in the mouth):
-
Apply a zirconia cleaning solution (e.g., Ivoclean) to the internal surface for 20 seconds, then rinse and dry.[13]
-
-
Primer Application:
-
Drying:
-
Gently dry the primed surface with a stream of oil-free air for 5-10 seconds to evaporate the solvent.[16]
-
-
Resin Application:
-
Proceed immediately with the application of the resin-based cement or composite according to the manufacturer's instructions.
-
Protocol 2: Application of 10-PDMA Primer to a Dentin Surface (Self-Etch Technique)
-
Surface Preparation:
-
Prepare the dentin surface as required by the experimental design. If a smear layer is present, it will be modified by the self-etch primer.
-
-
Primer Application:
-
Apply the 10-PDMA containing self-etch primer to the dentin surface.
-
Agitate or rub the primer on the surface for approximately 20 seconds.[15]
-
-
Drying:
-
Gently air-dry the surface for about 5 seconds to evaporate the solvent, leaving a glossy surface.
-
-
Bonding Agent Application:
-
Apply the adhesive bonding agent over the primer layer.
-
Light-cure according to the manufacturer's instructions.
-
-
Composite Placement:
-
Place the composite restorative material and cure.
-
Mandatory Visualizations
References
- 1. jbcd.uobaghdad.edu.iq [jbcd.uobaghdad.edu.iq]
- 2. Effect of ceramic primers with different chemical contents on the shear bond strength of CAD/CAM ceramics with resin cement after thermal ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuraraynoritake.eu [kuraraynoritake.eu]
- 4. Chemical Interaction of a Novel Functional Monomer With Hydroxyapatite/Dentin IADR Abstract Archives [iadr.abstractarchives.com]
- 5. Adhesive bonding of titanium with a methacrylate-phosphate primer and self-curing adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 8. Effective 10-MDP Bonding to Saliva-Contaminated Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]
- 11. Comparison of the Shear Bond Strength Using Primers with Different Application Numbers on Dental Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dothandson.com [dothandson.com]
- 13. How to Prep and Cement Zirconia Crowns | Glidewell [glidewelldental.com]
- 14. biomimeticstudyclub.com [biomimeticstudyclub.com]
- 15. ivodent.hu [ivodent.hu]
- 16. clinicianschoice.com [clinicianschoice.com]
Technical Support Center: Optimizing 10-(Phosphonooxy)decyl Methacrylate (10-PDM) Concentration for Maximum Bond Strength
Welcome to the technical support center for optimizing the concentration of 10-(Phosphonooxy)decyl methacrylate (10-PDM) in your experimental formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on achieving maximum bond strength.
Frequently Asked Questions (FAQs)
Q1: What is 10-PDM and why is its concentration critical for bond strength?
A1: this compound (10-PDM), also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a functional monomer widely used in dental adhesives and primers.[1][2] Its unique amphiphilic structure, featuring a hydrophilic phosphate group and a hydrophobic methacrylate group, allows it to chemically bond with hydroxyapatite in tooth enamel and dentin, as well as polymerize with other resin monomers.[3][4][5][6] The concentration of 10-PDM is critical because it directly influences the formation of a stable, water-insoluble calcium salt layer (MDP-Ca salt) at the adhesive interface, which is essential for durable adhesion.[1][7] An insufficient concentration may lead to incomplete nano-layering and weaker bonding, while an excessive concentration can result in a thicker, weaker adhesive layer and reduced bond strength.[1]
Q2: What is the typical optimal concentration range for 10-PDM in experimental adhesive formulations?
A2: The optimal concentration of 10-PDM can vary depending on the specific formulation, including the types of other monomers, solvents, and initiators used. However, studies have shown that tensile bond strengths tend to increase with 10-PDM concentrations up to a certain point. For instance, in one study on bonding resin cements to zirconia, the tensile bond strength increased with an increase in 10-PDM concentration from 0.5 wt% to 3.0 wt% or 4.0 wt%.[8] It is crucial to empirically determine the optimal concentration for your specific system.
Q3: How does the purity of 10-PDM affect bond strength?
A3: The purity of the 10-PDM monomer is a significant factor that can affect adhesive performance.[2] Impurities and the presence of dimers, which can form during synthesis, may reduce the adhesive forces.[1][2] These byproducts can potentially interfere with the polymerization process or the chemical interaction with the substrate, compromising the overall bond strength and durability.[2] Therefore, using high-purity 10-PDM is essential for achieving consistent and optimal bonding results.[7]
Q4: Can the application technique influence the effectiveness of a given 10-PDM concentration?
A4: Yes, the application technique plays a crucial role. A "scrubbing" or active application technique is recommended to improve monomer infiltration and promote the formation of a stable bond.[1] This ensures that the 10-PDM molecules have adequate contact with the substrate to facilitate the chemical interaction and formation of the MDP-Ca salt layer.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to optimize 10-PDM concentration.
| Problem | Potential Causes | Troubleshooting Steps |
| Low initial bond strength | - Suboptimal 10-PDM concentration (too low or too high).- Inadequate surface preparation.- Contamination of the substrate.- Improper application technique.- Insufficient curing. | - Concentration Series: Prepare a series of adhesive formulations with varying 10-PDM concentrations (e.g., 1, 2, 4, 6, 8, 10 wt%) to determine the optimal concentration for your system.- Surface Preparation: Ensure the substrate (e.g., dentin, enamel, zirconia) is prepared according to a standardized and validated protocol.[9]- Contamination Control: Prevent contamination from sources like saliva, oil, or silicone release agents.[10] Consider using a decontamination agent if contamination is suspected.[3][11]- Application Technique: Apply the adhesive actively using a micro-brush to ensure thorough wetting and infiltration.[1]- Curing Protocol: Verify the light-curing unit's intensity and ensure the correct curing time is used.[9] |
| Decreased bond strength over time (aging) | - Hydrolytic degradation of the adhesive interface.- Incomplete formation of the stable MDP-Ca salt layer.- Presence of impurities in the 10-PDM monomer. | - Optimize Concentration: A well-formed MDP-Ca nano-layer at the optimal 10-PDM concentration is more resistant to degradation.[7]- Purity Check: Use high-purity 10-PDM to minimize the risk of long-term degradation due to byproducts.[2]- Hydrophobic Layer: Consider applying a more hydrophobic adhesive layer over the 10-PDM containing primer/adhesive to protect the interface from water.[9] |
| Inconsistent or variable bond strength results | - Inconsistent mixing of the adhesive formulation.- Variations in substrate preparation.- Air entrapment in the adhesive layer.- Fluctuations in environmental conditions (temperature, humidity). | - Standardized Mixing: Ensure a homogenous mixture of the adhesive components.- Protocol Adherence: Strictly follow the standardized protocol for substrate preparation and adhesive application.- Avoid Air Bubbles: Apply the adhesive carefully to avoid trapping air, which can create voids and weaken the bond.[10]- Environmental Control: Conduct experiments in a controlled environment to minimize the impact of temperature and humidity fluctuations.[12] |
| Cohesive failure within the adhesive layer | - The adhesive material itself is weaker than the bond to the substrate.- This can occur at very high 10-PDM concentrations. | - Re-evaluate Concentration: A cohesive failure suggests the adhesive formulation may need to be optimized for mechanical strength. This could involve adjusting the 10-PDM concentration or the ratio of other monomers. |
| Adhesive failure at the interface | - Poor chemical bonding.- Incomplete wetting of the substrate.- Contamination. | - Increase 10-PDM (if low): A higher concentration may be needed to achieve sufficient chemical bonding.- Improve Wetting: Ensure the adhesive has a low enough viscosity to spread evenly across the substrate.- Thorough Cleaning: Re-evaluate the cleaning and preparation steps to eliminate any potential contaminants.[10] |
Quantitative Data Summary
The following table summarizes the effect of 10-PDM concentration on tensile bond strength to zirconia, based on a cited study.[8]
| 10-PDM Concentration (wt%) | Mean Tensile Bond Strength (MPa) - Initial | Mean Tensile Bond Strength (MPa) - After Thermal Cycling |
| 0 (Control) | Significantly Lower | Significantly Lower |
| 0.5 | Increased | Increased |
| 1.0 | Increased | Increased |
| 2.0 | Increased | Increased |
| 3.0 | Approaching Maximum | Approaching Maximum |
| 4.0 | Maximum | Maximum |
| 5.0 | Slightly Decreased | Slightly Decreased |
Note: This data is illustrative of a trend observed in a specific study and the optimal concentration may vary for different substrates and adhesive systems.
Experimental Protocols
Protocol for Determining Optimal 10-PDM Concentration for Dentin Bonding
This protocol outlines a general procedure for evaluating the micro-tensile bond strength (µTBS) of experimental adhesives with varying 10-PDM concentrations.
-
Tooth Preparation:
-
Collect sound human third molars and store them in a solution of 0.5% chloramine-T at 4°C.
-
Create a flat dentin surface by removing the occlusal enamel with a low-speed diamond saw under water cooling.
-
Polish the dentin surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer.
-
-
Adhesive Formulation Preparation:
-
Prepare a series of experimental self-etch adhesives containing varying weight percentages of 10-PDM (e.g., 0%, 2%, 4%, 6%, 8%, 10%).
-
The adhesive should also contain other necessary components such as Bis-GMA, HEMA, a solvent (e.g., ethanol), and a photoinitiator system (e.g., camphorquinone and an amine).
-
-
Bonding Procedure:
-
Apply the experimental adhesive to the prepared dentin surface with a micro-brush using a scrubbing motion for 20 seconds.
-
Gently air-dry for 5 seconds to evaporate the solvent.
-
Light-cure the adhesive for 10 seconds using a calibrated LED light-curing unit.
-
Build a composite resin block (e.g., 5 mm high) on the bonded surface in increments and light-cure each increment.
-
-
Specimen Sectioning:
-
Store the bonded teeth in water at 37°C for 24 hours.
-
Section the teeth perpendicular to the adhesive interface to obtain beams with a cross-sectional area of approximately 1 mm².
-
-
Micro-Tensile Bond Strength (µTBS) Testing:
-
Attach each beam to a testing jig in a universal testing machine.
-
Apply a tensile load at a crosshead speed of 1 mm/min until failure.
-
Record the bond strength in megapascals (MPa).
-
-
Data Analysis:
-
Statistically analyze the µTBS data to determine if there are significant differences between the groups with varying 10-PDM concentrations.
-
Visualizations
Caption: Workflow for optimizing 10-PDM concentration.
Caption: Troubleshooting logic for low bond strength.
References
- 1. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of the dental adhesive monomer 10-MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective 10-MDP Bonding to Saliva-Contaminated Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 85590-00-7 [smolecule.com]
- 5. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 10-Methacryloyloxydecyl Dihydrogen Phosphate Concentrations in Primers on Bonding Resin Cements to Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assemblymag.com [assemblymag.com]
- 11. Effective 10-MDP Bonding to Saliva-Contaminated Dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.lddavis.com [blog.lddavis.com]
preventing premature polymerization of 10-(Phosphonooxy)decyl methacrylate
Welcome to the technical support center for 10-(Phosphonooxy)decyl methacrylate (10-PDM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of 10-PDM?
A1: Premature polymerization of 10-PDM, like other methacrylate monomers, is a free-radical chain reaction. The most common initiators of this reaction are exposure to high temperatures, ultraviolet (UV) light, and contamination with incompatible materials such as peroxides, strong acids, or strong bases. Depletion of the chemical inhibitor and insufficient dissolved oxygen can also lead to unwanted polymerization.[1]
Q2: What is the recommended inhibitor for 10-PDM and at what concentration should it be maintained?
A2: The most common and effective inhibitor for methacrylate esters is the monomethyl ether of hydroquinone (MEHQ).[1] While the exact concentration for 10-PDM can vary by supplier, it is typically in the range of 10 to 300 parts per million (ppm). It is crucial to consult the supplier's certificate of analysis for the specific concentration in your batch.
Q3: Why is the presence of oxygen important for the stability of 10-PDM containing a phenolic inhibitor like MEHQ?
A3: Phenolic inhibitors such as MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent the initiation of polymerization. Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to rapid polymerization.[1][2] Therefore, a headspace containing 5-21% oxygen should be maintained.[1]
Q4: What are the recommended storage conditions for 10-PDM?
A4: To ensure stability and prevent premature polymerization, 10-PDM should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Long-term storage at refrigerated temperatures (2-8°C) is often recommended. One supplier suggests a shelf life of at least two years when stored at -20°C.
Q5: Can I use 10-PDM straight from the refrigerator?
A5: It is advisable to allow the monomer to warm to room temperature before use. Using it cold may introduce moisture condensation, which can affect its performance in certain applications. Additionally, for some resin systems, cold temperatures can cause cloudiness, which typically resolves upon gentle warming.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Monomer appears cloudy or hazy | 1. Polymerization has begun: The presence of insoluble polymer will make the monomer appear hazy.[1]2. Low Temperature: For some resin systems, cold storage can cause temporary cloudiness.3. Moisture Contamination: Water contamination can lead to a cloudy appearance. | 1. Check for Polymer: Perform a methanol tolerance test as described in the experimental protocols section. If polymer is present, the monomer may not be suitable for your application.2. Gentle Warming: Allow the container to warm to room temperature in a controlled manner, away from direct heat sources.3. Drying: If moisture is suspected, consider using a drying agent, but ensure it is compatible with the monomer. |
| Monomer polymerizes unexpectedly during an experiment | 1. High Temperature: The experimental conditions may be too hot.2. UV Light Exposure: Ambient or experimental light sources may be initiating polymerization.3. Contamination: Contamination with initiators (e.g., peroxides from solvents, incompatible reagents) may have occurred.4. Inhibitor Removal: If the monomer was purified to remove the inhibitor, its stability is significantly reduced. | 1. Control Temperature: Use a temperature-controlled reaction vessel.2. Protect from Light: Work in an area with minimal UV light or use amber glassware.3. Ensure Cleanliness: Use clean, dry glassware and high-purity solvents and reagents.4. Work Quickly: If using inhibitor-free monomer, use it immediately after preparation and keep it cool. |
| Inhibitor level is unknown or suspected to be low | Inhibitor Depletion: The inhibitor can be consumed over time, especially with improper storage.[1] | Quantify Inhibitor Level: Use UV-Vis spectroscopy to determine the MEHQ concentration (see experimental protocols). If the level is low, consult with the manufacturer or consider adding more inhibitor if your application allows. |
Data Presentation
| Parameter | Recommended Value/Condition | Reference |
| Storage Temperature | 2-8°C (long-term); -20°C for extended shelf life | |
| Shelf Life | ≥ 2 years at -20°C | |
| Inhibitor | Monomethyl ether of hydroquinone (MEHQ) | [1] |
| Inhibitor Concentration | 10 - 300 ppm (typical range for methacrylates) | |
| Required for Inhibition | Dissolved Oxygen (5-21% in headspace) | [1] |
Experimental Protocols
Protocol 1: Methanol Tolerance Test for Polymer Detection
This protocol provides a quick qualitative assessment of whether premature polymerization has occurred.
Methodology:
-
In a clean, dry test tube, add approximately 10 mL of 10-PDM.
-
Add 30-40 mL of laboratory-grade methanol to the test tube.
-
Shake the test tube vigorously for 30 seconds.
-
Observe the appearance of the solution.
-
Clear and transparent: No significant amount of polymer is present.
-
White and milky/cloudy: Polymer is present, indicating premature polymerization.[1]
-
Protocol 2: General Procedure for Quantifying MEHQ Inhibitor by UV-Vis Spectroscopy
This protocol outlines a general method for determining the concentration of MEHQ in a methacrylate monomer.
Methodology:
-
Prepare Standards: Prepare a series of standard solutions of MEHQ in a suitable UV-transparent solvent (e.g., methanol or the pure, uninhibited monomer if available) with known concentrations (e.g., 0, 10, 25, 50, 100 ppm).
-
Sample Preparation: Dilute a known volume of the 10-PDM sample with the same UV-transparent solvent.
-
Spectroscopy:
-
Use a UV-Vis spectrophotometer and quartz cuvettes.
-
Zero the instrument with the pure solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance for MEHQ (around 290-300 nm).
-
Measure the absorbance of the diluted 10-PDM sample.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus MEHQ concentration for the standard solutions.
-
Use the absorbance of the sample and the calibration curve to determine the MEHQ concentration in the diluted sample.
-
Calculate the original MEHQ concentration in the undiluted 10-PDM, accounting for the dilution factor.
-
Protocol 3: Accelerated Stability Testing (General Guideline)
This protocol provides a framework for assessing the stability of 10-PDM under elevated temperatures.
Methodology:
-
Sample Preparation: Aliquot the 10-PDM into several small, sealed amber glass vials, ensuring a headspace with air is present.
-
Storage Conditions:
-
Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 50°C, or 60°C).
-
Store a control set of vials at the recommended storage temperature (e.g., 4°C).
-
-
Testing Intervals: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.
-
Analysis:
-
Visually inspect the samples for any changes in color or clarity.
-
Perform the Methanol Tolerance Test (Protocol 1) to check for polymer formation.
-
Quantify the inhibitor concentration using UV-Vis spectroscopy (Protocol 2).
-
-
Data Interpretation:
-
Plot the inhibitor concentration over time for each temperature.
-
Determine the time it takes for the inhibitor to be depleted or for polymer to form at each elevated temperature.
-
This data can be used with the Arrhenius equation to estimate the shelf life at normal storage temperatures.
-
Protocol 4: General Workflow for Preparation of an Experimental Dental Adhesive
This protocol outlines a basic workflow for incorporating 10-PDM into an experimental dental adhesive formulation.
Methodology:
-
Monomer Mixture Preparation:
-
In an amber glass vial, combine 10-PDM with other methacrylate monomers (e.g., Bis-GMA, HEMA, TEGDMA) in the desired weight ratios.
-
Ensure all monomers are at room temperature before mixing.
-
-
Initiator System Addition:
-
Add a photoinitiator system (e.g., camphorquinone and an amine co-initiator) to the monomer mixture. The concentration will depend on the desired curing characteristics.
-
Mix thoroughly in the absence of UV light until the initiator is completely dissolved.
-
-
Solvent and Filler Addition (Optional):
-
If a solvent (e.g., ethanol, acetone) is required, add it to the mixture and stir until homogeneous.[3]
-
If fillers (e.g., silica nanoparticles) are to be included, they should be gradually incorporated and dispersed using appropriate mixing techniques (e.g., sonication or high-shear mixing).
-
-
Storage: Store the formulated adhesive in a light-blocking container at a cool temperature (e.g., 4°C).
-
Application and Curing:
-
Apply the adhesive to the substrate according to the experimental design.
-
Use a dental curing light with the appropriate wavelength and intensity to polymerize the adhesive for the specified time.
-
Visualizations
Caption: Experimental workflow for dental adhesive preparation.
Caption: Logical relationship of 10-PDM's interaction with hydroxyapatite.
References
Technical Support Center: Synthesis of High-Purity 10-(Phosphonooxy)decyl Methacrylate
Welcome to the technical support center for the synthesis of high-purity 10-(Phosphonooxy)decyl methacrylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this important monomer.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process[1]:
-
Esterification: Reaction of methacrylic acid with an excess of 1,10-decanediol to form the intermediate, 10-hydroxydecyl methacrylate.
-
Phosphorylation: The hydroxyl group of 10-hydroxydecyl methacrylate is then phosphorylated using a phosphorylating agent like phosphoryl chloride (POCl₃), followed by hydrolysis to yield the final product[1].
Q2: What are the critical parameters for achieving high purity?
High purity is essential, especially for applications in dental adhesives, as impurities can negatively impact bonding performance. Key parameters to control include:
-
Purity of starting materials: Use high-purity 1,10-decanediol and methacrylic acid.
-
Reaction conditions: Precise control of temperature, reaction time, and stoichiometry is crucial to minimize side product formation.
-
Purification method: Efficient purification, typically by column chromatography, is necessary to remove unreacted starting materials and byproducts.
-
Handling and storage: The final product is susceptible to hydrolysis, so proper storage under anhydrous and cool conditions is vital[2].
Q3: What analytical techniques are recommended for purity assessment?
A combination of analytical methods is recommended for comprehensive purity analysis[1]:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are essential for structural confirmation and identification of phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the final product and detecting non-phosphorus impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product.
Q4: Why is the final product's stability a concern?
This compound contains both an ester and a phosphate ester group, both of which are susceptible to hydrolysis[1][2]. Hydrolysis can lead to the formation of methacrylic acid and 10-hydroxydecyl dihydrogen phosphate, which can compromise the performance of the monomer in its applications[2].
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield of 10-Hydroxydecyl Methacrylate (Step 1)
| Problem | Potential Cause | Recommended Solution |
| Low conversion of 1,10-decanediol | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC. |
| Inefficient water removal (for esterification). | Use a Dean-Stark apparatus to effectively remove water and drive the reaction to completion. | |
| Catalyst inefficiency. | Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the correct amount. | |
| Formation of side products | Polymerization of methacrylic acid or the product. | Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. |
| Formation of bis-methacrylate by-product. | Use a significant excess of 1,10-decanediol to favor the formation of the mono-ester. |
Challenges in the Phosphorylation Step (Step 2)
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final product | Incomplete reaction. | Ensure all reagents, especially the phosphorylating agent, are fresh and anhydrous. POCl₃ is highly sensitive to moisture. |
| Degradation of the product during workup. | Maintain low temperatures during the reaction and workup to minimize side reactions and hydrolysis. Use a non-aqueous workup if possible. | |
| Loss of product during purification. | Optimize the column chromatography conditions (see detailed protocol below). | |
| Presence of multiple spots on TLC or peaks in HPLC | Formation of pyrophosphate or other side products. | Use a controlled amount of the phosphorylating agent and add it slowly at a low temperature. |
| Unreacted 10-hydroxydecyl methacrylate. | Ensure a slight excess of the phosphorylating agent is used and that the reaction goes to completion. | |
| Hydrolysis of the final product. | Minimize contact with water during workup and purification. Use anhydrous solvents. |
Purity and Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Final product is a waxy solid or oil that is difficult to handle | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. Re-purify if necessary. |
| Decreasing purity over time during storage | Hydrolysis due to exposure to moisture. | Store the final product in a desiccator at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen)[2]. |
| Polymerization. | Store in a dark container, and consider adding a radical scavenger for long-term storage if it will not interfere with downstream applications. | |
| Unexpected peaks in ³¹P NMR | Impurities from the phosphorylation step. | A peak corresponding to inorganic phosphate may indicate hydrolysis. Other peaks could be unreacted phosphorylating agent or side products like pyrophosphates. |
Experimental Protocols
Synthesis of 10-Hydroxydecyl Methacrylate
This protocol is a general guideline and may require optimization.
Materials:
-
1,10-Decanediol
-
Methacrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,10-decanediol (e.g., 5 equivalents), methacrylic acid (1 equivalent), p-toluenesulfonic acid (catalytic amount), and a small amount of hydroquinone.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the methacrylic acid is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 10-hydroxydecyl methacrylate as a colorless oil.
Synthesis of this compound
This protocol involves moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
10-Hydroxydecyl methacrylate
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water (ice-cold)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10-hydroxydecyl methacrylate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphoryl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 2 hours) and then warm to room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding ice-cold water to hydrolyze the intermediate.
-
Separate the organic layer, and wash it with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford high-purity this compound.
Visualizations
Caption: Synthetic workflow for high-purity this compound.
References
Technical Support Center: 10-(Phosphonooxy)decyl Methacrylate (PDM) Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming phase separation and other formulation challenges encountered when working with 10-(Phosphonooxy)decyl methacrylate (PDM), also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP). PDM's amphiphilic nature, with its hydrophilic phosphate head group and hydrophobic decyl methacrylate tail, is key to its functionality but can also present stability issues. This resource offers troubleshooting advice, frequently asked questions, and experimental protocols to assist you in your research and development activities.
Troubleshooting Guides
Phase separation in PDM formulations often manifests as cloudiness, precipitation, or the formation of distinct layers. The following sections provide structured guidance to address these issues.
Issue 1: Phase Separation in Aqueous Formulations
Symptoms: The aqueous solution of PDM appears cloudy or milky, or a precipitate forms over time.
Root Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Concentration Above Critical Micelle Concentration (CMC) | PDM is an amphiphilic molecule and can form micelles in aqueous solutions. While a specific CMC value is not readily available in the literature, exceeding it can lead to aggregation and phase separation. | - Empirically determine the optimal concentration for your specific application by testing a range of PDM concentrations. - Consider that commercial dental adhesives typically contain 5 wt% to 15 wt% of 10-MDP.[1] |
| Inappropriate pH | The ionization state of the phosphate group is pH-dependent, affecting its solubility and interaction with other components. | - Adjust the pH of the formulation. An ideal pH range of 2-7 is recommended for MDP-containing primers to ensure the formation of stable salts in dental applications.[2][3] |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺) can form insoluble salts with the phosphate group of PDM, leading to precipitation. | - If possible, use deionized water and avoid buffers containing high concentrations of divalent cations. - If their presence is necessary, consider adding a chelating agent. |
| Low Temperature | Reduced thermal energy can decrease the solubility of PDM, leading to precipitation. | - Gently warm the solution while stirring. - Store the formulation at a controlled room temperature (e.g., 20-25°C). |
Issue 2: Phase Separation in Emulsions or Organic/Aqueous Mixtures
Symptoms: The emulsion breaks, showing separate oil and water layers, or the PDM does not properly dissolve in the solvent system.
Root Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Poor Solvent Selection | PDM has both hydrophilic and hydrophobic moieties, requiring a well-chosen solvent system to maintain its solubility. | - Use a co-solvent system. Ethanol/water mixtures are recommended for PDM-containing primers.[2][3] - For other applications, experiment with solvent blends that can accommodate both the polar phosphate head and the non-polar methacrylate tail. |
| Insufficient Mixing Energy | Inadequate agitation may not create a stable dispersion of PDM-containing phases. | - Increase the mixing speed or use a high-shear homogenizer to reduce droplet size and improve emulsion stability. |
| Inappropriate Surfactant/Emulsifier | For emulsion systems, the choice and concentration of a surfactant are critical to stabilize the oil-water interface. | - Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) for your specific oil phase. - Optimize the surfactant concentration; too little will not provide adequate stabilization, while too much can sometimes cause instability. |
| Ionic Strength of Aqueous Phase | High salt concentrations can disrupt the electrostatic stabilization of emulsions. | - Reduce the ionic strength of the aqueous phase if possible. - Alternatively, adding salt (salting out) can sometimes help break an unwanted emulsion during workup by increasing the polarity of the aqueous layer.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data gathered from the literature to guide your formulation development.
Table 1: Optimal Concentration of 10-MDP in Various Formulations
| Application | Solvent/Matrix | Optimal Concentration (wt%) | Key Findings | Reference |
| Zirconia Primer | Ethanol | 4.0 | Achieved higher bond strengths of resin cements to zirconia compared to commercial primers. | [5] |
| Zirconia Primer | Not specified | 10.0 | Appears to be the most optimal concentration for synthesizing zirconia primers for resin bonding. | [6][7] |
| Self-Adhesive Composite | Urethane dimethacrylate / Poly(propylene glycol) dimethacrylate | 5.0 - 20.0 | Increasing MDP from 0 to 20 wt% linearly increased the maximum rate of polymerization. Peak flexural strength was observed at 5 wt%. | [1] |
| Dental Adhesives | Various | 5.0 - 15.0 | Typical concentration range found in commercial dental adhesives. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable PDM-Based Primer Solution
This protocol describes the preparation of a primer solution containing PDM, suitable for applications requiring adhesion to mineralized surfaces.
Materials:
-
This compound (PDM)
-
Ethanol (95-100%)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Glass vials
Procedure:
-
Solvent Preparation: Prepare an ethanol/water mixture. A common starting point is a 75:15 ethanol to water ratio by weight.[2]
-
PDM Dissolution: While stirring, slowly add the desired amount of PDM to the ethanol/water mixture. For example, to prepare a 4 wt% solution, add 0.4 g of PDM to 9.6 g of the solvent mixture.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the solution to between 2 and 7 using a suitable acid or base (e.g., dilute phosphoric acid or triethylamine).[2][3] This can enhance the stability of the formulation.
-
Homogenization: Continue stirring until the PDM is completely dissolved and the solution is clear.
-
Storage: Store the primer in a sealed glass vial at room temperature, protected from light.
Protocol 2: Generalized Method for PDM-Based Nanoparticle Formulation via Nanoprecipitation
This protocol provides a general starting point for the formulation of PDM-based nanoparticles for applications such as drug delivery.[8] Optimization of parameters such as solvent choice, PDM concentration, and stirring speed is crucial for achieving desired particle size and stability.
Materials:
-
This compound (PDM)
-
A water-miscible organic solvent (e.g., ethanol, acetone)
-
Aqueous phase (e.g., deionized water, phosphate-buffered saline)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Organic Phase Preparation: Dissolve PDM (and the API, if applicable) in the organic solvent to create the organic phase.
-
Nanoprecipitation: Under constant, vigorous stirring, inject the organic phase into the aqueous phase. The rapid solvent diffusion leads to the self-assembly of PDM into nanoparticles.
-
Stabilization: Continue stirring for a defined period (e.g., 1-2 hours) to allow the nanoparticles to stabilize.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting aqueous suspension of nanoparticles can be purified to remove any remaining free PDM or API using techniques such as dialysis or centrifugation.
Mandatory Visualizations
Caption: Troubleshooting workflow for PDM phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of phase separation in PDM formulations?
A1: Phase separation is primarily due to the amphiphilic nature of PDM. It possesses a hydrophilic phosphate group and a long, hydrophobic decyl methacrylate chain. In a given solvent system, if the interactions between the solvent and one part of the PDM molecule are much more favorable than with the other part, the PDM molecules can aggregate and separate from the solution.
Q2: I am observing cloudiness in my PDM-ethanol solution. What should I do?
A2: Cloudiness in an ethanol solution could indicate that the PDM concentration is too high for the amount of any residual water, or that the temperature is too low. Try adding a small amount of deionized water to create an ethanol/water co-solvent system, which can improve PDM solubility.[2][3] Gently warming the solution may also help.
Q3: Can I use PDM as a surfactant itself?
A3: Yes, due to its amphiphilic structure, PDM can act as a reactive surfactant, stabilizing emulsions while also being able to polymerize within the formulation.[1] Its effectiveness will depend on the specific oil phase and other components of your system.
Q4: What is the Critical Micelle Concentration (CMC) of PDM?
A4: Currently, a definitive value for the Critical Micelle Concentration (CMC) of this compound is not widely reported in the scientific literature. The CMC is an important parameter for understanding the self-assembly of amphiphilic molecules in solution. For new formulations, it is recommended to determine the optimal concentration range empirically.
Q5: How does the purity of PDM affect formulation stability?
A5: Impurities from the synthesis of PDM, such as unreacted starting materials or byproducts, can significantly impact the stability of your formulation. These impurities may alter the pH, ionic strength, or overall solubility parameters of the system, potentially leading to phase separation. Using high-purity PDM is recommended for consistent and stable formulations.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of 10-Methacryloyloxydecyl Dihydrogen Phosphate Concentrations in Primers on Bonding Resin Cements to Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in process parameters and mechanism research of polymer emulsion preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 10-Methacryloxydecyl Dihydrogen Phosphate Concentration on Chemical Coupling of Methacrylate Resin to Yttria-stabilized Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
methods for refining the purification process of 10-(Phosphonooxy)decyl methacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification process of 10-(Phosphonooxy)decyl methacrylate (MDP). This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
The most widely used and effective method for the purification of this compound is column chromatography using silica gel.[1] This technique separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.
Q2: What are the typical impurities encountered during the synthesis and purification of MDP?
The primary impurities include:
-
Hydrolysis products: Methacrylic acid and 10-hydroxydecyl dihydrogen phosphate are formed due to the breakdown of the ester bond in the presence of water.[2]
-
Unreacted starting materials: Residual 1,10-decanediol and methacrylic acid from the initial synthesis steps may be present.
-
MDP Dimer: A dimeric byproduct can also form during synthesis.[3]
Q3: How can I assess the purity of my purified this compound?
Several analytical techniques are recommended for purity verification:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ³¹P NMR, and ¹³C NMR): Confirms the chemical structure and can help identify impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Assesses the presence of residual reactants and byproducts.[4]
-
Mass Spectrometry (MS): Validates the exact molecular weight of the compound.[4]
Q4: What are the optimal storage conditions to prevent degradation of purified MDP?
To minimize degradation, particularly hydrolysis, it is crucial to store the purified compound in an inert atmosphere (e.g., argon or nitrogen) at a low temperature, ideally between 2-8°C.[5] Storing it in a desiccated environment will protect it from moisture.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal column chromatography conditions (e.g., incorrect solvent system, improper packing).- Hydrolysis of the product during purification. | - Optimize synthesis reaction time, temperature, and stoichiometry.- Ensure careful phase separation during workup.- Refer to the detailed column chromatography protocol below. Use the recommended solvent gradient.- Use anhydrous solvents and minimize exposure to moisture throughout the process. |
| Product Streaking on TLC Plate | - The compound is too polar for the chosen solvent system.- The compound is acidic and interacting strongly with the silica gel. | - Increase the polarity of the mobile phase.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing. |
| Co-elution of Impurities with the Product | - Similar polarity of the product and impurities.- Overloading the column. | - Use a shallower solvent gradient during column chromatography to improve separation.- Ensure the amount of crude product loaded onto the column does not exceed its capacity. A general rule is to use a silica gel to crude product ratio of at least 30:1. |
| Presence of Hydrolysis Products in the Final Sample | - Exposure to water during workup or purification.- Use of protic or wet solvents. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents for extraction and chromatography.- Work quickly and at low temperatures to minimize the duration of exposure to any potential moisture. |
| Identification of an Unexpected Peak in HPLC/NMR | - Formation of byproducts such as the MDP dimer.- Contamination from solvents or glassware. | - Characterize the unexpected peak using mass spectrometry.- If the dimer is suspected, consider its potential impact on the application. Further purification may be necessary if it affects performance.[3]- Run a blank injection of the solvent to rule out contamination. |
Quantitative Data Summary
The following table summarizes typical purity levels of commercially available this compound.
| Parameter | Value | Reference |
| Purity (HPLC) | >98% | [3] |
| Purity | ≥97% | [6] |
| Purity | ≥95% | [5][7] |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Anhydrous solvents (e.g., hexane, ethyl acetate, methanol)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Gently tap the column to remove air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by a small percentage of methanol if necessary). A typical gradient could be:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Synthesis and characterization of the dental adhesive monomer 10-MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 10-methacryloyloxydecyl dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 5. This compound | 85590-00-7 [sigmaaldrich.com]
- 6. This compound | CAS#:85590-00-7 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Enhancing Biocompatibility of 10-(Phosphonooxy)decyl Methacrylate (PODMA)-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 10-(Phosphonooxy)decyl methacrylate (PODMA)-based polymers. The focus is on improving the biocompatibility of these materials for various biomedical applications.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and evaluation of PODMA-based polymers.
Issue 1: Incomplete Polymerization and Monomer Leaching
Problem: You observe low polymer yield, the final material is tacky, or you suspect leaching of unreacted PODMA monomer, which can lead to cytotoxicity.[1] Incomplete polymerization is a known issue with methacrylate-based materials and can result in the release of residual monomers that cause adverse biological effects.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Inhibitor Presence | Monomers like PODMA are often shipped with inhibitors to prevent premature polymerization. Ensure the inhibitor is removed before use, for example, by washing with an aqueous NaOH solution followed by drying.[3] |
| Dissolved Oxygen | Oxygen can inhibit radical polymerization.[4] To counter this, deoxygenate your reaction mixture by bubbling nitrogen or argon gas through the solvent and monomer solution for at least 10-15 minutes prior to adding the initiator. Maintain an inert atmosphere throughout the polymerization process.[4] |
| Initiator Purity/Activity | The initiator (e.g., AIBN, benzoyl peroxide) may have degraded. Use a fresh, properly stored initiator. For thermally activated initiators, ensure the reaction temperature is appropriate for its half-life. |
| Reaction Conditions | The polymerization rate is influenced by temperature and monomer concentration.[5] For acidic monomers like PODMA, the pH of the reaction medium can also affect reactivity.[3] Ensure your reaction temperature is optimal for the chosen initiator and that the monomer concentration is as specified in your protocol. |
| Solvent Effects | The chosen solvent should solubilize the monomer and the growing polymer. Some solvents can also act as chain-transfer agents, which can terminate polymer chains prematurely.[3] If you suspect solvent issues, consider using a different solvent system (e.g., a co-solvent). |
Verification of Polymerization:
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring the degree of conversion of methacrylate monomers into polymers. The disappearance of the methacrylate C=C peak at approximately 1636 cm⁻¹ and changes in the C-O stretch doublet at 1300 and 1320 cm⁻¹ can be used to quantify the extent of the reaction.[6][7][8][9][10]
Issue 2: Poor Cell Viability in Cytotoxicity Assays
Problem: You are observing significant cell death when testing your PODMA-based polymer with cell lines such as L929 fibroblasts or MC3T3-E1 osteoblast-like cells.
Possible Causes and Solutions:
| Cause | Solution |
| Leaching of Unreacted Monomer | As discussed in Issue 1, residual PODMA monomer is a primary cause of cytotoxicity.[2] A study on the closely related 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) monomer showed a concentration-dependent cytotoxic effect on osteoblast-like cells.[2] Ensure complete polymerization and consider post-polymerization purification steps like solvent extraction to remove any leached monomers. |
| Acidic Byproducts | Hydrolysis of the phosphate ester in PODMA can produce methacrylic acid, which can be cytotoxic.[5] Ensure the final polymer is thoroughly washed and neutralized. |
| High Surface Energy | Unmodified polymer surfaces can have high surface energy, leading to non-specific protein adsorption and subsequent inflammatory responses that can impact cell viability. Consider surface modification techniques to improve biocompatibility (see FAQ section). |
| Contamination | Ensure that all materials and equipment used in the polymer synthesis and processing are sterile and free from endotoxins or other contaminants that could induce a cytotoxic response. |
Issue 3: High Levels of Protein Adsorption
Problem: Your PODMA-based material shows significant protein adsorption, which can lead to an undesirable inflammatory response and compromise its long-term biocompatibility.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic and Charged Surface | The inherent surface properties of the polymer can drive protein adsorption. The phosphonic acid group of PODMA can interact with proteins. Consider surface modification to create a more hydrophilic and bio-inert surface. |
| Surface Modification Strategies | Phosphorylcholine (PC) Coating: Coat the polymer surface with a copolymer containing 2-methacryloyloxyethyl phosphorylcholine (MPC).[11] MPC is zwitterionic and highly hydrophilic, mimicking the outer surface of cell membranes and significantly reducing protein adsorption.[11] Poly(ethylene glycol) (PEG) Grafting: Graft PEG chains onto the polymer surface. PEG creates a hydrated layer that sterically hinders the approach of proteins. |
Frequently Asked Questions (FAQs)
Q1: What level of cytotoxicity is expected from residual PODMA monomer?
A1: While specific data for PODMA is limited, studies on the analogous 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) monomer provide valuable insights. In one study using MC3T3-E1 osteoblast-like cells, 10-MDP demonstrated concentration-dependent cytotoxicity. At lower concentrations (0.05 mM and 0.1 mM), cell viability remained high at 95% and 93%, respectively.[2] However, a significant increase in cytotoxicity was observed at 0.2 mM.[2] Another study on human dental pulp stem cells found that 10-MDP reached its IC50 (the concentration that inhibits 50% of cell growth) at 3 mM.
Quantitative Cytotoxicity Data for 10-MDP Monomer
| Monomer Concentration | Cell Line | Cell Viability (%) | Citation |
| 0.05 mM | MC3T3-E1 | 95% | [2] |
| 0.1 mM | MC3T3-E1 | 93% | [2] |
| 3.0 mM | hDPSCs | ~50% (IC50) |
Q2: How can I reduce the hemolytic activity of my PODMA-based polymer?
A2: The phosphonic acid group in PODMA can contribute to hemolytic activity. A study on 10-MDP showed that it has a higher hemolytic activity compared to methacrylic acid (MAA) and methyl methacrylate (MMA). To mitigate this, surface modification is the most effective strategy. Coating the polymer with biocompatible polymers like those containing phosphorylcholine (PC) can create a biomimetic surface that minimizes interactions with red blood cells.[11]
Quantitative Hemolysis Data for 10-MDP Monomer
| Monomer | Concentration | Incubation Time | Hemolysis (%) | Citation |
| 10-MDP | 19 mM | 10 min | ~50% | |
| 10-MDP | 2.4 mM | 60 min | ~50% | |
| MAA & MMA | 2.4 - 19 mM | 10 - 60 min | 1-2% |
Q3: What signaling pathways are activated in macrophages in response to methacrylate-based polymers?
A3: When a biomaterial like a PODMA-based polymer is introduced into the body, it is quickly coated with proteins. Macrophages, key cells of the immune system, interact with this protein layer. This interaction can trigger intracellular signaling cascades that lead to an inflammatory response. Receptors on the macrophage surface, such as Toll-like receptors (TLRs), can recognize specific proteins or material surface patterns, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the production and secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which characterize the foreign body response. Improving the biocompatibility of the polymer aims to minimize this activation.
Experimental Protocols & Visualizations
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a newly synthesized PODMA-based polymer.
Signaling Pathway of Macrophage Activation
This diagram illustrates the signaling pathway leading to macrophage activation upon interaction with a biomaterial.
Detailed Methodologies
1. Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on methacrylate-based resins.
-
Cell Culture: L929 mouse fibroblast cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Sample Preparation:
-
Prepare discs of the PODMA-based polymer and a negative control material (e.g., tissue culture plastic) and sterilize them (e.g., with ethylene oxide or UV irradiation).
-
Prepare eluates by incubating the polymer discs in a complete cell culture medium for 24 hours at 37°C.
-
-
Assay Procedure:
-
Seed L929 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluates from the polymer samples.
-
Incubate the cells with the eluates for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control (cells cultured with medium only).
2. Hemolysis Assay
This protocol is based on standard procedures for biomaterial testing.
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh human blood with an anticoagulant (e.g., heparin).
-
Centrifuge the blood to separate the RBCs from the plasma.
-
Wash the RBCs three times with a sterile phosphate-buffered saline (PBS) solution.
-
Resuspend the washed RBCs in PBS to create a diluted RBC suspension (e.g., 2% v/v).
-
-
Assay Procedure:
-
Place the sterilized PODMA-based polymer samples into test tubes.
-
Add the diluted RBC suspension to each tube, ensuring the material is fully submerged.
-
Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or deionized water as a positive control (100% hemolysis).
-
Incubate the tubes at 37°C for 1-3 hours with gentle agitation.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This measures the amount of hemoglobin released from lysed RBCs.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
3. Protein Adsorption Assay (Micro-BCA Method)
-
Sample Preparation: Prepare discs of the PODMA-based polymer with a known surface area.
-
Protein Incubation:
-
Incubate the polymer discs in a solution of a model protein, such as bovine serum albumin (BSA) or fibrinogen, in PBS at a known concentration (e.g., 1 mg/mL) for a set period (e.g., 1-2 hours) at 37°C.
-
After incubation, carefully remove the discs and rinse them thoroughly with PBS to remove any non-adsorbed protein.
-
-
Protein Elution and Quantification:
-
Elute the adsorbed protein from the polymer surface using a solution of 1% sodium dodecyl sulfate (SDS).
-
Quantify the amount of protein in the SDS eluate using a Micro Bicinchoninic Acid (BCA) Protein Assay Kit, following the manufacturer's instructions.
-
-
Data Analysis: Create a standard curve using known concentrations of the protein. Determine the concentration of the eluted protein from the standard curve and calculate the total amount of adsorbed protein per unit surface area of the polymer (e.g., in µg/cm²).
References
- 1. Selective immobilization of proteins to self-assembled monolayers presenting active site-directed capture ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Dental Adhesives Containing an Ether-Based Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. 10-Methacryloyloxydecyl dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Residual 10-(Phosphonooxy)decyl Methacrylate (10-PDMA) Monomer
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-(Phosphonooxy)decyl methacrylate (10-PDMA) and related polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of residual 10-PDMA monomer in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 10-PDMA and why is residual monomer a concern?
A1: this compound (10-PDMA), and its close analog 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP), are functional monomers widely used in dental and medical applications, such as in restorative composite resins, dentin adhesives, and drug delivery systems.[1][2] They are valued for their ability to bond to mineralized tissues like enamel and dentin.[3][4] However, incomplete polymerization can leave residual, unreacted monomers within the polymer matrix.[5] These residual monomers can leach into the surrounding biological environment, causing dose-dependent cytotoxicity, inducing cellular senescence, and triggering inflammatory responses.[1][2]
Q2: How does residual 10-PDMA monomer cause cytotoxicity?
A2: Residual 10-PDMA/10-MDP monomer can induce cytotoxicity through several mechanisms. Studies on osteoblast-like cells have shown that the monomer can:
-
Increase Reactive Oxygen Species (ROS) Production: This leads to oxidative stress, a state of cellular imbalance that can damage lipids, proteins, and DNA.[1][6]
-
Induce Cellular Senescence: The monomer upregulates proteins associated with cellular aging, such as p53, p16, and p21.[1][2]
-
Trigger an Inflammatory Response: It increases the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2]
Q3: What are the typical signs of cytotoxicity in my cell culture experiments?
A3: If residual 10-PDMA is leaching from your polymer, you may observe the following in your cell cultures:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Upregulation of stress and inflammatory markers.
Q4: Which analytical methods are recommended for quantifying residual 10-PDMA?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used method for quantifying residual methacrylate monomers.[9] It is preferred over Gas Chromatography (GC) for these types of molecules due to their relatively high molecular weight and low vapor pressure.[9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High Cytotoxicity Observed in Cell Cultures Exposed to a 10-PDMA-based Polymer
This is a common issue stemming from unreacted monomer leaching from the polymer. The following steps can help diagnose and mitigate the problem.
Logical Flow for Troubleshooting High Cytotoxicity
References
- 1. Influence of 10-Methacryloyloxydecyl Dihydrogen Phosphate on Cellular Senescence in Osteoblast-Like Cells [jkdhs.org]
- 2. Influence of 10-Methacryloyloxydecyl Dihydrogen Phosphate on Cellular Senescence in Osteoblast-Like Cells -Journal of dental hygiene science | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYTOTOXICITY ASSESSMENT OF ADHESIVE SYSTEM COMPONENTS CONTAINING METHACRYLOYLOXYDECYL DIHYDROGEN PHOSPHATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Residual HEMA and TEGDMA Release and Cytotoxicity Evaluation of Resin-Modified Glass Ionomer Cement and Compomers Cured with Different Light Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of solid phase microextraction on dental composite resin analysis. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Hydrolytic Stability of 10-(Phosphonooxy)decyl Methacrylate (10-PDMA) Adhesives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 10-(Phosphonooxy)decyl methacrylate (10-PDMA) adhesives.
Frequently Asked Questions (FAQs)
Q1: What is 10-PDMA and why is its hydrolytic stability important?
This compound (10-PDMA), also known as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), is a functional monomer widely used in dental and medical adhesives.[1][2] Its phosphate group can form strong, durable chemical bonds with inorganic surfaces like hydroxyapatite in teeth and certain ceramics.[3] However, the ester linkage in the 10-PDMA molecule is susceptible to hydrolysis, a chemical breakdown in the presence of water. This degradation can lead to a loss of bond strength and adhesive failure over time, compromising the longevity of the adhesive joint.[1][4][5]
Q2: What are the primary products of 10-PDMA hydrolysis?
The hydrolysis of 10-PDMA breaks the ester bond, yielding methacrylic acid and 10-hydroxydecyl dihydrogen phosphate (HDP).[1][6] Further degradation of HDP can lead to the formation of phosphoric acid and a 10-carbon alcohol.[5] The presence of these degradation products can weaken the adhesive interface and reduce bond durability.
Q3: What factors influence the rate of 10-PDMA hydrolysis?
Several factors can accelerate the hydrolysis of 10-PDMA:
-
pH: Hydrolysis is catalyzed by both acidic and basic conditions. A neutral pH is generally recommended to minimize the rate of hydrolysis.[1][7]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1] Therefore, it is crucial to store and handle 10-PDMA and its formulations at low temperatures.
-
Presence of Water: As a reactant in hydrolysis, the presence of water is a primary driver of 10-PDMA degradation.[4] Moisture can permeate the adhesive, leading to plasticization of the polymer matrix and chemical breakdown of the ester bonds.[4][8]
-
Solvent Type: The type of solvent or hydrophilic monomer mixed with 10-PDMA can influence the rate of hydrolysis. For example, N-methacryloyl glycine (NMGly) has been shown to significantly increase the rate of MDP hydrolysis compared to 2-hydroxyethyl methacrylate (HEMA).[6]
-
Enzymes: In a biological environment, enzymes like phosphatases can catalyze the hydrolysis of phosphate esters.[1]
Q4: How can the hydrolytic stability of 10-PDMA adhesives be improved?
Several strategies can be employed to enhance the water resistance of 10-PDMA adhesives:
-
Incorporate Crosslinking Agents: Adding crosslinkers to the adhesive formulation creates a more densely crosslinked polymer network.[9][10] This reduces water uptake and diffusion within the adhesive, thereby protecting the ester bonds from hydrolysis.[9]
-
Increase Hydrophobicity: Formulating the adhesive with hydrophobic monomers can reduce water absorption and improve resistance to hydrolytic degradation.[8][11]
-
Optimize Curing: Ensuring proper and complete polymerization of the adhesive is crucial. Inadequate curing can leave unreacted monomers and a less cross-linked network, making the adhesive more susceptible to water sorption and degradation.[12]
-
Surface Treatment: Proper surface treatment of the substrate can improve the initial bond strength and create a more stable interface that is less prone to water ingress.[13][14]
-
Control pH: Maintaining a neutral pH during formulation and application can help minimize acid- or base-catalyzed hydrolysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Bond Strength Over Time | Hydrolytic degradation of the 10-PDMA monomer within the adhesive. | 1. Verify Storage Conditions: Ensure the adhesive is stored at the recommended low temperature and protected from moisture.[1] 2. Analyze Adhesive Composition: Check for the presence of degradation products using techniques like ³¹P NMR or HPLC.[1] 3. Reformulate with Crosslinkers: Consider adding a crosslinking agent to the formulation to improve the polymer network density.[9] 4. Increase Hydrophobicity: Incorporate hydrophobic monomers into the adhesive formulation to reduce water uptake.[8] |
| Adhesive Failure at the Interface (Adhesive Delamination) | 1. Poor wetting of the substrate by the adhesive. 2. Contamination of the substrate surface.[15] 3. Inadequate surface treatment.[13] 4. Hydrolytic degradation at the interface.[4] | 1. Improve Surface Cleaning: Use a suitable solvent to remove any oils, dust, or debris from the substrate surface and ensure it is completely dry before applying the adhesive.[16] 2. Optimize Surface Treatment: Employ appropriate mechanical (e.g., air abrasion) or chemical (e.g., silane coupling agents) surface treatments to enhance adhesion.[13][17] 3. Use a Primer: A primer can improve wetting and create a more durable bond.[18] |
| Cohesive Failure (Failure within the Adhesive Layer) | 1. Incomplete curing of the adhesive.[12] 2. The adhesive itself has insufficient mechanical strength.[18] 3. Plasticization of the adhesive due to water absorption.[4] | 1. Verify Curing Parameters: Ensure the correct curing time, temperature, and light intensity (for light-cured systems) are used. 2. Increase Crosslink Density: Add a crosslinking agent to the formulation to improve the cohesive strength of the adhesive.[10] 3. Reformulate for Higher Strength: Consider modifying the polymer backbone or adding fillers to enhance the mechanical properties of the adhesive. |
| Inconsistent Experimental Results | Variability in adhesive preparation, application, or storage. | 1. Standardize Protocols: Ensure all experimental parameters, including mixing ratios, application thickness, and curing conditions, are consistent. 2. Use Freshly Prepared Adhesive: Prepare the adhesive solution immediately before each experiment to minimize degradation.[1] 3. Control Environmental Conditions: Maintain consistent temperature and humidity during experiments, as these can affect adhesive properties and curing.[16] |
Data Presentation
Table 1: Effect of Aging on Microtensile Bond Strength (µTBS) of 10-PDMA-Containing Adhesives
| Adhesive Group | Immediate µTBS (MPa) | Aged µTBS (MPa) | Percentage Decrease |
| 10-PDMA-containing Adhesives (Average) | 41.5 ± 5.1 | 36.4 ± 2.0 | ~12% |
| 10-PDMA-free Adhesive | Significantly Lower | Significantly Lower | Significant Decrease |
Data compiled and synthesized from a study by Ahmed et al. (2022). Aging was performed by thermocycling for 5000 cycles.[19] Note that aging significantly decreased the bond strength in all adhesive groups.[19][20]
Table 2: Influence of Surface Treatment on Repair Bond Strength of Aged Composite Resin
| Surface Treatment | Outcome on Bond Strength |
| No Treatment | Lowest bond strength |
| Air Abrasion (Al₂O₃) | Improved bond strength |
| Air Abrasion + Silane | Further improvement in bond strength |
| Hydrofluoric Acid | Effective for certain substrates |
| Diamond Bur + Silane + Total-Etch Adhesive | One of the most effective methods for increasing microtensile and microshear bond strength.[13] |
| Silica-Coated Al₂O₃ Particles + Silane + Total-Etch Adhesive | One of the most effective methods for increasing microtensile and microshear bond strength.[13] |
This table summarizes qualitative findings from multiple sources on the importance of surface treatment for achieving durable bonds.[13][17]
Experimental Protocols
Protocol 1: Evaluation of Microtensile Bond Strength (µTBS)
-
Substrate Preparation: Prepare blocks of the desired substrate material (e.g., dentin, ceramic, or composite). If investigating repair bond strength, age the composite blocks according to a standardized protocol (e.g., thermocycling).
-
Surface Treatment: Treat the bonding surface of the substrate blocks using the desired method (e.g., no treatment, air abrasion with Al₂O₃ particles, application of a silane coupling agent).
-
Adhesive Application: Apply the 10-PDMA adhesive to the treated surface according to the manufacturer's instructions or the experimental protocol.
-
Composite Buildup: Build up a composite resin block on top of the adhesive-coated surface in increments, light-curing each increment.
-
Specimen Sectioning: After 24 hours of storage in water at 37°C, section the bonded blocks into beams with a cross-sectional area of approximately 1 mm².
-
µTBS Testing: Mount each beam in a microtensile testing machine and apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until fracture.
-
Data Analysis: Record the fracture load and calculate the µTBS in megapascals (MPa). Analyze the failure mode (adhesive, cohesive, or mixed) under a stereomicroscope.
Protocol 2: Monitoring 10-PDMA Hydrolysis using ³¹P NMR Spectroscopy
-
Sample Preparation: Prepare a solution of 10-PDMA in a suitable deuterated solvent (e.g., D₂O for aqueous studies). For pH-dependent studies, prepare a series of samples in buffered D₂O at different pH values.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the sample at time zero (t=0).
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., specific temperature, pH).
-
Time-point Spectra: Acquire ³¹P NMR spectra at various time intervals (e.g., 1, 3, 7, 14 days).
-
Data Analysis: The intact 10-PDMA will show a characteristic peak in the ³¹P NMR spectrum. Upon hydrolysis, a new peak corresponding to the inorganic phosphate product will appear. Integrate the peaks corresponding to the intact 10-PDMA and the hydrolysis product to quantify the extent of degradation over time.[1]
Visualizations
Caption: Hydrolytic degradation pathway of 10-PDMA.
Caption: Troubleshooting workflow for adhesive bond failure.
Caption: Experimental workflow for µTBS testing.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 85590-00-7 | MOLNOVA [molnova.com]
- 3. This compound | 85590-00-7 | Benchchem [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of 10-methacryloyloxydecyl dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergistic enhancement of hydrophobic dental adhesives: autonomous strengthening, polymerization kinetics, and hydrolytic resistance [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. unicheminc.com [unicheminc.com]
- 13. medrxiv.org [medrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. unicheminc.com [unicheminc.com]
- 16. training.soudal.co.nz [training.soudal.co.nz]
- 17. researchgate.net [researchgate.net]
- 18. forgeway.com [forgeway.com]
- 19. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bond Strength of 10-(Phosphonooxy)decyl Methacrylate and Other Functional Monomers
For Researchers, Scientists, and Drug Development Professionals in Dentistry
This guide provides an objective comparison of the bonding performance of 10-(Phosphonooxy)decyl methacrylate (10-PDM), also widely known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), with other functional monomers commonly used in dental adhesives. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection and development of dental restorative materials.
I. Quantitative Bond Strength Comparison
The following tables summarize the shear bond strength (SBS) and microtensile bond strength (µTBS) of various functional monomers to enamel and dentin. These values represent the force required to debond the restorative material from the tooth structure and are a critical measure of adhesive performance.
Table 1: Shear Bond Strength (SBS) to Enamel and Dentin
| Functional Monomer | Adhesive System | Substrate | Mean SBS (MPa) ± SD | Study |
| 10-PDM (10-MDP) | Renew MDP | Enamel | 27.0 ± 3.6 | [1] |
| 10-PDM (10-MDP) | Renew MDP | Dentin | 22.0 ± 2.3 | [1] |
| 10-PDM (10-MDP) | Tetric N-Bond Universal | Enamel | 21.2 ± 4.5 | [2] |
| 10-PDM (10-MDP) | Single Bond Universal | Enamel | 18.9 ± 5.2 | [2] |
| 10-PDM (10-MDP) | Clearfil SE Bond | Enamel | 17.5 ± 4.1 | [2] |
| GPDM | OptiBond XTR | Enamel | Not specified | |
| 4-META | Not specified | Enamel | Not specified | [3] |
| Control (No functional monomer) | Heliobond | Composite | Lower than 10-MDP adhesives | [4] |
Table 2: Microtensile Bond Strength (µTBS) to Dentin
| Functional Monomer | Adhesive System | Mean µTBS (MPa) ± SD (Immediate) | Mean µTBS (MPa) ± SD (Aged) | Study |
| 10-PDM (10-MDP) | Scotchbond Universal | 46.6 ± 1.6 | Significantly reduced | [5] |
| 10-PDM (10-MDP) | G-Premio Bond | 17.55 ± 9.47 | Not specified | |
| 10-PDM (10-MDP) | Single Bond Universal | 17.19 ± 10.09 | Not specified | |
| 10-PDM (10-MDP) | Clearfil S3 Bond | 7.88 ± 8.83 | Not specified | [3] |
| GPDM | Optibond XTR | Higher than 10-MDP adhesives (immediate) | Adversely affected | [6] |
| 6-MHP | Adper Easy One | Lower than GPDM (immediate) | Adversely affected | [6] |
II. Adhesion Mechanism and Experimental Workflow
The following diagrams illustrate the chemical interaction of 10-PDM with tooth structure and a generalized workflow for bond strength testing.
Figure 1. Chemical adhesion mechanism of 10-PDM to hydroxyapatite in tooth enamel and dentin.
References
- 1. Academy of Dental Materials guidance on in vitro testing of dental composite bonding effectiveness to dentin/enamel using micro-tensile bond strength (μTBS) approach | Pocket Dentistry [pocketdentistry.com]
- 2. randb.co.kr [randb.co.kr]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
long-term clinical performance of 10-(Phosphonooxy)decyl methacrylate adhesives
The long-term success of dental restorations hinges on the durability of the adhesive bond to tooth structure. Among the advancements in adhesive dentistry, the development of the functional monomer 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) has been a significant milestone. This guide provides a comprehensive comparison of the long-term clinical performance of 10-MDP-containing adhesives with other adhesive systems, supported by experimental data and detailed methodologies.
The 10-MDP Advantage: Chemical Interaction and Bond Stability
The superior performance of 10-MDP adhesives is primarily attributed to their unique chemical bonding mechanism with hydroxyapatite, the main inorganic constituent of enamel and dentin.[1] The 10-MDP monomer possesses a hydrophilic phosphate group that can ionically bond with calcium in hydroxyapatite, forming stable, water-insoluble MDP-calcium salts.[1][2] This chemical interaction, in addition to micromechanical interlocking, creates a strong and durable bond at the adhesive interface.[1] Furthermore, this process leads to the formation of a nano-layered structure at the interface, which is believed to contribute to the long-term stability and resistance to degradation of the bond.[2]
Quantitative Performance Data
The following tables summarize the long-term clinical and in-vitro performance of 10-MDP adhesives compared to other adhesive systems.
Table 1: Clinical Performance of Universal Adhesives (Containing 10-MDP) in Non-Carious Cervical Lesions (NCCLs) after 24 Months
| Adhesive Group (Etching Mode) | Retention Rate (%) | Marginal Adaptation (% Bravo Scores) | Marginal Discoloration (% Bravo Scores) |
| G-Premio Bond (Self-Etch) | 100 | 13.3 | 20 |
| G-Premio Bond (Etch-and-Rinse) | 93.3 | 6.7 | 6.7 |
| All-Bond Universal (Self-Etch) | 93.3 | 20 | 26.7 |
| All-Bond Universal (Etch-and-Rinse) | 100 | 0 | 6.7 |
| All-Bond Universal (Selective Etch) | 100 | 6.7 | 13.3 |
Data extracted from a 24-month randomized controlled clinical trial. "Bravo scores" indicate a clinically acceptable but not ideal outcome.[3]
Table 2: In-Vitro Shear Bond Strength (SBS) after 90 Days of Storage
| Adhesive System | Substrate | Mean Shear Bond Strength (MPa) |
| Renew MDP (10-MDP based) | Enamel | 32.5 |
| Renew MDP (10-MDP based) | Dentin | 28.7 |
| Beauti Bond (7th gen, non-MDP) | Enamel | 24.1 |
| Beauti Bond (7th gen, non-MDP) | Dentin | 20.3 |
| Prime Restorite Bond 7 (7th gen, non-MDP) | Enamel | 19.8 |
| Prime Restorite Bond 7 (7th gen, non-MDP) | Dentin | 16.5 |
Data from an in-vitro study comparing a 10-MDP adhesive with seventh-generation self-etch adhesives.[4]
Table 3: Clinical Performance Regarding Postoperative Sensitivity
| Adhesive Strategy | Incidence of Postoperative Sensitivity |
| Self-Etch (often containing 10-MDP) | Generally low, with some studies showing less sensitivity compared to Etch-and-Rinse.[5][6] |
| Etch-and-Rinse | Low incidence, but some studies report a higher potential for sensitivity, especially in the initial postoperative period.[5] |
Findings are based on multiple clinical studies. The presence and intensity of postoperative sensitivity can be influenced by various factors including cavity depth and operator technique.[5][6][7]
Experimental Protocols
Clinical Trial Protocol for Evaluating Universal Adhesives in NCCLs
A randomized, controlled clinical study was conducted to evaluate the 24-month performance of two universal adhesives containing 10-MDP in different application modes.[3] A total of 155 non-carious cervical lesions in 20 patients were restored.[3] The restorations were divided into groups based on the adhesive used and the etching mode (self-etch, etch-and-rinse, or selective enamel etching).[3] The restorations were evaluated at baseline, 6, 12, and 24 months by two calibrated examiners using the modified USPHS criteria for retention, marginal adaptation, and marginal discoloration.[3] Statistical analysis was performed using Chi-square, Cochran's Q, and McNemar's tests to compare the performance of the different groups over time.[3]
In-Vitro Shear Bond Strength (SBS) Testing Protocol
To compare the bond strength of a 10-MDP-containing adhesive with two seventh-generation self-etch adhesives, an in-vitro study was conducted using extracted human molars.[4] The teeth were sectioned to expose flat enamel and dentin surfaces.[4] The samples were randomly divided into three groups, and composite resin cylinders were bonded to the prepared surfaces according to the manufacturers' instructions for each adhesive.[4] After bonding, the specimens were stored for 90 days before being subjected to shear bond strength testing using a universal testing machine at a crosshead speed of 1 mm/min.[4] The data were analyzed using one-way ANOVA and post-hoc Tukey tests.[4]
Visualizing the Science Behind 10-MDP Adhesion
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Chemical interaction of 10-MDP with tooth hydroxyapatite.
References
- 1. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. ijdm.co.in [ijdm.co.in]
- 5. Clinical Impact of Dental Adhesives on Postoperative Sensitivity in Class I and Class II Resin-Composite Restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different adhesive strategies on the post-operative sensitivity of class I composite restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. decisionsindentistry.com [decisionsindentistry.com]
comparative analysis of different synthesis routes for 10-(Phosphonooxy)decyl methacrylate
For Researchers, Scientists, and Drug Development Professionals
10-(Phosphonooxy)decyl methacrylate, also widely known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), is a critical functional monomer in the formulation of dental adhesives and other biomaterials. Its unique molecular structure, featuring a polymerizable methacrylate group and a phosphate group capable of forming strong, stable bonds with hydroxyapatite, makes it an invaluable component in modern restorative dentistry.[1] The synthesis of high-purity 10-MDP is paramount to the performance of the final adhesive product, as impurities and byproducts such as dimers can compromise polymerization and etching capabilities.[1][2] This guide provides a comparative analysis of the primary synthesis routes for 10-MDP, offering insights into their methodologies, yields, and purity levels to aid researchers in selecting the most suitable method for their applications.
Key Synthesis Routes: A Tabular Comparison
The synthesis of 10-MDP is generally a two-step process involving the initial formation of a hydroxyalkyl methacrylate precursor followed by a phosphorylation step. The primary variations in synthetic strategies lie in the choice of the phosphorylating agent. The following table summarizes the key quantitative data for the most common synthesis routes.
| Synthesis Route | Phosphorylating Agent | Typical Yield | Reported Purity | Key Reaction Conditions | Primary Byproducts |
| Route 1: Phosphoryl Chloride | Phosphoryl chloride (POCl₃) | Not consistently reported in reviewed literature | High purity achievable with purification | Reaction with 10-hydroxydecyl methacrylate followed by hydrolysis.[3] Often conducted in an organic solvent like tetrahydrofuran in the presence of a base (e.g., triethylamine) at low temperatures. | Dimer formation, residual starting materials |
| Route 2: Phosphorus Pentoxide | Phosphorus pentoxide (P₂O₅) | Not explicitly quantified in reviewed literature | > 95%[4] | Reaction with 10-hydroxydecyl methacrylate in a solvent such as methylene chloride or acetone.[1][4] | Dimer formation has been identified via mass spectrometry.[1] |
| Route 3: Trimethyl Phosphite | Trimethyl phosphite | As high as 87.0% (according to patent literature) | High purity claimed | Reaction with 10-hydroxydecyl methacrylate at room temperature, followed by hydrolysis and freeze-drying. | Not detailed in the reviewed patent |
Experimental Protocols and Methodologies
Precursor Synthesis: 10-Hydroxydecyl Methacrylate
All the primary synthesis routes for 10-MDP begin with the preparation of 10-hydroxydecyl methacrylate. This is typically achieved through the esterification of methacrylic acid with 1,10-decanediol.[3]
Route 1: Phosphorylation using Phosphoryl Chloride (POCl₃)
This is a classical and widely cited method for the synthesis of phosphate esters.
Experimental Workflow:
Methodology:
-
Reaction: 10-hydroxydecyl methacrylate is dissolved in a suitable dry solvent (e.g., tetrahydrofuran) and cooled to a low temperature. Phosphoryl chloride is then added dropwise, often in the presence of a base like triethylamine to scavenge the HCl byproduct.
-
Hydrolysis: After the initial reaction, the intermediate product containing phosphorus-chlorine bonds is hydrolyzed, typically by the addition of water, to form the dihydrogen phosphate group.
-
Purification: The crude product is then purified, commonly through column chromatography, to remove unreacted starting materials and byproducts.
Route 2: Phosphorylation using Phosphorus Pentoxide (P₂O₅)
This route offers an alternative to the use of the often harsh phosphoryl chloride.
Experimental Workflow:
Methodology:
-
Reaction: 10-hydroxydecyl methacrylate is reacted with phosphorus pentoxide in a suitable solvent like acetone or methylene chloride.[1][4] Careful control of reaction conditions is necessary to minimize the formation of byproducts.[1]
-
Purification: The resulting product is purified to achieve a high degree of purity, with chromatography being a common method.[4]
Route 3: Phosphorylation using Trimethyl Phosphite
A less common but potentially advantageous route described in patent literature.
Experimental Workflow:
Methodology:
-
Phosphorylation: Trimethyl phosphite is used as the acylating agent, reacting with 10-hydroxydecyl methacrylate at room temperature.
-
Hydrolysis and Purification: The intermediate is then hydrolyzed, and the final product is purified by freeze-drying, which avoids the use of large volumes of organic solvents for column chromatography.
Concluding Remarks
The choice of synthesis route for this compound will depend on the specific requirements of the research or application, including desired purity, yield, available equipment, and considerations regarding the handling of reagents. The phosphoryl chloride route is a well-established method, while the phosphorus pentoxide route provides a viable alternative. The trimethyl phosphite method, as detailed in patent literature, presents a promising approach with milder conditions and a high reported yield, warranting further investigation and validation in the broader scientific community. For all routes, rigorous purification and characterization using techniques such as NMR, FTIR, and mass spectrometry are crucial to ensure the quality and performance of the final 10-MDP product.[1]
References
Biocompatibility of 10-(Phosphonooxy)decyl Methacrylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of monomers is critical in the development of novel biomaterials and medical devices. This guide provides a comparative analysis of 10-(Phosphonooxy)decyl methacrylate (10-PDMA), a functional monomer increasingly used in dental and orthopedic applications, against other commonly used acrylates. The following sections present a summary of available experimental data on cytotoxicity, inflammatory response, and cell adhesion, along with detailed experimental protocols and visualizations of key signaling pathways.
Executive Summary
This compound (also known as 10-methacryloyloxydecyl dihydrogen phosphate or 10-MDP) demonstrates a variable biocompatibility profile that is concentration-dependent. While it exhibits cytotoxicity at higher concentrations, it appears to be less cytotoxic than some other common dental methacrylates in specific contexts. Its phosphonooxy group contributes to enhanced adhesion to mineralized tissues. However, like other methacrylates, it can elicit an inflammatory response characterized by the production of pro-inflammatory cytokines, which appears to be mediated, at least in part, through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The biocompatibility of any acrylate is highly dependent on the specific cell type, concentration, and experimental conditions.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biocompatibility of 10-PDMA and other widely used acrylates such as 2-hydroxyethyl methacrylate (HEMA), triethylene glycol dimethacrylate (TEGDMA), bisphenol A-glycidyl methacrylate (BisGMA), and methyl methacrylate (MMA).
Table 1: Comparative Cytotoxicity of Acrylate Monomers
| Monomer | Cell Type | Assay | Concentration | Cell Viability (%) | IC50 (mM) | Citation |
| 10-PDMA | MC3T3-E1 osteoblast-like cells | WST-8 | 0.05 mM | 95% | Not Reported | [1] |
| 0.1 mM | 93% | [1] | ||||
| 0.2 mM | Significant Cytotoxicity | [1] | ||||
| 1 mM | Concentration-dependent decrease | [1] | ||||
| Human Gingival Mesenchymal Stromal Cells (hGMSCs) | Annexin V-FITC/PI | Not specified | >60% (synthesized primer) | Not Reported | [2] | |
| HEMA | Human Gingival Fibroblasts (HGFs) | MTT | 3 mM | Below IC50 | 3.79 | [3] |
| TEGDMA | Human Gingival Fibroblasts (HGFs) | MTT | 3 mM | Below IC50 | 3.46 | [3] |
| BisGMA/TEGDMA | Human Gingival Fibroblasts (HGFs) | XTT | Mixture | Not Reported | 0.01 BisGMA / 0.48 TEGDMA | [4] |
| UDMA/HEMA | Human Gingival Fibroblasts (HGFs) | XTT | Mixture | Not Reported | 0.02 UDMA / 2.26 HEMA | [4] |
| MMA | L929 fibroblasts | Cell Counting | Not specified | Not Reported | 34 | [5] |
| Balb/3T3 clone A31 fibroblasts | Cell Counting | Not specified | Not Reported | 1 | [5] | |
| C3H10T1/2 fibroblasts | Cell Counting | Not specified | Not Reported | 25 | [5] | |
| MC3T3-E1 osteoblast-like cells | Cell Counting | Not specified | Not Reported | 16 | [5] |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines, assays, and experimental durations.
Table 2: Inflammatory Response to Acrylate Monomers
| Monomer | Cell Type | Measured Cytokines | Signaling Pathway Implicated | Citation |
| 10-PDMA | MC3T3-E1 osteoblast-like cells | TNF-α, IL-1β, IL-6, IL-8 | MAPK | [1] |
| HEMA, TEGDMA, EMA, DEGDA | Human Peripheral Blood Mononuclear Cells | Various (increased levels with HEMA & TEGDMA) | Not specified | [6] |
| MMA | Murine model (inhalation) | Pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) | Toll-like receptor 4 (TLR-4) | [3] |
| Various Methacrylates | General | Pro-inflammatory cytokines | NF-κB, MAPK | [7][8][9] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells (e.g., Human Gingival Fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test material extracts (prepared according to ISO 10993-5)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Treatment: After 24 hours, remove the culture medium and replace it with 100 µL of medium containing various concentrations of the test material extracts. Include a negative control (medium only) and a positive control (a known cytotoxic substance).[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12] Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[13]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[2][12] Gently shake the plate for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (100% viability).
Cell Adhesion Assay
This protocol provides a method to quantify the attachment of cells to biomaterial surfaces.
Materials:
-
Cell culture plates (e.g., 96-well)
-
Test materials (to coat the wells)
-
Cell suspension
-
Washing buffer (e.g., PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 20% ethanol)
-
Extraction solution (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well plate with the desired test materials. For soluble monomers, they can be adsorbed onto the plastic surface from a solution. Allow to dry under sterile conditions.
-
Cell Seeding: Seed a known number of cells (e.g., 4 x 10^5 cells/mL) in each well.[14]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes to 4 hours) to allow for cell adhesion.[14]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The washing step can be standardized (e.g., inverting the plate and gently tapping).
-
Fixation: Fix the adherent cells with 4% paraformaldehyde or cold methanol for 10-15 minutes at room temperature.[14][15]
-
Staining: Stain the fixed cells with Crystal Violet solution for 10 minutes at room temperature.[14]
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Extraction: Add an extraction solution (e.g., 1% SDS) to each well and incubate for 30 minutes at room temperature to solubilize the stain from the cells.[14]
-
Absorbance Measurement: Transfer the solubilized stain to a new 96-well plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[14][15]
-
Data Analysis: The absorbance is directly proportional to the number of adherent cells. Compare the absorbance values between different material surfaces.
Mandatory Visualization: Signaling Pathways
The cellular response to acrylate monomers often involves the activation of key signaling pathways that regulate inflammation and cell survival. The following diagrams, created using the DOT language, illustrate the simplified workflows of these pathways.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Simplified NF-κB signaling pathway in response to acrylates.
Caption: General overview of the MAPK signaling pathway activation.
References
- 1. Fine-Tuning Regulation of Surface Mobility by Acrylate Copolymers and Its Effect on Cell Adhesion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. Frontiers | HEMA but not TEGDMA induces autophagy in human gingival fibroblasts [frontiersin.org]
- 4. Synergistic interaction caused to human gingival fibroblasts from dental monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine (IL-8, IL-6, TNF-alpha) and soluble TNF receptor-I release from human peripheral blood mononuclear cells after respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of universal dental adhesive systems: Assessment in vitro assays on human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of the expression of inflammatory response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. mdpi.com [mdpi.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Pulp Tissue Viability and Cytotoxicity of Pulp Capping Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoscopic analyses of cell-adhesive protein adsorption on poly(2-methoxyethyl acrylate) surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of 10-(Phosphonooxy)decyl Methacrylate in Dental Primers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-(Phosphonooxy)decyl methacrylate (10-PDMA), also widely known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), with other functional monomers commonly used in dental primers. We delve into the quantitative analysis of these critical components, offering detailed experimental protocols and performance data to aid in research and development.
Introduction to Functional Monomers in Dental Adhesion
Modern dental adhesives rely on functional monomers to achieve a durable and reliable bond between restorative materials and the tooth structure. These monomers are typically acidic and can interact with the hydroxyapatite of enamel and dentin. Among the various functional monomers, 10-PDMA has gained significant attention for its ability to form a stable, water-resistant chemical bond with the calcium in hydroxyapatite, leading to enhanced bond strength and longevity.[1][2][3] Other notable functional monomers include 4-methacryloxyethyl trimellitic acid (4-META) and glycerophosphate dimethacrylate (GPDM).[2][4][5] This guide focuses on the quantitative analysis of 10-PDMA and its comparison with these alternatives.
Performance Comparison of Functional Monomers
The concentration and purity of functional monomers like 10-PDMA in dental primers are crucial for their clinical performance.[6] Studies have shown a concentration-dependent relationship between 10-PDMA and bond strength to zirconia, with optimal performance often observed at specific weight percentages.[1][7]
Table 1: Performance Data of Dental Primers with Different Functional Monomers
| Functional Monomer | Concentration (wt%) | Substrate | Shear Bond Strength (MPa) | Key Findings | Reference |
| 10-PDMA | 0.5 - 5.0 | Zirconia | Increased with concentration up to 4.0 wt% | Primers with 4.0 wt% 10-PDMA showed significantly higher tensile bond strengths than commercial ceramic primers. | [7] |
| 10-PDMA | Not specified | Dentin | Higher mean bond strength compared to non-10-PDMA adhesives (not statistically significant in one study) | 10-PDMA containing adhesives show favorable bonding to dentin. | [2] |
| GPDM | Not specified | Dentin | Higher immediate microtensile bond strength than 10-PDMA containing adhesives | GPDM-containing adhesive demineralized the dentin surface more severely. | [2] |
| 4-META | Not specified | Hydroxyapatite | Substantially lower bonding potential than 10-PDMA | The bond of 4-META to hydroxyapatite was less stable than that of 10-PDMA. | [8][9] |
Quantitative Analysis of 10-PDMA and Other Monomers
Accurate quantification of 10-PDMA and other monomers in dental primers is essential for quality control and for understanding their influence on adhesive performance. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques for this purpose.[10][11][12][13]
Experimental Protocols
1. Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying components of a mixture.[10][11][14] For the analysis of 10-PDMA and other methacrylates, a reverse-phase HPLC (RP-HPLC) system is typically employed.
a. Sample Preparation:
-
Accurately weigh a known amount of the dental primer.
-
Dissolve the primer in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[15] The choice of solvent will depend on the solubility of the primer components.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of standard solutions of 10-PDMA and other target monomers of known concentrations in the same solvent.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[16]
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating the various methacrylate monomers.[15][16]
-
Flow Rate: Typically around 1 mL/min.[16]
-
Detection: UV detection at a wavelength around 200-220 nm is suitable for methacrylate monomers.[15][16]
-
Injection Volume: Typically 10-20 µL.
c. Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the peaks corresponding to 10-PDMA and other monomers based on their retention times compared to the standards.
-
Quantify the concentration of each monomer in the sample by interpolating its peak area on the calibration curve.
2. Quantitative Analysis using Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute or relative concentration of substances in a sample.[12][17] It is non-destructive and provides structural information in addition to quantitative data.
a. Sample Preparation:
-
Accurately weigh a known amount of the dental primer into an NMR tube.
-
Add a known amount of a deuterated solvent (e.g., chloroform-d, acetone-d6) containing a known concentration of an internal standard. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[18]
-
Ensure the sample is fully dissolved.
b. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: 1H NMR is commonly used for quantification due to its high sensitivity.
-
Parameters: To ensure accurate quantification, it is crucial to use appropriate acquisition parameters, including a sufficient relaxation delay (D1) to allow for full relaxation of the protons.
c. Quantification:
-
Identify the characteristic signals of 10-PDMA and the internal standard in the 1H NMR spectrum.
-
Integrate the area of a well-resolved signal for 10-PDMA and a signal for the internal standard.
-
Calculate the concentration of 10-PDMA using the following formula:
Cx = (Ix / Nx) * (Nstd / Istd) * (Mx / Mstd) * (mstd / mx) * Pstd
Where:
-
Cx = Concentration of the analyte (10-PDMA)
-
Ix = Integral of the analyte signal
-
Nx = Number of protons giving rise to the analyte signal
-
Istd = Integral of the internal standard signal
-
Nstd = Number of protons giving rise to the internal standard signal
-
Mx = Molar mass of the analyte
-
Mstd = Molar mass of the internal standard
-
mx = Mass of the sample
-
mstd = Mass of the internal standard
-
Pstd = Purity of the internal standard
-
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the key steps in the quantitative analysis of 10-PDMA in dental primers.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Adhesive interfacial characteristics and the related bonding performance of four self-etching adhesives with different functional monomers applied to dentin | Pocket Dentistry [pocketdentistry.com]
- 3. jbcd.uobaghdad.edu.iq [jbcd.uobaghdad.edu.iq]
- 4. [PDF] Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology | Semantic Scholar [semanticscholar.org]
- 5. Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional monomer impurity affects adhesive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 10-Methacryloyloxydecyl Dihydrogen Phosphate Concentrations in Primers on Bonding Resin Cements to Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on adhesive performance of functional monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. aaem.pl [aaem.pl]
- 11. Meta-analytical analysis on components released from resin-based dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. HPLC analysis of components released from dental composites with different resin compositions using different extraction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Performance of 10-(Phosphonooxy)decyl Methacrylate (10-PDMA): In Vitro vs. In Vivo Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of 10-(Phosphonooxy)decyl methacrylate (10-PDMA), a functional monomer widely recognized for its critical role in dental adhesives and biomaterials. Also known as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), its unique molecular structure facilitates strong and durable adhesion to mineralized tissues. This document synthesizes experimental data to offer an objective comparison, aiding researchers in evaluating its efficacy and biocompatibility in different biological settings.
Executive Summary
10-PDMA consistently demonstrates superior performance in in vitro studies, particularly in terms of its adhesive properties to dental substrates. The available data strongly supports its ability to form a stable, chemical bond with hydroxyapatite, leading to enhanced bond strength and durability. However, there is a notable scarcity of direct comparative in vivo studies. While in vitro cytotoxicity assays provide initial biocompatibility assessments, limited in vivo data suggests that 10-PDMA may elicit an inflammatory response and affect cellular differentiation at certain concentrations. This guide will present the robust in vitro findings alongside the emerging in vivo considerations.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from various studies to facilitate a clear comparison of 10-PDMA's performance.
Table 1: In Vitro Bond Strength of 10-PDMA-Containing Adhesives
| Substrate | Test Method | Bond Strength (MPa) with 10-PDMA | Bond Strength (MPa) without 10-PDMA | Key Findings |
| Enamel | Microtensile Bond Strength (µTBS) | 36.4 ± 2.0 to 46.6 ± 1.6 | Significantly lower | 10-PDMA-containing adhesives show significantly higher bond strength.[1] |
| Dentin | Shear Bond Strength (SBS) | Significantly higher after 90 days | Lower after 90 days | Adhesives with 10-PDMA demonstrate superior long-term bond strength to dentin.[2] |
| Dentin | Microshear Bond Strength | 15.61 ± 8.0 | 11.22 ± 8.0 (HEMA only) | The presence of 10-PDMA in combination with HEMA improves bond strength.[3] |
| Zirconia | Tensile Bond Strength | Increased with 0.5 to 4.0 wt% 10-PDMA | Significantly lower | Higher concentrations of 10-PDMA (up to 4.0 wt%) in primers enhance bond strength to zirconia.[4] |
Table 2: In Vitro Cytotoxicity of 10-PDMA
| Cell Line | Assay | Concentration | Observation |
| MC3T3-E1 osteoblast-like cells | WST-8 | 0.05 to 1 mM | Concentration-dependent reduction in cell survival.[5] |
| MC3T3-E1 osteoblast-like cells | Flow Cytometry | Not specified | Increased intracellular reactive oxygen species (ROS) levels.[5] |
| Dental pulp cells | Not specified | Minimally toxic concentrations | Suppressed odontoblastic differentiation.[6] |
Table 3: In Vivo Biocompatibility and Performance Considerations
| Animal Model | Application | Observation |
| Not specified | Dental pulp capping | Minimally toxic concentrations of 10-PDMA promoted an inflammatory response.[6] |
| Orthodontic patients | Molar tube bonding | A 10-PDMA-containing hydrophilic primer showed a high survival rate for bonded molar tubes even under moisture contamination.[7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future studies.
In Vitro Bond Strength Testing (Microtensile Bond Strength - µTBS)
-
Specimen Preparation: Extracted human or bovine teeth are sectioned to expose flat enamel or dentin surfaces. The surfaces are then treated with the 10-PDMA-containing adhesive according to the manufacturer's instructions. A composite resin is built up on the treated surface and light-cured.
-
Aging: To simulate clinical conditions, specimens may be stored in water for various periods (e.g., 24 hours to 1 year) or subjected to thermocycling (e.g., 5,000 cycles between 5°C and 55°C).[1]
-
Microtensile Testing: The bonded teeth are sectioned into beams with a cross-sectional area of approximately 1 mm². These beams are then attached to a universal testing machine and subjected to a tensile force until failure. The force at failure is recorded and divided by the cross-sectional area to calculate the µTBS in megapascals (MPa).
-
Failure Mode Analysis: The fractured surfaces are examined under a stereomicroscope or scanning electron microscope (SEM) to determine the mode of failure (e.g., adhesive, cohesive in the substrate, or cohesive in the resin).
In Vitro Cytotoxicity Assay (WST-8 Assay)
-
Cell Culture: A specific cell line, such as MC3T3-E1 osteoblast-like cells, is cultured in a suitable medium in 96-well plates until a confluent monolayer is formed.[5]
-
Exposure to 10-PDMA: The culture medium is replaced with a medium containing various concentrations of 10-PDMA. Control wells with medium only are also included. The cells are incubated for a specified period (e.g., 24 hours).
-
WST-8 Reagent: After incubation, the medium is removed, and a fresh medium containing WST-8 reagent is added to each well. WST-8 is a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a yellow formazan dye.
-
Measurement: The plate is incubated for a further period (e.g., 1-4 hours), and the absorbance of the formazan dye is measured using a microplate reader at a wavelength of 450 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The cell viability is expressed as a percentage relative to the control group.
In Vivo Biocompatibility Study (Animal Model)
-
Animal Model Selection: An appropriate animal model, such as rats or rabbits, is selected based on the research question. All procedures must be approved by an institutional animal care and use committee.
-
Material Implantation: The 10-PDMA-containing material is implanted at the site of interest (e.g., subcutaneous tissue, bone defect, or as a dental restoration). A control group with a known biocompatible material or no implant is included.
-
Observation Period: The animals are monitored for a predetermined period (e.g., 7, 30, or 90 days) for any signs of adverse reactions.
-
Histological Analysis: At the end of the study period, the animals are euthanized, and the tissue surrounding the implant is harvested, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluation: The stained tissue sections are examined under a microscope to evaluate the tissue response, including the presence and extent of inflammation, fibrosis, and tissue integration.
Mandatory Visualizations
Adhesion Mechanism of 10-PDMA
The following diagram illustrates the chemical interaction of 10-PDMA with hydroxyapatite, the primary mineral component of enamel and dentin.
Caption: Chemical bonding mechanism of 10-PDMA to hydroxyapatite in tooth structure.
General Workflow for a Comparative Study
This diagram outlines a logical workflow for conducting a study that directly compares the in vitro and in vivo performance of 10-PDMA.
Caption: A proposed workflow for the comparative evaluation of 10-PDMA performance.
Discussion and Conclusion
The current body of scientific literature provides robust evidence for the exceptional in vitro performance of 10-PDMA, particularly in dental applications. Its ability to form a stable, chemical bond with hydroxyapatite translates to superior bond strength and longevity in laboratory settings.[1][2][3][6][8] The long decyl chain in its structure also imparts a hydrophobic quality that contributes to its hydrolytic stability.[4]
However, the transition from in vitro success to predictable in vivo performance is not always direct. The limited in vivo data suggests that while 10-PDMA is generally considered biocompatible, it can elicit an inflammatory response and may interfere with normal cellular processes at certain concentrations.[5][6] This highlights the importance of careful dose and formulation optimization for any clinical application.
References
- 1. Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijdm.co.in [ijdm.co.in]
- 3. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-MDP Based Dental Adhesives: Adhesive Interface Characterization and Adhesive Stability—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effective 10-MDP Bonding to Saliva-Contaminated Dentin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 10-(Phosphonooxy)decyl Methacrylate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of the degradation products of 10-(Phosphonooxy)decyl methacrylate (10-PDMA), a monomer increasingly used in dental adhesives and restorative materials. The in-vivo degradation of such materials can lead to the release of potentially cytotoxic byproducts, impacting surrounding oral tissues. This document outlines the cytotoxic profiles of these degradation products, compares them with common alternatives, and provides detailed experimental protocols for evaluation.
Executive Summary
The degradation of this compound (10-PDMA) primarily occurs through hydrolysis, yielding several byproducts: methacrylic acid, phosphoric acid, and 10-hydroxydecyl dihydrogen phosphate. The latter can further hydrolyze to decyl alcohol. In vitro studies indicate that these degradation products exhibit varying levels of cytotoxicity. Methacrylic acid has been shown to induce cytotoxic effects, including apoptosis, through the activation of inflammatory signaling pathways. Phosphoric acid, at concentrations used in dental procedures, can also elicit cytotoxic responses in oral cells. Data on 10-hydroxydecyl dihydrogen phosphate is limited, but studies on the structurally similar 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) suggest a concentration-dependent cytotoxicity. Decyl alcohol also demonstrates cytotoxic potential, particularly at higher concentrations.
When compared to the degradation products of alternative dental monomers such as Bisphenol A-glycidyl methacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (HEMA), the cytotoxic profile of 10-PDMA degradation products presents a complex picture. While some degradation products of traditional monomers are known to be highly cytotoxic, the specific byproducts of 10-PDMA also warrant careful consideration for their potential biological impact.
Comparison of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of 10-PDMA degradation products and common alternative dental material components. It is important to note that direct comparative studies are limited, and cytotoxicity can vary significantly based on the cell type, exposure time, and assay used.
Table 1: Cytotoxicity of this compound (10-PDMA) Degradation Products
| Degradation Product | Cell Line | Assay | Endpoint | Result | Citation |
| Methacrylic Acid | Human Pulmonary A549 Cells | XTT | EC50 | 4.91 mmol/L (95% CI: 4.22-5.71) | [1] |
| Methacrylic Acid | Human Gingival Fibroblasts | Comet Assay | DNA Damage | Induced DNA double-strand breaks | [2] |
| Phosphoric Acid (37%) | Oral Epithelial Cells | MTT | Cell Viability | Significant reduction in cell viability after 10 seconds | [3] |
| 10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP)* | MC3T3-E1 osteoblast-like cells | WST-8 | Cell Viability | Concentration-dependent cytotoxicity (0.05-1 mM) | [4] |
| Acetaldehyde (metabolite of ethanol/decyl alcohol) | Human Gingival Fibroblasts | Cell Adhesion/Viability | Inhibition | Dose- and time-dependent inhibition | [5] |
*Note: 10-MDP is a close structural analog of 10-PDMA and its degradation product, 10-hydroxydecyl dihydrogen phosphate. Data is used as a proxy in the absence of direct studies.
Table 2: Cytotoxicity of Common Alternative Dental Monomers and Their Degradation Products
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| BisGMA | Human Peripheral Blood Mononuclear Cells | MTT | Mitochondrial Activity | 44-95% decrease at 0.06-1 mM | [6] |
| TEGDMA | Human Pulmonary A549 Cells | XTT | EC50 | 1.83 mmol/L (95% CI: 1.46-2.30) | [1] |
| HEMA | Human Gingival Fibroblasts | Comet Assay | DNA Damage | Induced DNA double-strand breaks | [2] |
| BisGMA Degradation Products (e.g., BisHPPP) | Not specified | LCMS | Leaching | Detected from aged composite | [6] |
| TEGDMA Degradation Products (e.g., 2,3-EMA) | Human Pulmonary A549 Cells | XTT | EC50 | 1.65 mmol/L (95% CI: 1.28-2.13) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of cytotoxicity. Below are protocols for commonly used in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., human gingival fibroblasts) in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow for attachment[7].
-
Preparation of Eluates: Prepare extracts of the test materials by incubating them in a cell culture medium (e.g., at a ratio of 0.2 g/mL) for 24 hours at 37°C[8].
-
Cell Exposure: Remove the culture medium from the wells and add 100 µL of the material eluates (at various dilutions) to the cells[7].
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the eluates and add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 4 hours[7].
-
Formazan Solubilization: Discard the MTT solution and add 100 µL of isopropanol to each well to dissolve the formazan crystals. Shake the plates to ensure complete dissolution[7].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7].
-
Data Analysis: Express cell viability as a percentage relative to the negative control (cells treated with culture medium only).
XTT Assay for Cell Proliferation
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to measure cell viability.
-
Cell Seeding: Plate cells in a 96-well microplate and incubate overnight.
-
Treatment: Expose cells to the degradation products at various concentrations.
-
XTT Labeling: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent[9]. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm[9].
alamarBlue™ Assay for Cell Viability
This assay uses the indicator dye resazurin to measure metabolic activity.
-
Cell Plating: Seed cells in a microplate and allow them to adhere.
-
Compound Addition: Add the test compounds (degradation products) to the wells.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well, typically 10% of the culture volume[10].
-
Incubation: Incubate for 1-4 hours at 37°C[11].
-
Measurement: Read the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm)[8][10].
Signaling Pathways and Experimental Workflows
The cytotoxicity of dental material degradation products is often mediated by specific cellular signaling pathways, leading to inflammation, apoptosis, or necrosis.
NF-κB Signaling Pathway in Methacrylic Acid-Induced Inflammation
Methacrylic acid has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. Activation of this pathway can lead to the transcription of pro-inflammatory cytokines and may contribute to apoptosis[11][12].
MAPK Signaling Pathway in Response to Dental Monomers
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, p38, and JNK) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis in response to external stressors, including dental monomers.
Apoptosis Signaling Pathway
Degradation products can induce programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are proteases that execute cell death.
Experimental Workflow for Cytotoxicity Evaluation
A typical workflow for evaluating the cytotoxicity of dental material degradation products involves several key stages, from material preparation to data analysis.
Conclusion
The degradation products of this compound present a distinct cytotoxic profile that warrants careful evaluation. While methacrylic acid and phosphoric acid show clear evidence of cytotoxicity, more research is needed to fully characterize the biological effects of 10-hydroxydecyl dihydrogen phosphate and decyl alcohol, especially in direct comparison with the degradation byproducts of other commonly used dental monomers. The activation of key inflammatory and apoptotic signaling pathways, such as NF-κB and MAPK, appears to be a common mechanism of toxicity for many dental material components. Researchers and drug development professionals should employ standardized and detailed experimental protocols, such as the ones outlined in this guide, to ensure the generation of reliable and comparable data for the safety assessment of existing and novel dental materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of 10-Methacryloyloxydecyl Dihydrogen Phosphate on Cellular Senescence in Osteoblast-Like Cells [jkdhs.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the Degradation of a Model Dental Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Role of p38 MAPK in Odontogenic Differentiation of Dental Pulp Stem Cells in Hypoxia - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. In vitro cytotoxicity of resin-containing restorative materials after aging in artificial saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity evaluation of dental resin composites and their flowable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mouthrinses with alcohol: cytotoxic effects on human gingival fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Surface Energy Modification by 10-(Phosphonooxy)decyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the effects of 10-(Phosphonooxy)decyl methacrylate (10-PDMA) treatment on the surface energy of various materials relevant to biomedical and dental applications. The performance of 10-PDMA is compared with other common surface treatment alternatives, supported by experimental data and detailed protocols.
Introduction
This compound (10-PDMA) is a functional monomer renowned for its ability to enhance adhesion between dissimilar materials, particularly in dental and biomedical applications. Its bifunctional nature, possessing a phosphate group for bonding to inorganic substrates and a methacrylate group for polymerization, allows it to act as a durable coupling agent. A critical aspect of this enhanced adhesion is the modification of surface energy. This guide delves into the quantitative effects of 10-PDMA on the surface energy of materials such as zirconia, titanium, and dental composites, comparing its efficacy with other surface treatment methods.
The phosphate ester group in 10-PDMA is known to chemically interact with metal oxides on ceramic surfaces, such as zirconia, forming strong ionic and hydrogen bonds. This chemical interaction significantly alters the surface properties, including wettability and surface free energy, which are crucial for predicting and improving the performance of adhesive joints.
Comparative Surface Energy Data
The following table summarizes the surface free energy (SFE) of various materials before and after different surface treatments. Data for 10-PDMA is often reported for its close analog, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), which is noted where applicable. The Owens-Wendt method is a common approach for calculating SFE from contact angle measurements.[1][2]
| Material | Treatment | Surface Free Energy (mJ/m²) | Polar Component (mJ/m²) | Dispersive Component (mJ/m²) | Reference |
| Zirconia (3Y-TZP) | Polished (Untreated) | 30.7 ± 2.3 | 4.0 ± 0.3 | 26.7 ± 2.2 | [3] |
| Sandblasting (110 µm Al₂O₃) | 64.4 ± 3.0 | 52.6 ± 2.8 | 11.8 ± 0.2 | [3] | |
| Plasma Etching | 48.7 ± 3.5 | 24.3 ± 3.4 | 24.4 ± 0.1 | [3] | |
| 10-MDP Primer Application | Increased wettability indicates higher SFE | Increase in polar component expected | Minimal change expected | [4] | |
| Titanium (cp-Ti) | Polished (Untreated) | Varies with surface oxide layer | - | - | [5][6] |
| Sandblasting | Increased SFE | Increased | Slightly decreased | [5] | |
| Organophosphate Treatment | Lowered SFE (hydrophobic layer) | - | - | [6] | |
| Dental Composite | Polished (Untreated) | 45.65 - 49.07 | - | - | [7] |
| Sandblasting | 46.76 - 48.10 | - | - | [7] | |
| Modified with low-SFE agents | ~30 | - | - | [8] |
Note: Direct quantitative SFE values for 10-PDMA treated surfaces are not extensively available in the literature. However, studies on 10-MDP, a similar phosphate monomer, consistently show improved bond strength to zirconia, which is attributed to chemical interaction and improved wettability, indicating an increase in surface energy, particularly the polar component.[4] In contrast, some organophosphate treatments on titanium are designed to create hydrophobic surfaces, thus lowering the surface free energy.[6]
Experimental Protocols
Protocol 1: Surface Preparation and 10-PDMA Treatment
This protocol outlines the steps for treating various substrate surfaces with a 10-PDMA solution.
Materials:
-
Substrate samples (e.g., zirconia, titanium, alumina, or dental composite discs)
-
This compound (10-PDMA)
-
Ethanol (99.5% or higher purity)
-
Deionized water
-
Ultrasonic bath
-
Air syringe or nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
For ceramic and metal substrates, sonicate the samples in ethanol for 15 minutes, followed by a 15-minute sonication in deionized water to remove any surface contaminants.
-
For dental composite samples, gently clean the surface with an oil-free air-water spray and dry thoroughly.
-
-
Surface Pre-treatment (Optional but Recommended for Zirconia and Titanium):
-
Sandblasting: For zirconia and titanium, airborne-particle abrade the surface with 50 µm alumina particles at a pressure of 0.1-0.2 MPa from a distance of approximately 10 mm for 10-15 seconds.[9]
-
Thoroughly rinse the sandblasted surface with an air-water spray and dry with oil-free air.
-
-
Preparation of 10-PDMA Solution:
-
Prepare a solution of 10-PDMA in ethanol. A typical concentration ranges from 0.5% to 5% by weight, depending on the application.[10]
-
-
Application of 10-PDMA:
-
Apply the 10-PDMA solution to the cleaned and dried substrate surface using a micro-brush.
-
Ensure a uniform coating is applied to the entire surface to be tested.
-
-
Drying:
-
Allow the solvent to evaporate by gently air-drying the surface for 60 seconds with an air syringe. Avoid overly aggressive drying which could create an uneven film. The surface is now ready for surface energy analysis.
-
Protocol 2: Surface Energy Measurement via Contact Angle Goniometry
This protocol describes the measurement of contact angles and the subsequent calculation of surface free energy using the Owens-Wendt method.
Equipment and Materials:
-
Contact Angle Goniometer with a high-resolution camera and software for drop shape analysis.
-
Dispensing system for precise droplet volumes (e.g., automated syringe pump).
-
Treated substrate samples from Protocol 1.
-
Test liquids with known surface tension components (polar and dispersive). Standard liquids include:
-
Deionized water (polar)
-
Diiodomethane (dispersive)
-
-
Micropipette or syringe.
Procedure:
-
Goniometer Setup:
-
Place the treated substrate on the sample stage of the goniometer. Ensure the surface is level.
-
Fill the dispensing system with the first test liquid (e.g., deionized water).
-
-
Contact Angle Measurement:
-
Dispense a small droplet (typically 2-5 µL) of the test liquid onto the treated surface.
-
Immediately capture an image of the droplet. The software will then analyze the drop shape and calculate the static contact angle.[11]
-
Perform at least five measurements at different locations on the surface to ensure reproducibility and calculate an average contact angle.
-
-
Repeat with Second Liquid:
-
Thoroughly clean the dispensing system and fill it with the second test liquid (diiodomethane).
-
Repeat the contact angle measurement process on a fresh area of the treated substrate.
-
-
Calculation of Surface Free Energy (Owens-Wendt Method):
-
The Owens-Wendt-Rabel-Kaelble (OWRK) method is used to calculate the total surface free energy (γs) and its polar (γsᵖ) and dispersive (γsᵈ) components.[1] The governing equation is:
γL(1 + cosθ) = 2(γsᵈγLᵈ)¹ᐟ² + 2(γsᵖγLᵖ)¹ᐟ²
where:
-
γL is the total surface tension of the test liquid.
-
θ is the measured contact angle.
-
γsᵈ and γsᵖ are the unknown dispersive and polar components of the solid's surface free energy.
-
γLᵈ and γLᵖ are the known dispersive and polar components of the test liquid's surface tension.
-
-
By measuring the contact angles of two different liquids (one polar, one dispersive), a system of two linear equations with two unknowns (γsᵈ and γsᵖ) is created, which can be solved to determine the surface free energy components of the solid. The total surface free energy is the sum of the polar and dispersive components (γs = γsᵖ + γsᵈ).[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the surface treatment and subsequent energy analysis.
Caption: Experimental workflow for surface energy analysis after 10-PDMA treatment.
Mechanism of Interaction
This diagram illustrates the proposed chemical interaction between the phosphate group of 10-PDMA and a metal oxide surface, such as zirconia.
Caption: Chemical bonding of 10-PDMA to a zirconia surface.
References
- 1. biomaterials.pl [biomaterials.pl]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP)-Containing Cleaner Improves Bond Strength to Contaminated Monolithic Zirconia: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Contact angle and surface free energy of experimental resin-based dental restorative materials after chewing simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
Safety Operating Guide
Safe Disposal of 10-(Phosphonooxy)decyl methacrylate: A Procedural Guide
Ensuring the proper disposal of 10-(Phosphonooxy)decyl methacrylate is crucial for laboratory safety and environmental protection. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage this substance responsibly. Adherence to these procedures will help maintain a safe working environment and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is associated with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhaling fumes, dust, or vapors.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1]
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Guidelines from the U.S. Environmental Protection Agency (EPA) for this classification can be found in 40 CFR 261.3.[1] Consultation with state and local hazardous waste regulations is also necessary to ensure complete and accurate classification.[1]
-
Containment: Collect the waste material in a suitable, tightly-closed container.[1][2] The container should be clearly labeled with the contents. Do not reuse containers that have held this substance.[1] For spills, absorb the material with an inert substance and place it into a suitable disposal container.[1]
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible substances and sources of ignition, until it can be collected for disposal.[1]
-
Professional Disposal: The final and most critical step is to arrange for the disposal of the contents and the container at an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or the soil.[1]
Emergency Procedures in Case of Accidental Release
In the event of a spill or leak, the following steps should be taken:
-
Ventilation and Ignition Sources: Ensure the area is well-ventilated and remove all sources of ignition.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Cleanup: For small spills, use an inert material to absorb the substance and place it in a designated disposal container.[1]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory aspects are considered, minimizing risks to personnel and the environment. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using for the most up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
